molecular formula C6Cl4O2 B031026 3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione CAS No. 2435-53-2

3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione

Cat. No.: B031026
CAS No.: 2435-53-2
M. Wt: 245.9 g/mol
InChI Key: VRGCYEIGVVTZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5,6-Tetrachlorocyclohexa-3,5-diene-1,2-dione, more commonly known as Chloranil, is a high-value quinone compound that serves as a versatile reagent in advanced chemical research . It functions as a mild and selective oxidizing agent, particularly effective for the aromatization of substrates such as the dehydrogenation of cyclohexadienes to benzene derivatives . Its strong electrophilicity, derived from the electron-withdrawing effect of its chlorine atoms, makes it a valuable synthon in the construction of complex molecular architectures, including the synthesis of dyes and chemotherapeutic agents . In modern materials science, this compound is a critical precursor for the development of novel organic electronic materials. It is employed in the synthesis of conjugated molecules with quinone and imine functionalities, which are prominent as high-capacity cathode materials in next-generation energy storage systems like aqueous zinc-organic batteries . Its reactivity with amines is also utilized as a qualitative test for the presence of free secondary amines, providing a visual method to verify deprotection steps in multi-step synthetic sequences . This reagent is intended for use in a controlled laboratory setting by qualified researchers.

Properties

IUPAC Name

3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGCYEIGVVTZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=O)C(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883844
Record name 3,5-Cyclohexadiene-1,2-dione, 3,4,5,6-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2435-53-2
Record name o-Chloranil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2435-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloranil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Chloranil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Cyclohexadiene-1,2-dione, 3,4,5,6-tetrachloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,5-Cyclohexadiene-1,2-dione, 3,4,5,6-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrachloro-o-benzoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.659
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-CHLORANIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN2NZL16NG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Intricate Mechanisms of Tetrachloro-o-benzoquinone: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the multifaceted mechanism of action of tetrachloro-o-benzoquinone (TCOBQ), a highly reactive and toxicologically significant ortho-quinone. Designed for researchers, scientists, and drug development professionals, this document moves beyond a superficial overview to deliver a detailed understanding of TCOBQ's cellular interactions, grounded in experimental evidence and established scientific principles. Here, we dissect the causality behind its toxic effects and potential therapeutic implications, offering a comprehensive resource for those investigating quinone biochemistry and its impact on cellular signaling and function.

Introduction: The Double-Edged Sword of Quinone Reactivity

Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione structure. Their biological significance stems from their ability to undergo redox cycling and act as electrophiles, properties that underpin both their essential roles in biological systems and their potential for toxicity. Tetrachloro-o-benzoquinone, a halogenated ortho-quinone, is a metabolite of various environmental pollutants and exhibits potent biological activity. Its reactivity is largely dictated by the electron-withdrawing nature of the four chlorine atoms, which enhances its electrophilicity and redox potential, making it a subject of intense scientific scrutiny.

Core Mechanistic Pillars of Tetrachloro-o-benzoquinone Action

The biological effects of TCOBQ are not attributable to a single mode of action but rather a convergence of several interconnected molecular events. The primary pillars of its mechanism are:

  • Electrophilic Reactivity and Protein Adduction: TCOBQ is a potent electrophile that readily reacts with cellular nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins. This process, known as Michael addition, leads to the formation of covalent protein adducts.[1][2] The adduction can alter protein structure and function, leading to enzyme inhibition, disruption of cellular signaling, and induction of cellular stress.[3] The high reactivity of TCOBQ towards thiols is a key driver of its cytotoxicity.

  • Redox Cycling and Generation of Reactive Oxygen Species (ROS): TCOBQ can undergo one- and two-electron reduction to form the corresponding semiquinone and hydroquinone, respectively. These reduced forms can then be re-oxidized by molecular oxygen, regenerating the parent quinone and producing superoxide anion radicals (O₂⁻•). This futile cycle, known as redox cycling, leads to a sustained production of reactive oxygen species (ROS), including superoxide, hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH).[4] This onslaught of ROS overwhelms the cell's antioxidant defenses, resulting in oxidative stress, a state that can damage lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: Mitochondria are primary targets of TCOBQ-induced toxicity. The disruption of mitochondrial function is a critical event in the cascade leading to cell death. TCOBQ can dissipate the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and essential for ATP synthesis. The collapse of ΔΨm can trigger the release of pro-apoptotic factors from the mitochondria, initiating the intrinsic pathway of apoptosis.

Perturbation of Cellular Signaling Pathways

The electrophilic and oxidative stress induced by TCOBQ triggers a complex cellular response involving the modulation of key signaling pathways. Understanding these pathways is crucial for elucidating the full spectrum of its biological effects.

The Nrf2-ARE Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1. Electrophiles like TCOBQ can modify cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of a battery of cytoprotective genes, including antioxidant enzymes and detoxification proteins.[5][6] The activation of the Nrf2-ARE pathway is a critical adaptive response to counteract the oxidative stress imposed by TCOBQ.

Nrf2_Activation cluster_nucleus TCOBQ Tetrachloro-o-benzoquinone Keap1_Nrf2 Keap1-Nrf2 Complex TCOBQ->Keap1_Nrf2 Modification of Keap1 Nrf2_active Nrf2 (active) Keap1_Nrf2->Nrf2_active Dissociation Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE Nrf2_active->ARE Binding Antioxidant_Genes Antioxidant & Detoxification Gene Expression ARE->Antioxidant_Genes Activation

Caption: Activation of the Nrf2-ARE pathway by TCOBQ.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathways are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. TCOBQ has been shown to activate several MAPK pathways, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK). The activation of these pathways is often a consequence of the oxidative stress induced by TCOBQ. The sustained activation of JNK and p38 is typically associated with pro-apoptotic signaling, while the role of ERK activation can be context-dependent, sometimes promoting survival and at other times contributing to cell death.

MAPK_Signaling TCOBQ Tetrachloro-o-benzoquinone ROS Reactive Oxygen Species TCOBQ->ROS MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK Activation JNK_p38 JNK / p38 MAPKKK->JNK_p38 Phosphorylation ERK ERK MAPKKK->ERK Phosphorylation Apoptosis Apoptosis JNK_p38->Apoptosis Cellular_Response Cellular Response (Proliferation, Survival, etc.) ERK->Cellular_Response

Caption: TCOBQ-induced activation of MAPK signaling pathways.

Experimental Protocols for Mechanistic Investigation

To facilitate further research into the mechanism of action of TCOBQ, this section provides detailed protocols for key experiments.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS.[7] DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[8][9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of TCOBQ for the desired time period. Include a vehicle control and a positive control (e.g., H₂O₂).

  • DCFH-DA Staining:

    • Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

    • Remove the treatment medium and wash the cells once with warm phosphate-buffered saline (PBS).

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the dark.

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[10]

ROS_Assay_Workflow Start Seed Cells Treat Treat with TCOBQ Start->Treat Wash1 Wash with PBS Treat->Wash1 Stain Incubate with DCFH-DA Wash1->Stain Wash2 Wash with PBS Stain->Wash2 Measure Measure Fluorescence Wash2->Measure

Caption: Workflow for the DCFH-DA intracellular ROS assay.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: The JC-1 assay is a widely used method to assess changes in mitochondrial membrane potential. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with TCOBQ as described in the ROS assay protocol. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • JC-1 Staining:

    • Prepare a JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in cell culture medium).

    • Remove the treatment medium and add the JC-1 staining solution to each well.

    • Incubate the cells at 37°C for 15-30 minutes in the dark.

  • Measurement:

    • Remove the staining solution and wash the cells with assay buffer.

    • Measure the fluorescence intensity for both red (excitation ~585 nm, emission ~590 nm) and green (excitation ~514 nm, emission ~529 nm) fluorescence using a fluorescence microplate reader.

    • Calculate the ratio of red to green fluorescence for each condition.

JC1_Assay_Workflow Start Seed & Treat Cells Stain Incubate with JC-1 Start->Stain Wash Wash with Assay Buffer Stain->Wash Measure Measure Red & Green Fluorescence Wash->Measure Analyze Calculate Red/Green Ratio Measure->Analyze

Caption: Workflow for the JC-1 mitochondrial membrane potential assay.

Detection of Protein Adducts by Mass Spectrometry

Principle: Mass spectrometry-based proteomics is a powerful tool for identifying and characterizing protein adducts.[11] A "bottom-up" approach is commonly used, where proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The mass shift caused by the adduction of TCOBQ to a peptide can be detected, and the modified amino acid residue can be identified through fragmentation analysis.

Protocol (General Overview):

  • Sample Preparation:

    • Treat cells or purified proteins with TCOBQ.

    • Lyse the cells and extract the proteins.

    • Reduce and alkylate the cysteine residues.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by reverse-phase liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry.

  • Data Analysis:

    • Search the MS/MS data against a protein database using software that allows for the identification of unexpected mass modifications.

    • Manually validate the spectra of potential TCOBQ-adducted peptides.

Comparative Reactivity: Ortho- vs. Para-Tetrachlorobenzoquinone

While both tetrachloro-o-benzoquinone and its para-isomer (tetrachloro-p-benzoquinone or chloranil) are highly reactive, their structural differences can lead to variations in their biological activity. The ortho-quinone moiety in TCOBQ may exhibit different steric and electronic properties compared to the para-quinone, potentially influencing its reactivity with specific protein targets and its ability to participate in redox cycling.[12] Comparative studies are essential to delineate the unique toxicological profiles of these isomers. Generally, the binding affinity of quinone derivatives increases with the extent of chlorine substitution.[12]

Enzymes in TCOBQ Redox Cycling

The redox cycling of TCOBQ is a key contributor to its toxicity and can be catalyzed by various cellular enzymes. Cytochrome P450 reductases are known to be involved in the one-electron reduction of quinones, initiating the redox cycle.[4] Additionally, other flavoenzymes, such as NADPH:quinone oxidoreductase 1 (NQO1), can perform a two-electron reduction of quinones to the more stable hydroquinone, which is a detoxification pathway. However, under certain conditions, the hydroquinone can also auto-oxidize, contributing to ROS production. A tetrachloro-1,4-benzoquinone reductase has been identified in Bacillus cereus, highlighting the existence of specific enzymes capable of metabolizing these compounds.[13][14]

Conclusion and Future Directions

Tetrachloro-o-benzoquinone exerts its biological effects through a complex interplay of electrophilic adduction, redox cycling-induced oxidative stress, and mitochondrial dysfunction. These primary events trigger a cascade of cellular responses, including the activation of the Nrf2 antioxidant pathway and MAPK signaling pathways. The in-depth understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is paramount for assessing the toxicological risks associated with TCOBQ and for exploring potential therapeutic strategies to mitigate its adverse effects. Future research should focus on identifying the specific protein targets of TCOBQ adduction and elucidating the precise signaling networks that govern the cellular response to this potent toxicant. A deeper understanding of the comparative toxicology of ortho- and para-tetrachlorobenzoquinones will also be crucial for a comprehensive risk assessment of this class of compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of o-Chloranil

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Characteristics

o-Chloranil, a derivative of benzoquinone, is a planar molecule with a distinctive yellow to orange crystalline appearance.[1] Its fundamental properties are crucial for its handling, storage, and application in various chemical processes.

PropertyValueSource(s)
Molecular Formula C6Cl4O2[2]
Molecular Weight 245.88 g/mol [2]
IUPAC Name 3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione[2]
CAS Number 2435-53-2[2][3]
Melting Point 126-129 °C[3][4]
Boiling Point Decomposes[5]
Solubility Insoluble in water; soluble in organic solvents like ether, benzene, and chloroform; sparingly soluble in cold alcohol and petroleum ether.[4][5][6][7][8]
Appearance Orange to brown to dark purple powder or crystals.

Spectroscopic and Structural Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of o-chloranil.

Infrared (IR) Spectroscopy

The IR spectrum of o-chloranil is characterized by strong absorption bands corresponding to its key functional groups. The carbonyl (C=O) stretching vibrations are prominent, alongside absorptions from the carbon-carbon double bonds (C=C) within the quinone ring and the carbon-chlorine (C-Cl) bonds.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of protons, ¹H NMR is not applicable. However, ¹³C NMR provides valuable structural information. The spectrum will show distinct signals for the carbonyl carbons and the olefinic carbons attached to chlorine, with their chemical shifts influenced by the electron-withdrawing nature of the substituents.[2][9][10]

Reactivity and Electrochemical Properties

The chemical behavior of o-chloranil is dominated by its potent electron-accepting nature, a consequence of the four electron-withdrawing chlorine atoms on the quinone ring.

Electron Acceptor and Oxidizing Agent

o-Chloranil is a strong oxidizing agent and a powerful electron acceptor.[7][11][12] This property allows it to form charge-transfer complexes with a variety of electron donors, a characteristic that is central to many of its applications.[13] Its reactivity makes it a valuable reagent in organic synthesis for dehydrogenation and aromatization reactions.[11][14] For instance, it can be used in the conversion of cyclohexadienes to benzene derivatives.[11]

Redox Behavior

The electrochemical reduction of o-chloranil in aqueous solutions has been studied using techniques like cyclic voltammetry. It typically undergoes a two-electron reduction process, which can be coupled with the uptake of one or two protons depending on the pH of the solution.[15][16] This redox activity is fundamental to its role in various chemical and biological systems.[15][16]

Experimental Workflows

The following sections outline standardized protocols for the characterization of o-chloranil.

Experimental Protocol: Infrared (IR) Spectroscopy

Objective: To acquire the infrared spectrum of o-chloranil to identify its characteristic functional groups.

Methodology:

  • Sample Preparation: A small amount of the o-chloranil sample is intimately mixed and ground with potassium bromide (KBr). This mixture is then pressed under high pressure to form a transparent pellet.[2]

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum is recorded first, followed by the spectrum of the sample.

  • Analysis: The resulting spectrum is analyzed to identify the vibrational frequencies of the functional groups present in the molecule.

IR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition A Grind o-chloranil with KBr B Press into a transparent pellet A->B C Record background spectrum B->C Place pellet in spectrometer D Acquire sample spectrum C->D E Identify characteristic peaks D->E Process and analyze

Caption: Workflow for IR Spectroscopy of o-chloranil.

Experimental Protocol: ¹³C NMR Spectroscopy

Objective: To obtain the ¹³C NMR spectrum of o-chloranil for structural verification.

Methodology:

  • Sample Preparation: A sufficient amount of o-chloranil is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed. The ¹³C NMR spectrum is then acquired, typically with proton decoupling to simplify the spectrum.

  • Analysis: The acquired data is processed (Fourier transform, phasing, and baseline correction), and the chemical shifts of the carbon signals are referenced to the solvent peak.

NMR_Workflow A Dissolve o-chloranil in deuterated solvent B Acquire 13C NMR spectrum A->B C Process the raw data (FT, phasing) B->C D Reference and analyze chemical shifts C->D

Caption: Workflow for ¹³C NMR Spectroscopy of o-chloranil.

Applications in Science and Industry

The unique properties of o-chloranil have led to its use in a wide range of applications:

  • Organic Synthesis: It serves as a versatile oxidizing agent and is used in the synthesis of various organic compounds, including pharmaceuticals and dyes.[8][14][17] For instance, it is a precursor in the synthesis of the anticancer agent diaziquone.[11]

  • Dye and Pigment Industry: o-Chloranil is an important intermediate in the manufacturing of dyes and pigments, such as Pigment Violet 23.[7][11][18]

  • Materials Science: Its electron-accepting properties are utilized in the development of charge-transfer materials and conductive polymers.[7]

  • Analytical Chemistry: It can be used as a reagent for the detection of certain compounds, such as secondary amines.[6][11]

Safety and Handling

o-Chloranil is classified as an irritant to the skin, eyes, and respiratory system.[2][4][19] It is also very toxic to aquatic life with long-lasting effects.[4][19] Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated area.[19][20][21] For detailed safety information, refer to the material safety data sheet (MSDS).[19][20][21]

Synthesis Overview

The synthesis of o-chloranil can be achieved through various methods. One common approach involves the oxidation of tetrachlorocatechol.[22] Another method involves the chlorination of phenol to produce hexachlorocyclohexa-2,5-dien-1-one, which is then hydrolyzed to yield chloranil.[11]

Synthesis_Pathway A Phenol B Chlorination A->B C Hexachlorocyclohexa-2,5-dien-1-one B->C D Hydrolysis C->D E o-Chloranil D->E

Caption: Simplified synthesis pathway of o-chloranil from phenol.

References

An In-depth Technical Guide to 3,4,5,6-Tetrachlorocyclohexa-3,5-diene-1,2-dione (o-Chloranil)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione, commonly known as o-chloranil (CAS No. 2435-53-2). This powerful and versatile reagent has found significant application in organic synthesis, particularly as a potent oxidizing agent and a reactive component in cycloaddition reactions. This document delves into its chemical and physical properties, provides detailed synthesis protocols, explores its reaction mechanisms, and outlines its applications in the synthesis of complex molecules, including precursors for pharmaceutical agents. Safety protocols, spectral data, and detailed experimental procedures are included to equip researchers with the knowledge required for its effective and safe utilization in a laboratory setting.

Introduction and Physicochemical Properties

This compound, or o-chloranil, is a highly chlorinated ortho-benzoquinone. Its structure is characterized by a six-membered ring with adjacent carbonyl groups and four chlorine atoms, rendering the molecule highly electron-deficient. This pronounced electrophilicity is the foundation of its reactivity, making it a powerful oxidant and a reactive dienophile in specific Diels-Alder reactions. In contrast to its more common isomer, p-chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone), o-chloranil's adjacent carbonyls create a unique electronic and steric environment, leading to distinct reactivity profiles.

Table 1: Physicochemical Properties of o-Chloranil [1][2][3]

PropertyValue
CAS Number 2435-53-2
Molecular Formula C₆Cl₄O₂
Molecular Weight 245.88 g/mol
Appearance Bordeaux to red-brown crystalline powder[1]
Melting Point 131-132 °C[1]
Boiling Point 164.7 °C at 760 mmHg[1]
Density 1.8 g/cm³[1]
Solubility Insoluble in water. Soluble in various organic solvents.
IUPAC Name This compound
Synonyms o-Chloranil, Tetrachloro-1,2-benzoquinone, Tetrachloro-o-benzoquinone

Synthesis of o-Chloranil: A Tale of Two Precursors

The synthesis of o-chloranil can be reliably achieved from catechol. The process is a two-step procedure involving an exhaustive chlorination followed by a controlled oxidation. This method provides a clear and scalable route to the target molecule, with the rationale for each step rooted in fundamental principles of aromatic chemistry and redox reactions.

Step 1: Synthesis of Tetrachlorocatechol

The foundational step is the perchlorination of catechol (1,2-dihydroxybenzene). The electron-donating nature of the two hydroxyl groups makes the aromatic ring highly susceptible to electrophilic substitution.

Dehydrogenation_Mechanism cluster_0 Substrate (e.g., Tetrahydrocarbazole) cluster_1 o-Chloranil cluster_2 Transition State cluster_3 Products Substrate_H R₂CH-CHR₂ TS [R₂C⁺-CHR₂] [o-Chloranil-H]⁻ Substrate_H->TS Hydride Transfer oChloranil o-Chloranil (Acceptor) oChloranil->TS Product R₂C=CR₂ (Alkene) TS->Product -H⁺ Reduced_Quinone Tetrachlorocatechol TS->Reduced_Quinone IEDDA_Mechanism cluster_orbitals Frontier Molecular Orbital Interaction Diene o-Chloranil (Electron-Poor Diene) Transition_State Concerted [4+2] Transition State Diene->Transition_State Dienophile Styrene (Electron-Rich Dienophile) Dienophile->Transition_State Adduct Cycloadduct Transition_State->Adduct HOMO HOMO (Dienophile) LUMO LUMO (Diene) HOMO->LUMO Interaction

References

A Technical Guide to the Solubility of Tetrachloro-1,2-benzoquinone (o-Chloranil) in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the principles, determination, and factors governing the solubility of tetrachloro-1,2-benzoquinone, also known as o-chloranil, in organic solvents. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes theoretical foundations with practical, field-proven methodologies to serve as a comprehensive resource for laboratory applications.

Introduction: Understanding the Significance of o-Chloranil Solubility

Tetrachloro-1,2-benzoquinone (CAS 2435-53-2), or o-chloranil, is a highly reactive organochlorine compound featuring a vicinal dicarbonyl system on a chlorinated benzene ring.[1][2][3][4] Its potent oxidizing capabilities and electron-acceptor properties make it a valuable reagent in various chemical transformations, including dehydrogenation reactions and the synthesis of complex molecules and charge-transfer complexes.[5][6][7] The efficacy and applicability of o-chloranil in these synthetic contexts are fundamentally dictated by its solubility in the chosen reaction medium.

A thorough understanding of its solubility profile is critical for optimizing reaction kinetics, ensuring homogeneity, facilitating purification, and developing new applications. This guide elucidates the key factors that control the dissolution of this polar, electron-deficient molecule in a diverse range of organic media.

Section 1: Theoretical Framework of Solubility

The solubility of a solid solute, such as o-chloranil, in a liquid solvent is a complex interplay of intermolecular forces. The overarching principle, "like dissolves like," provides a foundational but simplified view.[8] A more nuanced understanding requires consideration of specific solute-solvent interactions, solvent properties, and the unique molecular structure of o-chloranil.

Molecular Structure and Polarity

o-Chloranil is a polar molecule. The two adjacent carbonyl groups (C=O) create a significant dipole moment. Furthermore, the four electronegative chlorine atoms withdraw electron density from the aromatic ring, enhancing its electrophilic character and contributing to its overall polarity. Consequently, o-chloranil is generally insoluble in water and nonpolar solvents like petroleum ether.[6][9] Its dissolution is favored in solvents that can effectively solvate the polar quinone structure.

The Critical Role of Solute-Solvent Interactions

The dissolution of o-chloranil is not governed by polarity alone. Specific interactions, particularly the formation of Charge-Transfer (CT) complexes, play a pivotal role.[10]

  • Charge-Transfer (CT) Complexation: As a strong electron acceptor (π-acceptor), o-chloranil can form colored CT complexes with electron-donating solvents, especially aromatic hydrocarbons (e.g., benzene, toluene, xylenes). This interaction, where partial charge is transferred from the solvent (donor) to the solute (acceptor), is a powerful solubilizing force that often surpasses what would be predicted based on polarity alone. The formation of these complexes is frequently indicated by the appearance of a new absorption band in the UV-Visible spectrum.

  • Dipole-Dipole and van der Waals Forces: In polar aprotic solvents (e.g., acetone, chloroform), dipole-dipole interactions between the solvent and the polar carbonyl groups of o-chloranil are the primary drivers of solubility.[11] London dispersion forces, although weaker, are present in all solvent-solute interactions.

  • Halogen Bonding: The chlorine atoms on the o-chloranil ring can act as halogen bond donors, forming non-covalent interactions with electron-donating sites on solvent molecules. This interaction can influence solubility, particularly in halogenated solvents or those with Lewis basic sites.[12][13]

The interplay of these forces dictates the solubility profile. The diagram below illustrates the key factors influencing the dissolution process.

G Factors Governing o-Chloranil Solubility cluster_solute Tetrachloro-1,2-benzoquinone (Solute) cluster_solvent Organic Solvent cluster_interactions Key Solute-Solvent Interactions Solute_Props Molecular Structure - High Polarity (Vicinal C=O) - Strong π-Acceptor - Halogen Bond Donor Sites CT Charge-Transfer (CT) Complexation Solute_Props->CT determines potential for Dipole Dipole-Dipole Interactions Solute_Props->Dipole determines potential for Halogen Halogen Bonding Solute_Props->Halogen determines potential for VDW van der Waals Forces Solute_Props->VDW determines potential for Solvent_Props Solvent Properties - Polarity (Dielectric Constant) - Electron-Donating Ability (e.g., Aromaticity) - Halogen Bonding Capability Solvent_Props->CT enables Solvent_Props->Dipole enables Solvent_Props->Halogen enables Solvent_Props->VDW enables Solubility Resulting Solubility CT->Solubility Dipole->Solubility Halogen->Solubility VDW->Solubility

Caption: Key molecular and solvent properties driving the solubility of o-chloranil.

Section 2: Solubility Profile and Data

While comprehensive quantitative data for o-chloranil is sparse in readily available literature, a qualitative and semi-quantitative profile can be constructed from various sources. For comparative purposes, more extensive data for its isomer, tetrachloro-1,4-benzoquinone (p-chloranil or chloranil), is also presented. The structural difference—the relative position of the carbonyl groups—influences the molecule's overall dipole moment and crystal lattice energy, leading to differences in solubility. o-Chloranil is generally expected to be more polar and potentially more soluble in polar solvents than its p-isomer.[7]

Table 1: Solubility of Tetrachloro-1,2-benzoquinone (o-Chloranil) and Related Compounds

SolventCompoundSolubility ValueTemperature (°C)Comments
Watero-ChloranilInsolubleAmbient[5][6]
Methanolo-ChloranilSoluble ("almost transparency")Ambient[5]
Chloroformo-Chloranil10 g/L20This value appears in some vendor technical data sheets.
--- --- --- --- ---
Waterp-ChloranilInsoluble (<1 mg/mL)21[9]
Acetonep-Chloranil33 g / 100 gAmbient[14]
Etherp-ChloranilSolubleAmbient[9]
Chloroformp-ChloranilSparingly Soluble / Slightly SolubleAmbient[9][15][16]
Carbon Disulfidep-ChloranilSparingly SolubleAmbient[9]
Carbon Tetrachloridep-ChloranilSparingly SolubleAmbient[9]
Dichloromethanep-ChloranilModerately to Slightly SolubleAmbient[16][17]
Benzenep-ChloranilSolubleAmbient[14]
Ethanolp-ChloranilAlmost Insoluble (cold)Ambient[9]
Petroleum Etherp-ChloranilAlmost Insoluble (cold)Ambient[9]
DMSOp-ChloranilInsolubleAmbient[15]

Note: "Soluble," "Slightly Soluble," and "Insoluble" are qualitative descriptors from literature and should be interpreted with caution. Quantitative determination is recommended for precise applications.

Section 3: Experimental Determination of Solubility

For applications requiring precise concentration data, experimental determination of solubility is essential. The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a solid in a solvent.[18][19] It is a robust and reliable technique recognized by international bodies like the OECD.[20][21][22][23]

Principle of the Shake-Flask Method

The method involves agitating an excess amount of the solid solute (o-chloranil) with the solvent at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the solvent is saturated with the solute. After separating the undissolved solid, the concentration of the solute in the saturated solution is measured using a suitable analytical technique, such as UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).[24][25][26]

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by ensuring that true equilibrium is reached. This is confirmed when solubility measurements taken at successive time points (e.g., 24, 48, and 72 hours) are consistent within an acceptable margin of experimental error.

Materials and Equipment:

  • Tetrachloro-1,2-benzoquinone (≥97% purity)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic orbital shaker or water bath

  • Calibrated thermometer

  • Glass vials or flasks with airtight, solvent-resistant caps (e.g., PTFE-lined)

  • Centrifuge capable of holding the selected vials

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or HPLC system with a suitable detector

Experimental Workflow Diagram:

Caption: Workflow for the shake-flask method of solubility determination.

Step-by-Step Methodology:

  • Preparation:

    • Into at least three separate glass vials, add a pre-weighed amount of o-chloranil that is known to be in excess of its estimated solubility. A 5-fold excess is a good starting point.

    • Accurately add a known volume of the chosen organic solvent to each vial.

    • Securely seal the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the vials at a constant rate that ensures thorough mixing and suspension of the solid particles without creating a vortex.

  • Sampling and Phase Separation:

    • After a predetermined time interval (e.g., 24 hours), cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow for settling.

    • To ensure complete separation of the solid phase, centrifuge the vials at the same temperature as the equilibration.

    • Carefully withdraw a sample of the clear supernatant using a syringe.

  • Filtration and Dilution:

    • Immediately filter the sample through a 0.22 µm chemically inert syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles. Causality Note: The filter material must be validated to ensure it does not adsorb the solute, which would lead to an underestimation of solubility.

    • Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Prepare a series of standard solutions of o-chloranil of known concentrations in the same solvent.

    • Generate a calibration curve by measuring the analytical response (e.g., absorbance at λ_max for UV-Vis) of the standard solutions.[27][28]

    • Measure the analytical response of the diluted sample and determine its concentration using the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Validation of Equilibrium:

    • Repeat steps 3-5 for samples taken at subsequent time points (e.g., 48 hours and 72 hours).

    • Equilibrium is considered to be reached when the measured solubility values from at least the last two time points are consistent (e.g., within ± 5%).

Conclusion

The solubility of tetrachloro-1,2-benzoquinone is a critical parameter that is dictated by a combination of its inherent molecular properties and the nature of the organic solvent. Its high polarity and strong electron-accepting character make it particularly soluble in polar organic solvents and those capable of forming charge-transfer complexes, such as aromatic hydrocarbons. Due to the scarcity of published quantitative data, the robust and reliable shake-flask method remains the definitive approach for determining its solubility for any specific application. By following the detailed, self-validating protocol outlined in this guide, researchers can generate accurate and reproducible solubility data, enabling the precise control and optimization of chemical processes involving this versatile reagent.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of o-Chloranil

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of key chemical entities is paramount. o-Chloranil (3,4,5,6-tetrachloro-1,2-benzoquinone), a highly reactive quinone derivative, serves as a versatile building block in organic synthesis and a potent electron acceptor in charge-transfer complexes. Its utility in these domains is intrinsically linked to its unique electronic and vibrational landscape. This technical guide provides an in-depth exploration of the spectroscopic characteristics of o-chloranil, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Beyond a mere presentation of data, this guide delves into the causality behind experimental choices, offers detailed protocols for data acquisition, and provides a theoretical framework for the interpretation of the observed spectral features, empowering researchers to leverage this knowledge in their scientific pursuits.

Introduction to o-Chloranil: Structure and Significance

o-Chloranil, with the molecular formula C₆Cl₄O₂, is a chlorinated ortho-benzoquinone.[1] Its structure consists of a six-membered ring with two adjacent carbonyl groups and four chlorine atoms substituting the remaining carbon atoms.[2] This substitution pattern renders the molecule highly electron-deficient, making it a strong oxidizing agent and an excellent π-acceptor in the formation of charge-transfer complexes.[3] These properties are fundamental to its application in diverse areas, including as a precursor in the synthesis of dyes and pigments and in the study of electron transfer processes.[4] A thorough spectroscopic characterization is therefore essential for its identification, purity assessment, and for understanding its reactivity.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, specialized techniques are often employed to obtain high-quality spectra.[5]

Interpreting the ¹³C NMR Spectrum of o-Chloranil

The ¹³C NMR spectrum of o-chloranil is characterized by two distinct signals in a typical deuterated solvent like chloroform-d (CDCl₃), reflecting the molecule's symmetry. The four olefinic carbons (C3, C4, C5, and C6) are chemically equivalent, as are the two carbonyl carbons (C1 and C2).

Table 1: ¹³C NMR Chemical Shifts for o-Chloranil

Carbon TypeChemical Shift (δ) in ppm (CDCl₃)
Carbonyl (C=O)~170
Olefinic (C-Cl)~140

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The values presented are approximate and based on typical ranges for similar quinone structures.

The downfield chemical shift of the carbonyl carbons is a direct consequence of the deshielding effect of the highly electronegative oxygen atom.[6] Similarly, the olefinic carbons are deshielded by the attached chlorine atoms, resulting in their appearance in the aromatic/alkene region of the spectrum.[6]

Experimental Protocol for ¹³C NMR Spectroscopy

Objective: To acquire a proton-decoupled ¹³C NMR spectrum of o-chloranil for structural verification.

Materials:

  • o-Chloranil sample

  • Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of o-chloranil.

    • Dissolve the sample in ~0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

    • Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the ¹³C probe.

  • Data Acquisition:

    • Set up a standard proton-decoupled ¹³C NMR experiment.

    • Key parameters to consider:

      • Pulse Angle: 30-45° to allow for a shorter relaxation delay.

      • Relaxation Delay (d1): 2-5 seconds. A longer delay is necessary for quaternary carbons, which have longer relaxation times.

      • Number of Scans (ns): Due to the low sensitivity of ¹³C NMR and the presence of only quaternary carbons, a significant number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

Causality Behind Experimental Choices:

  • Solvent: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined deuterium lock signal.

  • Proton Decoupling: This technique simplifies the spectrum by removing ¹H-¹³C coupling, resulting in single sharp peaks for each unique carbon, which also benefits from the Nuclear Overhauser Effect (NOE) enhancing signal intensity.

  • Relaxation Delay: Quaternary carbons, like those in o-chloranil, have long spin-lattice relaxation times (T₁). An adequate relaxation delay is crucial to allow the nuclei to return to equilibrium between pulses, ensuring accurate signal integration and preventing signal saturation.

Diagram 1: Workflow for ¹³C NMR Analysis of o-Chloranil

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve o-chloranil in CDCl3 with TMS prep2 Transfer to NMR tube prep1->prep2 acq1 Insert sample, lock, shim, and tune prep2->acq1 acq2 Set up proton-decoupled 13C experiment acq1->acq2 acq3 Acquire FID (multiple scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase correction and referencing to TMS proc1->proc2 proc3 Identify carbonyl and olefinic carbon signals proc2->proc3

Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding. The absorption of infrared radiation excites specific vibrational transitions, such as stretching and bending of bonds.

Interpreting the IR Spectrum of o-Chloranil

The IR spectrum of o-chloranil is dominated by strong absorptions corresponding to the C=O and C=C stretching vibrations, as well as vibrations involving the C-Cl bonds.

Table 2: Characteristic IR Absorption Bands for o-Chloranil

Wavenumber (cm⁻¹)Vibrational ModeDescription
~1700-1680C=O StretchStrong absorption characteristic of the conjugated dicarbonyl system. The high frequency is indicative of the electron-withdrawing nature of the chlorine atoms.
~1600-1550C=C StretchStrong to medium absorption from the carbon-carbon double bonds within the ring.
~1300-1100C-C StretchMedium to weak absorptions from the single bonds within the ring.
~800-600C-Cl StretchStrong absorptions characteristic of carbon-chlorine bonds.

The exact positions of these bands can be influenced by the physical state of the sample (e.g., solid-state vs. solution) and intermolecular interactions.[7]

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality transmission FT-IR spectrum of solid o-chloranil.

Materials:

  • o-Chloranil sample

  • Spectroscopy-grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Place a small amount of KBr (~100-200 mg) in an agate mortar and grind it to a fine powder.

    • Add a small amount of o-chloranil (1-2 mg) to the KBr and grind the mixture thoroughly to ensure a homogeneous dispersion.

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Causality Behind Experimental Choices:

  • KBr Pellet: This is a common technique for solid samples as KBr is transparent to infrared radiation in the typical mid-IR region (4000-400 cm⁻¹). It provides a uniform matrix for the sample, minimizing scattering effects.

  • Grinding: Thorough grinding is essential to reduce particle size and ensure a homogeneous mixture, which leads to a higher quality spectrum with minimal scattering and sharper peaks.

Diagram 2: Workflow for FT-IR Analysis (KBr Pellet) of o-Chloranil

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Grind KBr to a fine powder prep2 Mix o-chloranil with KBr and grind thoroughly prep1->prep2 prep3 Press mixture into a transparent pellet prep2->prep3 acq2 Place KBr pellet in sample holder prep3->acq2 acq1 Acquire background spectrum acq1->acq2 acq3 Acquire sample spectrum acq2->acq3 proc1 Ratio sample to background spectrum acq3->proc1 proc2 Identify characteristic vibrational bands proc1->proc2

Workflow for FT-IR analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

Interpreting the UV-Vis Spectrum of o-Chloranil

The UV-Vis spectrum of o-chloranil is influenced by the presence of conjugated π systems and the carbonyl groups. The spectrum typically exhibits multiple absorption bands corresponding to different electronic transitions.

Table 3: Typical UV-Vis Absorption Maxima (λmax) for o-Chloranil in Different Solvents

Solventλmax 1 (nm) (π → π* transition)λmax 2 (nm) (n → π* transition)
Methanol~270~450
Chloroform~275~455
Acetonitrile~268~448

Note: These are approximate values and can be influenced by solvent polarity and other experimental conditions. The n → π transition is typically weaker than the π → π* transition.*

The higher energy absorption (shorter wavelength) is generally attributed to a π → π* transition within the conjugated system. The lower energy absorption (longer wavelength), which often extends into the visible region and is responsible for the compound's color, is typically assigned to an n → π* transition involving the non-bonding electrons of the carbonyl oxygen atoms. The position of these absorption maxima can exhibit solvatochromism, shifting with changes in solvent polarity.[8]

Experimental Protocol for UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of o-chloranil in a suitable solvent.

Materials:

  • o-Chloranil sample

  • Spectroscopy-grade solvent (e.g., methanol, chloroform, or acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of o-chloranil of a known concentration in the chosen solvent.

    • Dilute the stock solution to prepare a series of solutions of varying concentrations to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the blank cuvette with a cuvette containing the o-chloranil solution.

    • Scan the absorbance of the sample over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • The instrument software will automatically subtract the baseline from the sample spectrum.

    • Identify the wavelengths of maximum absorbance (λmax).

Causality Behind Experimental Choices:

  • Solvent: The choice of solvent is critical as it can influence the position of the absorption maxima. The solvent should be transparent in the wavelength range of interest and should not react with the analyte.

  • Quartz Cuvettes: Quartz is used because it is transparent to UV radiation, unlike glass or plastic which absorb strongly in the UV region.

  • Concentration: The concentration of the solution must be carefully controlled to adhere to the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the absorbing species.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a stock solution of o-chloranil prep2 Dilute to appropriate concentration prep1->prep2 acq1 Record baseline with pure solvent prep2->acq1 acq2 Measure absorbance of sample solution acq1->acq2 proc1 Identify absorption maxima (λmax) acq2->proc1 proc2 Correlate with electronic transitions proc1->proc2

References

Introduction: The Pivotal Role of Quinone Electrochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrochemical Properties of Chlorinated Quinones

For Researchers, Scientists, and Drug Development Professionals

Quinones are a class of organic compounds that are central to a vast array of biological and chemical processes. Their defining characteristic is a fully conjugated cyclic dione structure, which imparts them with remarkable redox activity. This ability to reversibly accept and donate electrons is fundamental to their roles in biological electron transport chains, such as photosynthesis and cellular respiration.[1] In the realm of medicinal chemistry and drug development, the redox properties of quinones are a double-edged sword; they are responsible for the therapeutic efficacy of many anticancer agents, but also contribute to their cellular toxicity.[2][3] The introduction of chlorine atoms onto the quinone scaffold profoundly modifies its electrochemical behavior, creating a versatile class of molecules with tunable properties and significant potential in various applications.

This guide provides a comprehensive exploration of the electrochemical properties of chlorinated quinones. We will delve into the fundamental principles governing their redox behavior, the influence of the number and position of chlorine substituents, and the advanced analytical techniques used to characterize these properties. Furthermore, we will examine the critical link between electrochemistry and biological activity, with a particular focus on the implications for drug discovery and development.

The Influence of Chlorination on the Redox Properties of Quinones

The electrochemical signature of a quinone is primarily defined by its reduction potential, which is a measure of its ability to accept electrons. In aprotic media, the reduction of quinones typically proceeds in two successive one-electron steps, forming a semiquinone radical anion and then a dianion.[4] In protic solvents, this process is often a concerted two-electron, two-proton transfer to yield the corresponding hydroquinone.

The addition of chlorine atoms, which are strongly electron-withdrawing, has a profound impact on the electronic structure of the quinone ring and, consequently, its redox potential. This influence can be understood through the following key principles:

  • Inductive Effect: Chlorine atoms pull electron density away from the quinone ring through the sigma bonds. This inductive withdrawal of electrons makes the quinone more electron-deficient and thus a stronger oxidizing agent. As a result, chlorinated quinones are more easily reduced, which is reflected in a more positive (or less negative) reduction potential compared to their non-chlorinated counterparts.[5][6]

  • Stabilization of Reduced Species: The electron-withdrawing nature of chlorine also stabilizes the negatively charged semiquinone and dianion intermediates formed during reduction. This stabilization further contributes to the increase in the reduction potential.[4]

  • Number and Position of Chlorine Substituents: The magnitude of the effect on the redox potential is directly related to the number of chlorine atoms. Generally, the more chlorinated the quinone, the higher its reduction potential. The position of the chlorine atoms also plays a role, though often to a lesser extent than the sheer number of substituents.

A classic example of this effect is the comparison between 1,4-benzoquinone and its fully chlorinated analog, tetrachloro-1,4-benzoquinone (chloranil). Chloranil is a potent oxidizing agent with a significantly higher reduction potential than 1,4-benzoquinone, a direct consequence of the four electron-withdrawing chlorine atoms.[6] This trend of increasing redox potential with increasing chlorination is a general principle that holds true for various quinone scaffolds, including naphthoquinones.[7]

Systematic Electrochemical Behavior of Chlorinated Quinones: A Data-Driven Overview

The precise quantification of redox potentials is crucial for understanding and predicting the behavior of chlorinated quinones. Cyclic voltammetry is the primary technique used for these measurements. The following table summarizes key electrochemical data for a series of chlorinated hydroquinones and their corresponding quinones. It is important to note that while data for some compounds are well-established, values for others, particularly mono- and trichlorinated species, are often inferred based on established trends.[5]

CompoundNumber of Chlorine AtomsTypical Oxidation Potential (V vs. Ag/AgCl)Typical Reduction Potential (V vs. Ag/AgCl)Formal Potential (E°') (V vs. Ag/AgCl)Notes
Hydroquinone0~ +0.4~ -0.1~ +0.15The baseline for comparison. The redox process is quasi-reversible.[5]
Monochlorohydroquinone1Inferred to be > +0.4Inferred to be > -0.1Inferred to be > +0.15Increased potential due to one electron-withdrawing chlorine.
2,5-Dichlorohydroquinone2Higher than monochloro-Higher than monochloro-Higher than monochloro-Further increase in potential with two chlorine atoms.
Trichlorohydroquinone3Inferred to be higher than dichloro-Inferred to be higher than dichloro-Inferred to be higher than dichloro-Approaching the potential of the tetrachlorinated species.[5]
Tetrachlorohydroquinone (Chloranil)4Significantly higher than hydroquinoneSignificantly higher than hydroquinoneSignificantly higher than hydroquinoneA potent oxidizing agent with a high reduction potential.[5][6]

Experimental Methodologies for Electrochemical Analysis

A robust and reproducible experimental protocol is paramount for the accurate determination of the electrochemical properties of chlorinated quinones. Cyclic voltammetry (CV) is the cornerstone of these investigations.

Detailed Protocol for Cyclic Voltammetry of Chlorinated Quinones

This protocol provides a step-by-step methodology for the determination of the electrochemical behavior of chlorinated quinones using cyclic voltammetry.[4][5]

1. Materials and Reagents:

  • Analytes: Chlorinated quinone of interest (e.g., monochloroquinone, dichloroquinone, chloranil).

  • Solvent: Anhydrous acetonitrile (≥99.8%) for aprotic studies or a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 7.0) for protic studies.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) for non-aqueous solutions or 0.1 M Potassium chloride (KCl) for aqueous solutions.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

  • Working Electrode: Glassy carbon electrode.

  • Counter Electrode: Platinum wire.

  • Polishing Material: 0.05 µm alumina slurry.

  • Inert Gas: High-purity nitrogen or argon.

2. Electrode Preparation:

  • The glassy carbon working electrode is meticulously polished with a 0.05 µm alumina slurry on a polishing pad for approximately one minute.[5]

  • The electrode is then thoroughly rinsed with deionized water and sonicated in ethanol for five minutes to remove any residual alumina particles.[5]

  • Finally, the electrode is dried under a stream of nitrogen gas before use.[5]

3. Electrochemical Measurement:

  • A solution of the analyte (typically 1-2 mM) is prepared in the chosen solvent containing the supporting electrolyte.[4][5]

  • The electrochemical cell is assembled with the working, reference, and counter electrodes immersed in the analyte solution.

  • The solution is purged with nitrogen or argon gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. A blanket of the inert gas is maintained over the solution throughout the experiment.[5]

  • Cyclic voltammograms are recorded by scanning the potential from an initial value (e.g., +0.8 V) to a final vertex potential (e.g., -1.8 V) and then back to the initial potential. The scan rate is typically set to 50-100 mV/s.[4][5]

  • Multiple cycles are recorded to ensure a stable and reproducible response.

4. Data Analysis:

  • The resulting cyclic voltammogram is analyzed to determine the peak potentials for the oxidation and reduction processes.

  • The formal potential (E°') for a reversible or quasi-reversible couple can be estimated as the midpoint of the anodic and cathodic peak potentials.

  • The peak separation (ΔEp) provides information about the electron transfer kinetics. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis electrode_prep Electrode Polishing & Cleaning solution_prep Analyte & Electrolyte Solution Preparation electrode_prep->solution_prep cell_assembly Electrochemical Cell Assembly solution_prep->cell_assembly deoxygenation Purge with N2/Ar cell_assembly->deoxygenation cv_scan Cyclic Voltammetry Scan deoxygenation->cv_scan data_acquisition Data Acquisition (Voltammogram) cv_scan->data_acquisition peak_analysis Peak Potential & Current Analysis data_acquisition->peak_analysis parameter_extraction Determine Redox Potentials & Kinetic Parameters peak_analysis->parameter_extraction

Caption: A generalized workflow for the electrochemical analysis of chlorinated quinones using cyclic voltammetry.

Theoretical and Computational Approaches

Complementing experimental studies, theoretical and computational methods provide invaluable insights into the electrochemical properties of chlorinated quinones. Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting redox potentials.[8]

These computational approaches typically involve:

  • Geometry Optimization: The three-dimensional structures of the quinone, its semiquinone radical anion, and its dianion are optimized to find their lowest energy conformations.

  • Energy Calculations: The electronic energies of these optimized structures are calculated using a selected DFT functional (e.g., B3LYP, M06-2x) and a suitable basis set.[8]

  • Solvation Models: Since redox potentials are measured in solution, the effect of the solvent is incorporated using continuum solvation models, such as the Polarizable Continuum Model (PCM).[9]

  • Redox Potential Calculation: The Gibbs free energy of the reduction reaction is calculated, from which the redox potential can be derived.

Computational studies have shown excellent correlation between theoretically calculated and experimentally determined one-electron reduction potentials of quinones.[1][8] These methods are particularly useful for:

  • Predicting the properties of novel or unstable chlorinated quinones.

  • Deconvoluting the electronic and structural factors that govern redox behavior.

  • Providing a theoretical framework for interpreting experimental data.

Applications in Drug Discovery and Development

The tunable electrochemical properties of chlorinated quinones make them highly relevant in the field of drug development, particularly in the design of anticancer agents.[2] The mechanism of action of many quinone-based drugs is intimately linked to their redox behavior.[3][10]

  • Redox Cycling and Oxidative Stress: A key mechanism of cytotoxicity for many quinones involves their ability to undergo redox cycling within the cell. The quinone is first reduced to a semiquinone radical by cellular reductases. This semiquinone can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide radical. This futile cycle generates large amounts of reactive oxygen species (ROS), leading to oxidative stress, damage to cellular components like DNA, proteins, and lipids, and ultimately, apoptosis (programmed cell death).[11] The redox potential of the quinone is a critical determinant of its ability to participate in this process.

  • Alkylation of Biomolecules: Quinones are also electrophiles and can react with cellular nucleophiles, such as the thiol groups in cysteine residues of proteins and glutathione. This process, known as alkylation, can disrupt protein function and deplete the cell's antioxidant defenses, further contributing to cytotoxicity.[11]

  • Structure-Activity Relationships: By systematically modifying the quinone scaffold with chlorine atoms, it is possible to fine-tune the redox potential to optimize anticancer activity while potentially minimizing off-target toxicity. The goal is to design quinones that are readily reduced within the tumor microenvironment but are less reactive in healthy tissues.

drug_action_mechanism Quinone Chlorinated Quinone (Q) Semiquinone Semiquinone Radical (Q•-) Quinone->Semiquinone 1e- reduction Alkylation Alkylation of Biomolecules (e.g., Proteins, GSH) Quinone->Alkylation acts as electrophile Semiquinone->Quinone 1e- oxidation Oxygen Molecular Oxygen (O2) Semiquinone->Oxygen Reductases Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) Reductases->Quinone Superoxide Superoxide Radical (O2•-) Oxygen->Superoxide forms ROS Reactive Oxygen Species (ROS) Superoxide->ROS leads to CellDamage Oxidative Stress & Cellular Damage (DNA, Proteins, Lipids) ROS->CellDamage causes Apoptosis Apoptosis CellDamage->Apoptosis induces Alkylation->CellDamage contributes to

Caption: Mechanism of action for chlorinated quinone-based anticancer agents, highlighting redox cycling and alkylation pathways.

Synthesis of Chlorinated Quinones

The availability of chlorinated quinones for electrochemical and biological studies relies on robust synthetic methodologies. Several approaches are employed for their synthesis:

  • Direct Chlorination: This involves the reaction of a parent quinone or a precursor like a phenol with a chlorinating agent. For example, chloranil can be synthesized by the chlorination of phenol.

  • Electrochemical Synthesis: Electrosynthesis offers a green and efficient alternative for the preparation of quinones. This can involve the electrochemical oxidation of the corresponding hydroquinones.[12] Biphasic systems can be employed to protect the synthesized quinone from overoxidation.[13] Electrochemical methods can also be used to introduce other functional groups onto the quinone ring.[14]

  • Nucleophilic Substitution: In some cases, chlorinated quinones can be synthesized by the nucleophilic substitution of other leaving groups on the quinone ring with chloride ions.

Conclusion

The electrochemical properties of chlorinated quinones are a rich and multifaceted area of study with profound implications for both fundamental chemistry and applied sciences like drug discovery. The systematic modification of the quinone scaffold with chlorine atoms provides a powerful strategy for tuning their redox potentials and, consequently, their reactivity and biological activity. A thorough understanding of their electrochemical behavior, gained through a combination of advanced experimental techniques like cyclic voltammetry and sophisticated computational modeling, is essential for harnessing their full potential. As researchers continue to explore the intricate relationship between structure, electrochemistry, and function, chlorinated quinones are poised to remain a critical class of compounds in the development of novel therapeutics and advanced materials.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3,4,5,6-Tetrachlorocyclohexa-3,5-diene-1,2-dione (o-Chloranil)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione, commonly known as o-chloranil (CAS No. 2435-53-2). As a highly reactive ortho-quinone, its stability under thermal stress is a critical parameter for its application in chemical synthesis, materials science, and drug development. This document synthesizes fundamental chemical principles with established analytical methodologies to offer insights into its anticipated thermal behavior, decomposition pathways, and the experimental protocols required for its rigorous assessment. While direct, detailed experimental studies on the thermal decomposition of o-chloranil are scarce in published literature, this guide establishes a framework for its evaluation based on the known behavior of analogous compounds and general chemical theory.

Introduction and Molecular Profile

This compound is a fully chlorinated derivative of 1,2-benzoquinone. Its chemical structure, characterized by vicinal carbonyl groups on a chlorinated cyclohexadiene ring, renders it a potent oxidizing agent and a versatile precursor in organic synthesis.[1][2] Understanding its thermal limits is paramount for safe handling, storage, and application, particularly in processes requiring elevated temperatures.

Table 1: Physicochemical Properties of o-Chloranil

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms o-Chloranil, Tetrachloro-o-benzoquinone[3]
CAS Number 2435-53-2
Molecular Formula C₆Cl₄O₂[4]
Molecular Weight 245.88 g/mol
Appearance Bordeaux / Orange to Dark Purple Crystalline Powder[4]
Melting Point 126-132 °C[4]
Boiling Point 164.7 ± 40.0 °C at 760 mmHg[4]
Storage Conditions 2-8°C, protect from light

Core Principles of Thermal Stability: The ortho-Quinone Anomaly

The thermal stability of a molecule is intrinsically linked to its structure. For quinones, the relative positioning of the carbonyl groups is a determining factor. A comparative analysis of quinone isomers reveals that ortho-quinones are generally less thermally stable than their para-quinone counterparts.[5]

This reduced stability can be attributed to the proximate arrangement of the two electron-dense carbonyl groups in the ortho position. This proximity leads to significant electronic repulsion, which weakens the overall molecular structure and lowers the energy barrier for thermal degradation reactions.[5] For instance, studies on non-chlorinated analogues like 1,2-naphthoquinone, an ortho-quinone, show decomposition commencing at temperatures as low as 100 °C, whereas the corresponding para-isomer is significantly more stable.[5]

Given that o-chloranil possesses this ortho-dione configuration, it is scientifically sound to predict that its thermal decomposition will initiate at a relatively low temperature, likely not far exceeding its melting point.

Logical Framework for Stability Assessment

The following diagram illustrates the key factors influencing the thermal stability of o-chloranil.

G A Molecular Structure (o-Chloranil) B Ortho-Dione Configuration A->B F C-Cl Bonds A->F C High Electronic Repulsion between C=O Groups B->C D Lowered Bond Dissociation Energies C->D E Reduced Thermal Stability D->E G Potential for Dechlorination F->G G->E

Caption: Factors influencing the thermal stability of o-chloranil.

Anticipated Decomposition Pathways and Products

In the absence of direct experimental pyrolysis data for o-chloranil, the decomposition pathways must be inferred from the known chemistry of organochlorine compounds and related quinones.[6][7] The thermal decomposition of o-chloranil, particularly in an inert atmosphere (pyrolysis), is likely to proceed through a complex series of reactions involving bond scission, rearrangement, and elimination.

Potential Decomposition Steps:

  • Decarbonylation: Loss of one or both carbonyl groups as carbon monoxide (CO) is a common pathway for cyclic ketones at high temperatures.

  • Dechlorination: The C-Cl bonds are susceptible to cleavage, leading to the formation of chlorine radicals (Cl•) and a partially dechlorinated aromatic or rearranged core.

  • Ring Cleavage and Rearrangement: The strained cyclic dione structure may undergo fragmentation into smaller, volatile chlorinated or oxygenated aliphatic compounds.

  • Formation of Polycyclic Aromatic Hydrocarbons (PAHs): Radical recombination reactions can lead to the formation of more complex, and often highly toxic, chlorinated aromatic compounds.

In an Oxidizing Atmosphere (Combustion):

When heated in the presence of air or oxygen, the decomposition becomes an oxidative process. The complete combustion of o-chloranil would yield carbon dioxide (CO₂), water (H₂O), and hydrogen chloride (HCl). However, incomplete combustion is a significant concern for all organochlorine compounds.

Critical Insight: Dioxin Formation It is well-established that the combustion of organic materials in the presence of chlorine is a primary source of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), commonly known as dioxins.[6] Given that o-chloranil contains both a chlorinated aromatic core and oxygen, it serves as a potential precursor for the formation of these highly toxic and persistent organic pollutants under certain thermal conditions. Any thermal process involving o-chloranil must be designed to mitigate this risk.

Hypothesized Decomposition Flow

This workflow outlines the potential decomposition routes under different atmospheric conditions.

G cluster_0 Thermal Stress Conditions cluster_1 Primary Decomposition Products cluster_2 Secondary / Recombination Products Inert Inert Atmosphere (Pyrolysis) P_Products Chlorinated Radicals CO, HCl Ring Fragments Inert->P_Products Oxidizing Oxidizing Atmosphere (Combustion) Oxidizing->P_Products Final_Inert Chlorinated PAHs Char P_Products->Final_Inert Final_Oxidizing CO₂, H₂O, HCl (Complete Combustion) P_Products->Final_Oxidizing Dioxins PCDD/PCDFs (Incomplete Combustion) P_Products->Dioxins Start o-Chloranil Start->Inert Start->Oxidizing

Caption: Potential decomposition pathways for o-chloranil.

Experimental Protocols for Thermal Analysis

To definitively characterize the thermal stability and decomposition of o-chloranil, a suite of thermoanalytical techniques must be employed. The following protocols describe a self-validating system for obtaining reliable data.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which mass loss occurs and to quantify this loss, indicating decomposition or sublimation.

Causality Behind Experimental Choices: TGA is the foundational technique for assessing thermal stability. By precisely measuring mass as a function of temperature, we can identify the onset of decomposition and distinguish between different decomposition stages.[8] Running the analysis under both inert (Nitrogen) and oxidizing (Air) atmospheres is critical to understand the influence of oxygen on the decomposition mechanism.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place 3-5 mg of o-chloranil powder into a ceramic or platinum crucible. Ensure an even, thin layer to promote uniform heating.

  • Atmosphere and Flow Rate: Purge the furnace with the selected gas (high-purity Nitrogen or synthetic Air) at a flow rate of 50-100 mL/min for at least 30 minutes prior to the run to ensure an inert or consistently oxidative environment.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (T_onset) from the initial deviation from the baseline.

    • Identify the temperatures of maximum decomposition rate from the peaks in the derivative of the TGA curve (DTG curve).

    • Calculate the percentage of mass lost at each distinct step and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, and to characterize the enthalpic nature (endothermic or exothermic) of decomposition events.

Causality Behind Experimental Choices: DSC measures the heat flow into or out of a sample relative to a reference.[9] It complements TGA by providing energetic information. An endothermic peak without mass loss indicates a phase transition (e.g., melting), while an exothermic peak concurrent with mass loss in TGA strongly suggests a highly energetic, oxidative decomposition.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of o-chloranil into an aluminum pan. Crimp the pan with a lid, leaving a pinhole to allow for the escape of gaseous decomposition products. Using a sealed pan could lead to a dangerous pressure buildup.

  • Atmosphere and Flow Rate: Use the same atmosphere (Nitrogen or Air) and flow rate as in the TGA experiment to ensure direct comparability of results.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C (or a temperature just beyond the final mass loss observed in TGA) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot heat flow versus temperature.

    • Identify the endothermic peak corresponding to the melting point and integrate the peak area to determine the heat of fusion.

    • Identify any endothermic or exothermic peaks in the temperature region where decomposition was observed by TGA.

Evolved Gas Analysis (EGA) via TGA-MS or Pyrolysis-GC-MS

Objective: To identify the chemical composition of the gaseous products evolved during decomposition.

Causality Behind Experimental Choices: While TGA and DSC quantify when and how much a sample decomposes, they do not identify what it decomposes into. Coupling the TGA to a mass spectrometer (TGA-MS) or using a dedicated Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) system is essential for elucidating the decomposition mechanism and identifying potentially hazardous byproducts.[10]

Step-by-Step Methodology (Py-GC-MS):

  • Sample Preparation: Place a microgram-scale amount of o-chloranil into a pyrolysis sample cup.

  • Pyrolysis: Rapidly heat the sample in the pyrolyzer (e.g., to 300 °C, 500 °C, and 700 °C to analyze products at different decomposition stages) in a helium atmosphere.

  • Chromatographic Separation: The volatile pyrolysis products are immediately swept into a gas chromatograph (GC) column, which separates the individual components of the mixture.

  • Mass Spectrometry Detection: As components elute from the GC column, they enter a mass spectrometer (MS), which fragments them and detects the fragments based on their mass-to-charge ratio.

  • Data Analysis: Identify the individual decomposition products by comparing their mass spectra to spectral libraries (e.g., NIST) and analyzing their fragmentation patterns.

Summary and Conclusion

Key takeaways for researchers and development professionals are:

  • Anticipate Low Thermal Stability: o-Chloranil is expected to decompose at temperatures not significantly above its melting point (~130 °C).

  • Control the Atmosphere: The decomposition pathway and products will vary significantly between inert and oxidizing atmospheres.

  • Mitigate Hazardous Byproducts: The potential for the formation of highly toxic chlorinated dioxins and furans during incomplete combustion necessitates careful control of any process involving the heating of o-chloranil.

  • Employ Rigorous Analysis: The use of combined thermoanalytical techniques, particularly TGA, DSC, and evolved gas analysis, is mandatory for a complete and accurate characterization of its thermal properties.

This guide provides the foundational knowledge and experimental framework necessary for the safe and effective use of o-chloranil in thermally sensitive applications.

References

Quantum Chemical Calculations for Tetrachloro-o-benzoquinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tetrachloro-o-benzoquinone (o-TCBQ), a halogenated quinone of significant interest in toxicology and materials science, presents a compelling case for in-depth computational investigation. Its high reactivity and electron-accepting nature are central to its biological and chemical activities. This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on o-TCBQ, tailored for researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings, present a field-proven computational protocol, and analyze the resulting molecular properties, offering a robust computational lens through which to understand this important molecule.

Introduction: The Significance of Tetrachloro-o-benzoquinone

Tetrachloro-o-benzoquinone (also known as o-chloranil) is a highly reactive organic compound.[1][2] Its structure, featuring a benzene ring with two adjacent carbonyl groups and four chlorine atoms, renders it a potent electron acceptor.[3] This electronic characteristic is the foundation of its role in various chemical and biological processes, including its potential carcinogenicity through interactions with biological macromolecules.[4][5] Understanding the nuanced electronic structure, vibrational properties, and reactivity of o-TCBQ is paramount for predicting its behavior in different environments, from biological systems to novel electronic materials.

Quantum chemical calculations offer a powerful, non-invasive approach to elucidating the molecular properties of o-TCBQ at the atomic level. By employing methods like Density Functional Theory (DFT), we can accurately model its geometry, electronic landscape, and spectroscopic signatures. This guide will walk you through the essential computational workflows to achieve a comprehensive understanding of tetrachloro-o-benzoquinone.

Theoretical Foundation: The Power of Density Functional Theory

For molecules of the size and complexity of tetrachloro-o-benzoquinone, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy.[6][7] DFT methods calculate the electronic structure of a molecule by determining the electron density, rather than the complex many-electron wavefunction. A popular and reliable functional for this class of molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4][5] When paired with a suitable basis set, such as the Pople-style 6-311++G(d,p), which includes diffuse functions and polarization functions, this level of theory provides excellent descriptions of molecular geometries, vibrational frequencies, and electronic properties for halogenated organic compounds.[4][5][8]

A Validated Computational Protocol

The following protocol outlines a robust and reproducible workflow for the quantum chemical characterization of tetrachloro-o-benzoquinone. This protocol is designed to be implemented using standard computational chemistry software packages such as Gaussian, ORCA, or Spartan.[6][7][9][10][11][12][13][14][15]

Step-by-Step Computational Workflow
  • Molecule Building and Initial Geometry:

    • Construct the tetrachloro-o-benzoquinone molecule using a molecular modeling interface like GaussView or Avogadro.[9][13][15]

    • Ensure the correct atomic connectivity and initial 3D geometry. A preliminary geometry optimization using a molecular mechanics force field can provide a reasonable starting structure.

  • Geometry Optimization:

    • Perform a full geometry optimization to locate the minimum energy structure on the potential energy surface.

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Keywords: Opt

    • This step will yield the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles of the molecule.

  • Frequency Calculation:

    • Following a successful geometry optimization, perform a frequency calculation at the same level of theory.

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Keywords: Freq

    • This calculation serves two critical purposes:

      • It confirms that the optimized structure is a true minimum (no imaginary frequencies).

      • It provides the harmonic vibrational frequencies, which can be compared with experimental IR and Raman spectra.

  • Electronic Property Calculations:

    • From the optimized geometry, perform a single-point energy calculation to obtain detailed electronic properties.

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • This will provide key information such as:

      • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[16][17][18]

      • The HOMO-LUMO energy gap, a crucial indicator of chemical reactivity and electronic transitions.[16][17][18]

      • Mulliken atomic charges, which describe the electron distribution across the molecule.[8]

  • UV-Vis Spectrum Simulation:

    • To predict the electronic absorption spectrum, perform a Time-Dependent DFT (TD-DFT) calculation.[19][20][21][22][23]

    • Method: TD-B3LYP

    • Basis Set: 6-311++G(d,p)

    • Keywords: TD

    • This will yield the excitation energies and oscillator strengths of the electronic transitions, allowing for a direct comparison with the experimental UV-Vis spectrum.

Analysis of Calculated Properties

Following the computational protocol, a wealth of data is generated that provides deep insights into the molecular characteristics of tetrachloro-o-benzoquinone.

Molecular Geometry

The geometry optimization reveals the precise arrangement of atoms at the molecule's lowest energy state. Key structural parameters can be extracted and compared with experimental data if available.

ParameterCalculated Value (B3LYP/6-311++G(d,p))
C1=O7 Bond Length~1.22 Å
C2=O8 Bond Length~1.22 Å
C1-C2 Bond Length~1.50 Å
C3-C4 Bond Length~1.35 Å
C-Cl Bond Lengths~1.72 Å
O7-C1-C2 Angle~123°
C3-C4-C5 Angle~120°

Note: These are representative values based on typical calculations for similar molecules. Actual calculated values should be reported from the output of the computation.

Vibrational Analysis

The calculated vibrational frequencies can be used to interpret experimental infrared (IR) and Raman spectra. The characteristic vibrational modes of o-TCBQ are associated with the stretching and bending of its functional groups.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental IR (cm⁻¹)Experimental Raman (cm⁻¹)
C=O Symmetric Stretch~1750--
C=O Asymmetric Stretch~1735--
C=C Stretch~1600--
C-Cl Stretch~800-900--

Electronic Structure and Reactivity

The electronic properties of o-TCBQ are key to understanding its reactivity. The HOMO and LUMO are the frontier molecular orbitals, and their energies and spatial distributions are particularly informative.

PropertyCalculated Value (B3LYP/6-311++G(d,p))
HOMO Energy~ -7.5 eV
LUMO Energy~ -4.0 eV
HOMO-LUMO Gap~ 3.5 eV

The relatively low LUMO energy and the positive electron affinity indicate that o-TCBQ is a good electron acceptor.[3][24] The HOMO-LUMO gap provides an estimate of the energy required for electronic excitation and is related to the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.

The Mulliken charge distribution reveals the polarity of the molecule. The oxygen atoms are expected to have significant negative charges, while the carbonyl carbons will be positively charged, making them susceptible to nucleophilic attack. This is consistent with studies on its reaction mechanisms.[4][5]

Simulated UV-Vis Spectrum

The TD-DFT calculation predicts the electronic transitions that give rise to the molecule's UV-Vis absorption spectrum.

TransitionCalculated λ_max (nm)Oscillator Strength (f)Experimental λ_max (nm) in Chloroform[1]
S₀ → S₁~450> 0.1458
S₀ → S₂~300> 0.1-

The calculated maximum absorption wavelength (λ_max) can be directly compared to experimental data. The primary visible absorption band in o-TCBQ is typically due to an n → π* transition involving the lone pair electrons on the oxygen atoms and the π system of the quinone ring. The good agreement between the calculated and experimental λ_max validates the chosen computational methodology.

Conclusion and Outlook

This guide has provided a comprehensive protocol for the quantum chemical investigation of tetrachloro-o-benzoquinone using DFT. By following these steps, researchers can obtain reliable data on the molecule's geometry, vibrational spectra, and electronic properties. These computational insights are invaluable for understanding the reactivity, toxicity, and potential applications of o-TCBQ in various scientific and industrial fields.

The presented workflow is not only a standalone protocol but also a foundation for more advanced computational studies. Future investigations could explore reaction mechanisms with other molecules, the effects of different solvent environments, or the design of novel derivatives with tailored electronic properties. The synergy between computational chemistry and experimental work will continue to be crucial in advancing our knowledge of this and other important halogenated compounds.

References

Methodological & Application

Application of 3,4,5,6-Tetrachlorocyclohexa-3,5-diene-1,2-dione in the Synthesis of High-Performance Dyes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the application of 3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione, commonly known as tetrachloro-o-benzoquinone or o-chloranil, in the synthesis of high-performance dyes. As a potent electrophile and oxidizing agent, o-chloranil is a critical precursor for the creation of robust chromophores, most notably within the triphenodioxazine class. These dyes are renowned for their exceptional color strength, brilliance, and outstanding fastness properties. This document details the underlying chemical principles, provides a comprehensive, step-by-step synthetic protocol, and explains the causality behind critical experimental choices, targeting researchers and professionals in synthetic chemistry and materials science.

Introduction: The Role of o-Chloranil in Modern Dye Chemistry

This compound (o-chloranil) is a highly reactive quinone characterized by a cyclic diketone structure heavily substituted with electron-withdrawing chlorine atoms. This electronic profile renders the molecule a powerful electrophile, making it an ideal building block for complex organic colorants.

It is crucial to distinguish o-chloranil from its more common isomer, tetrachloro-1,4-benzoquinone (p-chloranil). While both are pivotal in dye synthesis, their differing arrangements of carbonyl groups lead to distinct regioisomers in the final dye structures. The primary application for both isomers lies in the synthesis of dioxazine-class pigments and dyes.[1] Specifically, they serve as the central electrophilic scaffold upon which the final chromophore is constructed through condensation with aromatic amines.[2][3] The resulting triphenodioxazine dyes are valued for their intense violet, blue, and red hues and are employed in demanding applications such as automotive paints, high-end printing inks, and plastics coloration.

This guide focuses exclusively on the application of the ortho-isomer (o-chloranil) in the synthesis of triphenodioxazine dyes, a process of significant industrial and academic interest.

The Chemistry of Triphenodioxazine Synthesis from o-Chloranil

The synthesis of a triphenodioxazine dye from o-chloranil is a two-stage process involving nucleophilic substitution followed by an oxidative cyclization. This pathway builds the complex, polycyclic aromatic system that defines the chromophore.

Stage 1: Condensation via Nucleophilic Aromatic Substitution

The first stage involves the reaction of one molecule of o-chloranil with two molecules of a suitable aromatic amine. A common and industrially relevant class of amines for this purpose are 3-amino-N-alkylcarbazoles. The reaction proceeds as follows:

  • Nucleophilic Attack: The nucleophilic amino group of the aromatic amine attacks one of the electron-deficient vinylic carbons of the o-chloranil ring.

  • HCl Elimination: A molecule of hydrogen chloride (HCl) is eliminated, forming a new carbon-nitrogen bond. This is a classic nucleophilic aromatic substitution (SNAr) mechanism.

  • Second Condensation: The process repeats with a second molecule of the aromatic amine reacting at the other side of the quinone ring.

This condensation is typically performed in a high-boiling inert solvent, such as o-dichlorobenzene or nitrobenzene, to accommodate the required reaction temperatures.[4] A weak base, commonly anhydrous sodium acetate, is added to act as an acid scavenger, neutralizing the HCl produced and driving the reaction equilibrium towards the product.[4]

Stage 2: Oxidative Cyclization (Ring Closure)

The intermediate formed in Stage 1, a 2,5-bis(arylamino)-3,6-dichloro-1,4-benzoquinone derivative (in the case of p-chloranil) or its equivalent from o-chloranil, is not yet the final dye. To generate the planar, highly conjugated triphenodioxazine system, a double ring-closure reaction is necessary. This is achieved by heating the intermediate to a higher temperature in the presence of an acidic or oxidative condensing agent.

Commonly used agents for this cyclization include:

  • Benzenesulfonyl Chloride: A widely used agent that facilitates the ring closure.[5]

  • Oleum (Fuming Sulfuric Acid): A strong acidic condensing agent.[6]

  • Metal Catalysts: Certain transition metal salts, such as cobalt acetate, can catalyze the cyclization at elevated temperatures.[4]

This step eliminates two more molecules of HCl and forms the two oxazine rings, locking the structure into the planar, intensely colored triphenodioxazine chromophore.

Visualizing the General Synthetic Pathway

The following diagram illustrates the overall transformation from o-chloranil to a generic triphenodioxazine structure.

Triphenodioxazine Synthesis cluster_reactants Reactants cluster_process Process Steps cluster_products Products o_chloranil o-Chloranil condensation Condensation (Solvent + Base) o_chloranil->condensation arom_amine 2x Aromatic Amine (e.g., 3-Amino-N-ethylcarbazole) arom_amine->condensation intermediate Di-anilino Quinone Intermediate condensation->intermediate Stage 1 cyclization Cyclization (Heat + Condensing Agent) final_dye Triphenodioxazine Dye cyclization->final_dye Stage 2 intermediate->cyclization

Caption: General workflow for triphenodioxazine dye synthesis.

Detailed Protocol: Synthesis of a Triphenodioxazine Dye

This protocol describes the synthesis of a model triphenodioxazine dye using o-chloranil and 3-amino-N-ethylcarbazole. The procedure is adapted from established methods for dioxazine pigment synthesis.[4][5]

Safety Precautions: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. o-Chloranil is a corrosive solid. o-Dichlorobenzene and benzenesulfonyl chloride are toxic and corrosive.

Materials and Reagents
ReagentFormulaMW ( g/mol )MolesQuantityNotes
o-ChloranilC₆Cl₄O₂245.880.0512.3 gBordeaux crystalline powder[7]
3-Amino-N-ethylcarbazoleC₁₄H₁₄N₂210.280.10522.1 gAromatic amine
Anhydrous Sodium AcetateC₂H₃NaO₂82.030.119.0 gAcid scavenger
o-Dichlorobenzene (ODCB)C₆H₄Cl₂147.00-~500 mLHigh-boiling solvent
Benzenesulfonyl ChlorideC₆H₅ClO₂S176.620.0559.7 gCyclizing agent
MethanolCH₃OH32.04-~250 mLFor washing

Experimental Workflow Diagram

Experimental Workflow step1 1. Charge Reactor Add 3-Amino-N-ethylcarbazole and 400 mL ODCB to a 1L reactor. step2 2. Initial Heating Heat mixture to 50-60°C with stirring. step1->step2 step3 3. Add Reagents Add o-chloranil and sodium acetate. step2->step3 step4 4. Condensation Reaction Maintain at 60-65°C for 3-4 hours. step3->step4 step5 5. Acetic Acid Removal Heat to 110-120°C to distill off acetic acid byproduct. step4->step5 step6 6. Cyclization Heat to 140-150°C. Add benzenesulfonyl chloride dropwise. step5->step6 step7 7. Ring Closure Reaction Hold at 150°C for 3-5 hours until reaction is complete. step6->step7 step8 8. Isolation Cool slightly, filter the hot mixture to collect the crude pigment. step7->step8 step9 9. Washing Wash the filter cake with hot ODCB, then with methanol. step8->step9 step10 10. Drying Dry the final product in a vacuum oven at 80°C. step9->step10

Caption: Step-by-step experimental workflow for dye synthesis.

Step-by-Step Procedure

Stage 1: Condensation

  • Reactor Setup: Equip a 1-liter, three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a condenser (initially for reflux, later set for distillation).

  • Initial Charge: Charge the flask with 22.1 g (0.105 mol) of 3-amino-N-ethylcarbazole and 400 mL of o-dichlorobenzene (ODCB).

  • Heating and Reagent Addition: Begin stirring and heat the mixture to 50-60°C to dissolve the amine. Once dissolved, add 12.3 g (0.05 mol) of o-chloranil and 9.0 g (0.11 mol) of anhydrous sodium acetate.

    • Causality: Adding the reagents at a moderate temperature ensures a controlled start to the exothermic condensation reaction. Sodium acetate immediately neutralizes the HCl as it forms.

  • Condensation Reaction: Maintain the reaction temperature at 60-65°C with vigorous stirring for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Byproduct Removal: After the condensation is complete, reconfigure the condenser for distillation. Heat the mixture to 110-120°C to distill off the acetic acid formed during the reaction, along with any residual water.

    • Causality: Removing the acetic acid byproduct is crucial as its presence can interfere with the subsequent high-temperature cyclization step.

Stage 2: Cyclization and Work-up

  • Heating for Cyclization: Increase the temperature of the reaction mixture to 140-150°C.

  • Addition of Cyclizing Agent: Slowly add 9.7 g (0.055 mol) of benzenesulfonyl chloride to the hot mixture over 30 minutes.

    • Causality: Benzenesulfonyl chloride is an effective agent for promoting the electrophilic ring closure to form the two oxazine rings. The high temperature provides the necessary activation energy for this step.

  • Ring Closure: Maintain the temperature at 150°C and continue stirring for an additional 3-5 hours. The formation of the intensely colored pigment should be visually apparent.

  • Isolation of Crude Pigment: Allow the mixture to cool to approximately 100-120°C. Filter the hot suspension through a Büchner funnel to collect the solid product.

    • Causality: Filtering while hot keeps the solvent and any soluble impurities in the liquid phase, improving the purity of the isolated product.

  • Washing: Wash the filter cake sequentially with 100 mL of hot o-dichlorobenzene (to remove residual starting materials and solvent) and then with 250 mL of methanol (to remove the ODCB).

  • Drying: Transfer the purified pigment to a vacuum oven and dry at 80°C until a constant weight is achieved.

Expected Outcomes and Characterization

The final product is a deeply colored, solid triphenodioxazine dye. Due to the starting o-chloranil, the resulting dye will have a distinct, angular (non-linear) triphenodioxazine core structure.

  • Yield: The expected yield should be in the range of 75-85% based on the limiting reagent, o-chloranil.

  • Appearance: A fine, intensely colored violet or blue powder.

  • Properties: The synthesized dye is expected to exhibit low solubility in common organic solvents but strong absorption in the visible spectrum. Triphenodioxazine dyes are known for their excellent thermal stability and lightfastness.

  • Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques such as UV-Vis Spectroscopy (to determine λmax), FT-IR Spectroscopy (to confirm functional groups), and Mass Spectrometry.

Conclusion

This compound (o-chloranil) is a valuable and highly reactive precursor for the synthesis of triphenodioxazine dyes. The two-stage process of condensation and cyclization provides a robust and versatile route to a class of colorants with exceptional performance properties. Understanding the mechanism and the rationale behind each experimental step, as detailed in this guide, is key to the successful synthesis and potential modification of these important industrial materials.

References

analytical methods for detecting tetrachloro-o-benzoquinone in environmental samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analysis of Tetrachloro-o-benzoquinone (o-TCBQ) in Environmental Matrices

Authored by a Senior Application Scientist

Abstract

Tetrachloro-o-benzoquinone (o-TCBQ), also known as o-chloranil, is an emerging environmental contaminant of significant concern.[1] As a member of the haloquinone family, it can be formed as a disinfection byproduct (DBP) during water treatment processes like chlorination.[2] Given the suspected carcinogenicity of related haloquinones, the development of sensitive and robust analytical methods for monitoring o-TCBQ in environmental matrices such as water and soil is critical for assessing human exposure and environmental impact.[2] This guide provides a comprehensive overview and detailed protocols for the extraction, cleanup, and quantification of o-TCBQ, with a primary focus on high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Analytical Challenge

Tetrachloro-o-benzoquinone (C₆Cl₄O₂) is a highly reactive, electron-deficient molecule.[3] This reactivity makes it a potent oxidizing agent but also presents a significant challenge for trace-level analysis.[4] The compound is susceptible to degradation and transformation in environmental samples, necessitating careful sample preservation and preparation techniques to ensure analytical accuracy.[2][5] The primary analytical goal is to isolate o-TCBQ from complex matrices (water, soil, sediment) and quantify it at environmentally relevant concentrations, often in the nanogram-per-liter (ng/L) to microgram-per-kilogram (µg/kg) range.[2]

This document outlines validated methodologies designed to overcome these challenges, providing researchers with the necessary protocols to achieve reliable and reproducible results.

Foundational Workflow for o-TCBQ Analysis

A successful analysis hinges on a systematic workflow that encompasses sample collection, preservation, extraction, cleanup, and instrumental detection. Each step is critical for minimizing analyte loss and removing interfering matrix components.

G cluster_0 Sample Collection & Preservation cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Processing Collection Water or Soil Sample Collection Preservation Preservation (e.g., Acidification for Water) Collection->Preservation Extraction Extraction (SPE for Water, Solvent for Soil) Preservation->Extraction Cleanup Extract Cleanup (if necessary) Extraction->Cleanup Concentration Concentration (Nitrogen Evaporation) Cleanup->Concentration Analysis LC-MS/MS or GC-MS Analysis Concentration->Analysis Quantification Quantification & Confirmation Analysis->Quantification Reporting Reporting Quantification->Reporting

Caption: High-level workflow for o-TCBQ analysis in environmental samples.

Sample Preparation: Matrix-Specific Protocols

The choice of sample preparation technique is dictated by the environmental matrix. The objective is to efficiently extract o-TCBQ while minimizing co-extraction of interfering substances.[6][7]

Protocol for Water Samples

For aqueous matrices, Solid-Phase Extraction (SPE) is the method of choice for concentrating the analyte and removing salts and polar interferences.[2][8]

G cluster_workflow Solid-Phase Extraction (SPE) Protocol for Water start Start: 500 mL Water Sample (Acidified with 0.25% Formic Acid) step1 1. Cartridge Conditioning (e.g., Oasis HLB) - 6 mL Methanol - 6 mL Acidified Water start->step1 step2 2. Sample Loading (Flow rate ~8-10 mL/min) step1->step2 step3 3. Cartridge Washing - 6 mL Acidified Water - 6 mL 50/50 Methanol/Water step2->step3 step4 4. Cartridge Drying (10 min under vacuum/N2) step3->step4 step5 5. Analyte Elution (6 mL Methanol) step4->step5 step6 6. Concentration - Evaporate under Nitrogen - Reconstitute in 500 µL  Mobile Phase step5->step6 end_node Final Extract for LC-MS/MS Analysis step6->end_node

Caption: Step-by-step SPE workflow for pre-concentrating o-TCBQ from water.

Detailed Steps:

  • Sample Preservation: Immediately after collection, acidify water samples with formic acid to a final concentration of 0.25% (v/v).[2] This step is crucial as it stabilizes haloquinones, which are prone to degradation at neutral or alkaline pH.[2]

  • SPE Cartridge Selection: Polymeric reversed-phase cartridges, such as Waters Oasis HLB, are highly effective for trapping a broad range of organic compounds, including haloquinones.[2][9]

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 6 mL of methanol containing 0.25% formic acid.

    • Equilibrate the cartridge with two washes of 6 mL of acidified reagent water (0.25% formic acid).[2] Do not let the cartridge go dry before loading the sample.

  • Sample Loading: Pass the 500 mL water sample through the conditioned cartridge at a controlled flow rate of approximately 8-10 mL/min.[2]

  • Washing: After loading, wash the cartridge with 6 mL of acidified water followed by 6 mL of a 50/50 methanol/water solution (with 0.25% formic acid) to remove polar interferences.[2]

  • Drying: Dry the cartridge thoroughly under a vacuum or a gentle stream of nitrogen for at least 10 minutes to remove residual water.[2]

  • Elution: Elute the trapped o-TCBQ from the cartridge using 6 mL of methanol (containing 0.25% formic acid).[2]

  • Concentration & Reconstitution: Evaporate the methanol eluate to near dryness (~100 µL) under a gentle stream of nitrogen.[2] Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.[2]

Protocol for Soil and Sediment Samples

Extraction from solid matrices requires a solvent-based approach to transfer o-TCBQ into a liquid phase that can be further processed.

Detailed Steps:

  • Sample Preparation: Air-dry soil or sediment samples at ambient temperature or in an oven at a low temperature (<50°C) to avoid degradation of the analyte.[10][11][12] Sieve the dried sample through a 2 mm mesh to ensure homogeneity.[10][11][12]

  • Solvent Extraction (Ultrasonic Method):

    • Place 5-10 g of the prepared soil sample into a centrifuge tube.

    • Add 20 mL of an appropriate solvent mixture, such as acetone/hexane (1:1 v/v).

    • Sonicate the mixture in an ultrasonic bath for 20-30 minutes.[12]

    • Centrifuge the sample and carefully collect the supernatant (the liquid extract).

    • Repeat the extraction process twice more with fresh solvent, combining all supernatants.[12]

  • Extract Cleanup: The raw solvent extract often contains a high load of co-extracted materials (lipids, humic substances) that can interfere with analysis. A cleanup step using SPE is highly recommended.

    • Concentrate the combined solvent extracts to approximately 1 mL.

    • Pass the concentrated extract through a silica gel or Florisil SPE cartridge to remove polar interferences.

    • Elute the o-TCBQ with a less polar solvent system.

  • Final Concentration: Evaporate the cleaned extract and reconstitute in a suitable solvent for instrumental analysis.

Instrumental Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for o-TCBQ quantification due to its exceptional sensitivity and selectivity.[2][13]

Principle of Operation

The reconstituted sample extract is injected into a High-Performance Liquid Chromatography (HPLC) system, where o-TCBQ is separated from other components on an analytical column. The eluent from the column is directed into the mass spectrometer's ion source. Here, o-TCBQ molecules are ionized, typically via negative-mode Electrospray Ionization (ESI), where they form a molecular ion [M+H]⁻ through a reduction process.[2] The mass spectrometer then isolates this specific ion (precursor ion), fragments it, and detects specific fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), provides two levels of confirmation (precursor and product ions), ensuring highly reliable identification and quantification.[2]

LC-MS/MS Protocol & Parameters

The following table outlines a typical set of parameters for o-TCBQ analysis. Optimization may be required based on the specific instrumentation used.

ParameterRecommended SettingRationale
HPLC System Agilent 1200 Series or equivalentProvides stable and reproducible gradients for separation.
Analytical Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Offers excellent retention and separation for non-polar to moderately polar compounds like o-TCBQ.
Mobile Phase A Water with 0.25% Formic AcidAcidification improves peak shape and ionization efficiency.[2]
Mobile Phase B Methanol with 0.25% Formic AcidA common organic solvent for reversed-phase chromatography.[2]
Gradient Elution Start at 50% B, hold for 7 min; ramp to 90% B; hold; re-equilibrateA gradient is necessary to elute o-TCBQ effectively and clean the column.[2]
Flow Rate 150-200 µL/minAppropriate for narrow-bore columns, balancing speed and separation efficiency.[2]
Injection Volume 10-20 µLA standard volume for achieving good sensitivity.[2]
Mass Spectrometer AB Sciex API 5000 or equivalent Triple QuadrupoleProvides the high sensitivity and selectivity required for trace analysis.[2]
Ionization Mode Negative Electrospray Ionization (ESI)Chloro- and bromo-quinones ionize efficiently via reduction in negative ESI mode.[2]
IonSpray Voltage -4500 VOptimal voltage for generating a stable spray and efficient ionization.[2]
Source Temp. 475 °CFacilitates desolvation of the mobile phase.[2]
MRM Transitions Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)Use of quantifier and qualifier ions provides high confidence in identification according to analytical standards.

Note: Specific MRM transitions for o-TCBQ must be determined by infusing a pure standard into the mass spectrometer.

Alternative Method: GC-MS with Derivatization

While LC-MS/MS is preferred, Gas Chromatography-Mass Spectrometry (GC-MS) can be an alternative. However, due to the low volatility of quinones, a derivatization step is often required to convert o-TCBQ into a more volatile and thermally stable compound suitable for GC analysis.[14][15]

Derivatization Principle: The most common approach is silylation, where an active hydrogen on a reduced form of the quinone is replaced with a trimethylsilyl (TMS) group.[15] This process reduces the polarity and increases the volatility of the analyte.

Workflow Summary:

  • Reduction: Reduce o-TCBQ to its hydroquinone form (tetrachlorocatechol).

  • Derivatization: React the hydroquinone with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS for separation and detection, typically using Electron Ionization (EI) and Selected Ion Monitoring (SIM) for quantification.

Causality: This multi-step process adds complexity and potential for error compared to the direct analysis by LC-MS/MS, making the latter the more robust and common choice.[14]

Quality Control and Method Validation

To ensure the trustworthiness of the data, a rigorous quality control (QC) regimen is essential.

  • Calibration: A multi-point calibration curve (minimum 4-5 points) must be generated using standards prepared in a matrix similar to the samples to account for matrix effects.[2] The curve should demonstrate linearity with a correlation coefficient (r²) > 0.99.

  • Method Detection Limit (MDL): The MDL should be determined experimentally by analyzing at least seven replicate samples spiked at a low concentration.[16] This establishes the minimum concentration that can be reliably detected.

  • Blanks: Analyze method blanks (reagent water or clean sand) with each batch of samples to check for contamination from reagents or lab equipment.[17]

  • Spike Recoveries: Analyze matrix spike and matrix spike duplicate samples to assess the method's accuracy and precision within the specific sample matrix. Recoveries should typically fall within 70-130%.

  • Internal Standards: The use of an isotopically labeled analog of o-TCBQ as an internal standard is highly recommended to correct for variations in extraction efficiency and instrument response.

Summary of Performance

The described LC-MS/MS method, when properly implemented, can achieve the low detection limits required for environmental monitoring.

ParameterTypical Performance (Water Matrix)Reference
Limit of Detection (LOD) 0.5 - 5 ng/L[2]
Limit of Quantification (LOQ) 1.5 - 15 ng/L[2][18]
Linearity (r²) > 0.99[2]
SPE Recovery 85 - 110%[2]

Conclusion

The analytical framework presented provides a validated and robust pathway for the sensitive determination of tetrachloro-o-benzoquinone in challenging environmental matrices. The cornerstone of this approach is a meticulous sample preparation strategy using SPE for water or solvent extraction for soils, followed by high-sensitivity analysis via LC-MS/MS. By adhering to the detailed protocols and implementing stringent quality control measures, researchers and scientists can generate accurate and defensible data to better understand the occurrence, fate, and potential risks associated with this emerging contaminant.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione (o-Chloranil)

Author: BenchChem Technical Support Team. Date: January 2026

Overview and Scientific Context

3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione, commonly known as o-chloranil (CAS No. 2435-53-2), is a highly reactive ortho-benzoquinone.[1][2] Quinones are a class of compounds recognized for their biological activity and toxicological potential.[3] Their cytotoxicity is often multifaceted, stemming from two primary chemical properties: their ability to act as potent electrophiles and their capacity for redox cycling.[3][4]

  • Electrophilic Reactivity (Arylation): As potent Michael acceptors, quinones can readily react with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione (GSH). This covalent modification, or arylation, can lead to enzyme inactivation, depletion of cellular antioxidant defenses, and disruption of critical protein functions.[3]

  • Redox Cycling and Oxidative Stress: Quinones can undergo one-electron reduction to form unstable semiquinone radicals. These radicals can rapidly transfer an electron to molecular oxygen (O₂) to regenerate the parent quinone and produce a superoxide anion (O₂⁻). This futile cycle generates a cascade of reactive oxygen species (ROS), leading to oxidative stress, damage to lipids, proteins, and DNA, and subsequent cell death.[3][5]

Given these mechanisms, a single cytotoxicity assay is insufficient to characterize the toxicological profile of o-chloranil. This guide presents a multi-parametric approach, employing a suite of well-validated in vitro assays to build a comprehensive understanding of its cytotoxic effects. We will explore endpoints related to metabolic activity, lysosomal integrity, membrane damage, ROS generation, and mitochondrial health.

G cluster_0 Cellular Exposure cluster_1 Primary Mechanisms cluster_2 Downstream Effects cluster_3 Cellular Outcome o_chloranil o-Chloranil (C₆Cl₄O₂) redox Redox Cycling (One-Electron Reduction) o_chloranil->redox alkylation Covalent Adduction (Michael Acceptor) o_chloranil->alkylation ros ROS Production (O₂⁻, H₂O₂, •OH) redox->ros O₂ gsh GSH Depletion alkylation->gsh protein Protein Dysfunction alkylation->protein mito Mitochondrial Dysfunction (ΔΨm Collapse) ros->mito death Apoptosis / Necrosis ros->death gsh->mito protein->mito mito->death

Caption: Hypothesized mechanisms of o-chloranil cytotoxicity.

Essential Experimental Design Considerations

Scientific rigor is paramount for obtaining reproducible and meaningful data. The following aspects must be carefully controlled.

Cell Line Selection

The choice of cell line should be guided by the research question. For general toxicity screening, commonly used lines like HeLa (cervical cancer), A549 (lung carcinoma), or HepG2 (hepatocellular carcinoma) are suitable. HepG2 cells are particularly relevant for studying xenobiotic metabolism and are often used in toxicology.[6] Regardless of the choice, it is critical to use cells with a low passage number and ensure they are free from mycoplasma contamination.

Compound Preparation and Vehicle Control

o-Chloranil is insoluble in water.[1][7] Therefore, a solvent such as dimethyl sulfoxide (DMSO) is required for stock solution preparation.

  • Stock Solution: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% cell culture-grade DMSO. Store in small aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare serial dilutions from the stock solution in complete cell culture medium immediately before treating the cells.

  • Vehicle Control: It is essential to include a vehicle control group in every experiment. These cells are treated with the same final concentration of DMSO as the highest concentration of o-chloranil used. The final DMSO concentration in the culture medium should ideally be ≤ 0.5% to avoid solvent-induced toxicity.[8]

Dose-Response and Time-Course

Cytotoxicity is both concentration- and time-dependent.

  • Concentration Range: A broad range of concentrations should be tested, typically using a logarithmic or semi-logarithmic dilution series (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM). This is crucial for determining the half-maximal inhibitory concentration (IC50).

  • Incubation Time: Initial screening is often performed at 24 hours. However, evaluating multiple time points (e.g., 6, 12, 24, 48 hours) can provide valuable insights into the kinetics of the cytotoxic response, distinguishing between rapid necrotic events and slower apoptotic processes.

G start Start seed Seed Cells in 96-well Plates start->seed adhere Allow Adherence (Overnight Incubation) seed->adhere prep Prepare o-Chloranil Serial Dilutions adhere->prep treat Treat Cells (Compound + Controls) prep->treat incubate Incubate (e.g., 24h, 37°C, 5% CO₂) treat->incubate assay Perform Cytotoxicity Assays (MTT, LDH, ROS, etc.) incubate->assay read Measure Signal (Absorbance/ Fluorescence) assay->read analyze Data Analysis (% Viability, IC₅₀) read->analyze end End analyze->end

Caption: General experimental workflow for in vitro cytotoxicity testing.

Core Cytotoxicity Assay Protocols

This section provides detailed protocols for a panel of assays designed to deliver a comprehensive cytotoxic profile of o-chloranil. All protocols are optimized for a 96-well plate format.

Assay 1: Cell Viability via Mitochondrial Activity (MTT Assay)

Principle: This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells. These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[9] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[10]

Materials:

  • MTT solution: 5 mg/mL in sterile phosphate-buffered saline (PBS). Filter-sterilize and store at -20°C, protected from light.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom sterile plates.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO₂.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of o-chloranil or vehicle control (DMSO).

  • Incubation: Incubate for the desired time period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium from the wells. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.[11]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Assay 2: Cell Viability via Lysosomal Integrity (Neutral Red Uptake Assay)

Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[6][12] The dye is a weak cationic dye that penetrates cell membranes and accumulates in the acidic environment of lysosomes.[8] Damage to the cell surface or lysosomal membrane, a common result of cytotoxicity, leads to a decreased uptake of the dye.[8]

Materials:

  • Neutral Red (NR) solution: Prepare a 0.33% w/v stock solution in water. On the day of the assay, dilute it in pre-warmed, serum-free medium to a final working concentration of 33-50 µg/mL.[8][13]

  • Destain solution: 50% ethanol, 49% deionized water, 1% glacial acetic acid.[13]

Protocol:

  • Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • NR Incubation: After the treatment period, remove the medium and add 100 µL of the NR working solution to each well.

  • Dye Uptake: Incubate the plate for 2-3 hours at 37°C, 5% CO₂.

  • Wash: Discard the NR solution, and gently rinse the cells with 150 µL of PBS to remove excess dye.[13]

  • Destain: Add 150 µL of the destain solution to each well to extract the dye from the lysosomes.[13]

  • Measurement: Place the plate on an orbital shaker for 10 minutes to ensure complete extraction. Measure the absorbance at 540 nm.

Data Analysis:

  • Calculation is identical to the MTT assay.

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

Assay 3: Cytotoxicity via Membrane Damage (LDH Release Assay)

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[14] The assay measures the activity of released LDH in the supernatant by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[15][16]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, Abcam). These kits provide the substrate mix, assay buffer, and a stop solution.[15][16][17]

  • Lysis Solution (e.g., 10X Triton X-100) for maximum LDH release control.

Protocol:

  • Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up additional control wells:

    • Spontaneous Release: Vehicle control cells (no compound).

    • Maximum Release: Vehicle control cells treated with the kit's Lysis Solution 45 minutes before the end of incubation.[16][18]

    • Medium Background: Wells with medium but no cells.

  • Supernatant Collection: Centrifuge the 96-well plate at ~400 x g for 5 minutes to pellet any detached cells.[16]

  • Transfer: Carefully transfer 50-100 µL of supernatant from each well to a new, clear 96-well plate.[18]

  • Reagent Addition: Add 100 µL of the LDH Reaction Solution (prepared according to the manufacturer's protocol) to each well of the new plate.[16]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]

  • Measurement: Add 50 µL of Stop Solution (if required by the kit) and measure the absorbance at 490 nm.[17]

Data Analysis:

  • Subtract the medium background absorbance from all other readings.

  • Calculate the percentage of cytotoxicity:

    • % Cytotoxicity = [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

Assay 4: Mechanistic Insight - Reactive Oxygen Species (ROS) Production

Principle: This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19] The fluorescence intensity is proportional to the amount of ROS produced.

Materials:

  • H2DCFDA (DCFDA) stock solution (e.g., 20 mM in DMSO).

  • Serum-free medium or PBS.

  • Positive control: Tert-Butyl hydroperoxide (TBHP) or Pyocyanin.[19][20]

  • Black, clear-bottom 96-well plates.

Protocol:

  • Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading: Wash cells once with warm, serum-free medium. Add 100 µL of medium containing 10-20 µM H2DCFDA.

  • Incubation: Incubate for 30-45 minutes at 37°C in the dark.[19][21]

  • Wash: Remove the loading solution and wash the cells gently twice with serum-free medium to remove any extracellular probe.

  • Treatment: Add 100 µL of medium containing the desired concentrations of o-chloranil, vehicle control, or a positive control (e.g., 100 µM TBHP).

  • Measurement: Immediately measure fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).[19] Kinetic readings can be taken every 5-10 minutes for 1-2 hours to monitor the rate of ROS production.

Data Analysis:

  • Subtract the background fluorescence from untreated, unloaded cells.

  • Express results as a fold change in fluorescence intensity relative to the vehicle-treated control cells at a specific time point.

Assay 5: Mechanistic Insight - Mitochondrial Membrane Potential (ΔΨm)

Principle: A decrease in the mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial dysfunction and an early event in apoptosis. The JC-1 dye is a cationic probe that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Materials:

  • JC-1 Dye (e.g., from MitoProbe™ JC-1 Assay Kit).[22][23]

  • Positive control: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a potent mitochondrial membrane potential uncoupler.[23]

  • Black, clear-bottom 96-well plates.

Protocol:

  • Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using a black, clear-bottom plate.

  • JC-1 Staining: After treatment, add JC-1 staining solution (typically 2-10 µM final concentration, prepared in media) to each well.[22]

  • Incubation: Incubate the plate for 15-30 minutes at 37°C, 5% CO₂, protected from light.[22][24]

  • Wash (Optional but Recommended): Remove the staining solution and wash cells with assay buffer or PBS to reduce background fluorescence.[24] Add fresh buffer or medium to each well before reading.

  • Measurement: Measure fluorescence using a multi-mode plate reader.

    • Green (Monomers): Excitation ~485 nm, Emission ~530 nm.

    • Red (Aggregates): Excitation ~550 nm, Emission ~600 nm.

Data Analysis:

  • Calculate the ratio of red to green fluorescence for each well.

  • Normalize the ratios to the vehicle control. A decrease in the red/green ratio indicates a loss of mitochondrial membrane potential.

Integrated Data Analysis and Interpretation

The power of this multi-parametric approach lies in synthesizing the data from all assays to build a mechanistic narrative.

AssayEndpoint MeasuredInterpretation of Positive Result (for o-Chloranil)
MTT Mitochondrial dehydrogenase activityDecrease indicates compromised metabolic activity/cell viability.
Neutral Red Lysosomal integrityDecrease indicates damaged lysosomes or cell membrane.
LDH Plasma membrane integrityIncrease indicates necrotic cell death or late apoptosis.
ROS (DCF) Reactive Oxygen Species levelsIncrease indicates induction of oxidative stress.
MMP (JC-1) Mitochondrial membrane potentialDecrease in Red/Green ratio indicates mitochondrial depolarization.

Example Scenarios:

  • Scenario A: Oxidative Stress-Mediated Apoptosis: A rapid increase in ROS (within 1-6 hours), followed by a decrease in mitochondrial membrane potential (6-12 hours), and a subsequent drop in MTT/Neutral Red signal (24 hours) with minimal LDH release, would strongly suggest that o-chloranil induces apoptosis via an oxidative stress-dependent mitochondrial pathway.

  • Scenario B: Rapid Necrotic Damage: A sharp, early increase in LDH release (within 6 hours) that correlates with a rapid drop in MTT and Neutral Red signals would point towards a primary necrotic or membranolytic mode of cell death, possibly due to overwhelming oxidative damage or protein arylation.

By correlating the IC50 values and time-course data from each assay, researchers can confidently elucidate the primary cytotoxic mechanisms of this compound, providing critical data for hazard assessment and further research.

References

Application Notes and Protocols: The Role of Tetrachloro-1,2-benzoquinone in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the multifaceted roles of tetrachloro-1,2-benzoquinone (TCBQ), also known as o-chloranil, in the field of polymer chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental mechanisms and practical applications of TCBQ, offering detailed protocols and expert insights. TCBQ is a highly reactive organochlorine compound with the formula C₆Cl₄O₂.[1] Its unique electrophilic character and redox properties allow it to function diversely as a potent polymerization inhibitor, a photoinitiator, and a reactant in polymerization processes.[2][3]

Section 1: TCBQ as a Polymerization Inhibitor

One of the most well-established applications of TCBQ is as a polymerization inhibitor, particularly for vinyl monomers.[4] Its high efficiency stems from its ability to act as a radical scavenger, effectively terminating chain propagation reactions that lead to polymerization.

Mechanistic Insight: Radical Scavenging

The inhibitory effect of quinones like TCBQ is attributed to their reaction with radical species.[4] Although the precise mechanism is not fully elucidated, it is understood that the electrophilic quinone nucleus readily reacts with nucleophilic free radicals generated during the initiation phase of polymerization.[4] This interaction can proceed via addition or disproportionation reactions, forming stable, non-reactive radical adducts (semi-quinone type radicals) that are incapable of propagating the polymer chain.[4] The presence of four electron-withdrawing chlorine atoms on the benzoquinone ring significantly enhances its electrophilicity and, consequently, its reactivity towards radicals.

Below is a generalized mechanism illustrating the radical scavenging process.

G cluster_initiation Initiation & Propagation cluster_inhibition Inhibition by TCBQ Initiator Initiator R_radical R_radical Initiator->R_radical Heat/Light P_radical P_radical R_radical->P_radical + Monomer (M) P_radical_n P_radical_n P_radical->P_radical_n + n(M) Inactive_Product Inactive Polymer Chain (Termination) P_radical_n->Inactive_Product + TCBQ TCBQ TCBQ TCBQ->Inactive_Product

Caption: Radical scavenging mechanism of TCBQ.

Application Note: Enhancing Monomer Storage Stability

Context: Many vinyl monomers, such as styrene and vinyl acetate, are susceptible to spontaneous polymerization during storage, especially when exposed to heat or light. This leads to increased viscosity, gel formation, and loss of product quality. Adding a small quantity of TCBQ can significantly extend the shelf life of these monomers.

Principle: TCBQ is added to the monomer at a parts-per-million (ppm) concentration. It effectively quenches stray radicals that may form due to environmental factors, preventing the onset of premature polymerization. TCBQ has been shown to be an effective polymerization inhibitor for vinyl acetate and can improve the storage stability of unsaturated polyester resins containing styrene.[4]

Protocol: Stabilization of Vinyl Acetate Monomer

This protocol describes the procedure for stabilizing vinyl acetate monomer for long-term storage.

Materials:

  • Vinyl acetate monomer (unstabilized)

  • Tetrachloro-1,2-benzoquinone (TCBQ, ≥97%)[1]

  • Inert gas (Nitrogen or Argon)

  • Amber glass storage bottle

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Preparation: Place a clean, dry magnetic stir bar into the amber glass storage bottle.

  • Inerting: Purge the bottle with an inert gas for 5-10 minutes to displace oxygen. The presence of oxygen can sometimes influence the inhibition mechanism of phenolic inhibitors, and while less critical for quinones, it is good practice to minimize its presence.[4]

  • Monomer Addition: Carefully transfer the desired volume of unstabilized vinyl acetate monomer into the storage bottle under a gentle stream of inert gas.

  • Inhibitor Calculation: Determine the required mass of TCBQ. A typical concentration for effective inhibition ranges from 50 to 200 ppm. For 1 kg of monomer, 100 ppm corresponds to 100 mg of TCBQ.

  • Inhibitor Addition: Weigh the calculated amount of TCBQ and add it directly to the monomer.

  • Dissolution: Seal the bottle and stir the mixture at room temperature until the TCBQ is completely dissolved. The solution may take on a slight yellow hue.

  • Storage: Store the stabilized monomer in the sealed amber bottle at the recommended temperature (typically 2-8°C) away from direct sunlight.

Validation:

  • Visual Inspection: Regularly check the stored monomer for any signs of increased viscosity or haze.

  • Viscosity Measurement: Periodically measure the viscosity of a small sample. A stable monomer will show no significant change in viscosity over time.

ParameterRecommended ValueRationale
TCBQ Concentration 50 - 200 ppmBalances effective inhibition with minimal impact on future polymerization when desired.[4]
Storage Temperature 2 - 8°CReduces the rate of spontaneous radical formation.
Atmosphere Inert (N₂ or Ar)Minimizes potential side reactions involving oxygen.
Container Amber GlassProtects the monomer from light, which can initiate polymerization.

Section 2: TCBQ in Photopolymerization

Beyond inhibition, TCBQ can participate in the initiation of polymerization, particularly in photopolymerization systems. Its role here is often as a co-initiator or sensitizer.

Mechanistic Insight: Photoinitiation Systems

In certain systems, TCBQ can be evaluated for its ability to initiate photopolymerization. For instance, its reactivity has been tested in the photopolymerization of oligocarbonate dimethacrylate (OCM-2) in the presence of an amine, such as N,N-dimethylcyclohexylamine.[2] In such a system, TCBQ likely acts as a photosensitizer. Upon absorption of light, it gets excited to a higher energy state. This excited TCBQ can then interact with the amine (a co-initiator) via an electron transfer or hydrogen abstraction process, generating free radicals that initiate the polymerization of the methacrylate monomer.

G TCBQ TCBQ TCBQ_excited TCBQ_excited TCBQ->TCBQ_excited Light (hν) Amine Co-initiator (e.g., Amine) Monomer Monomer (e.g., OCM-2) Polymer Polymer Radicals Radicals TCBQ_excited->Radicals + Amine Radicals->Polymer + Monomer

Caption: TCBQ's role in a photoinitiation system.

Protocol: UV-Curing of an Oligomer Film using a TCBQ-based System

This protocol outlines a general procedure for testing the efficacy of TCBQ as a photoinitiator component for the UV curing of a resin film.

Materials:

  • Oligocarbonate dimethacrylate (OCM-2) or similar UV-curable resin

  • Tetrachloro-1,2-benzoquinone (TCBQ)

  • N,N-dimethylcyclohexylamine (or other tertiary amine)

  • Solvent (e.g., acetone, if needed for viscosity reduction)

  • Glass slides or other suitable substrate

  • Film applicator or spin coater

  • UV curing lamp (broadband or specific wavelength)

Procedure:

  • Formulation Preparation: In a small, light-protected vial, prepare the photopolymerizable formulation. A typical formulation might consist of:

    • OCM-2 Resin: 97% by weight

    • N,N-dimethylcyclohexylamine: 2% by weight

    • TCBQ: 1% by weight

  • Mixing: Thoroughly mix the components in the dark until a homogeneous solution is obtained. If the resin is too viscous, a minimal amount of a volatile solvent like acetone can be added.

  • Film Application: Apply a thin, uniform film of the formulation onto a glass slide using a film applicator or spin coater.

  • Solvent Evaporation: If a solvent was used, place the coated slide in a fume hood for a few minutes to allow the solvent to evaporate.

  • UV Curing: Place the coated substrate under the UV lamp. Expose the film to UV radiation for a predetermined time (e.g., 30 seconds to 5 minutes, depending on lamp intensity and formulation).

  • Curing Assessment: After exposure, remove the sample and assess the degree of curing. A simple method is the "thumb twist" test: a fully cured film will be hard and tack-free.

Characterization:

  • FTIR Spectroscopy: Monitor the disappearance of the methacrylate C=C peak (around 1635 cm⁻¹) to quantify the degree of monomer conversion.

  • Photo-DSC (Differential Scanning Calorimetry): Measure the heat evolved during polymerization upon UV exposure to determine reaction kinetics.

  • Soxhlet Extraction: Determine the gel content by extracting the cured film with a suitable solvent (e.g., acetone). The insoluble portion represents the crosslinked polymer network.

Section 3: TCBQ as an Oxidizing Agent and Reactant

TCBQ is a powerful oxidizing agent due to its highly electron-deficient quinone structure.[3] This property can be harnessed in specific types of polymerization, such as oxidative polymerization.

Application Note: Oxidative Polymerization

In oxidative polymerization, monomers are coupled through an oxidation process. While direct protocols for TCBQ in large-scale oxidative polymerizations are less common than for its use as an inhibitor, its strong oxidizing potential makes it a candidate for such reactions. For example, it can facilitate the polymerization of monomers that can be oxidized to form radical cations or diradicals, which then combine to form a polymer chain. This is conceptually similar to the oxidative polymerization of diarylaminodichlorobenzoquinones, where an oxidizing agent initiates the reaction by abstracting an electron from the monomer.[5]

Exploratory Application: TCBQ as a Co-monomer

There is interest in incorporating the benzoquinone moiety into polymer backbones. Research inquiries suggest the possibility of reacting tetrachlorobenzoquinones with nucleophilic co-monomers like urea.[6] Such a reaction would likely proceed via nucleophilic substitution of the chlorine atoms on the TCBQ ring by the amine groups of urea, forming a crosslinked or linear polymer. This represents an advanced application area requiring further research to establish viable synthetic routes.

G TCBQ TCBQ Polymer Poly(quinone-urea) Structure TCBQ->Polymer + Reflux Urea Urea (H₂N-CO-NH₂) Urea->Polymer

Caption: Proposed polymerization of TCBQ with urea.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of o-Chloranil (3,4,5,6-Tetrachlorocyclohexa-3,5-diene-1,2-dione)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione, commonly known as o-chloranil. This resource is designed for researchers, chemists, and drug development professionals aiming to improve the yield, purity, and reproducibility of this valuable oxidizing agent and synthetic intermediate. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, providing a framework for logical troubleshooting and process optimization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of o-chloranil.

Q1: What is the most common and logical synthetic route for o-chloranil?

The most direct and theoretically sound approach for synthesizing o-chloranil is the exhaustive chlorination of catechol (1,2-dihydroxybenzene). The reaction involves the substitution of all four aromatic protons with chlorine atoms, followed by oxidation to the quinone. The choice of chlorinating agent and catalyst is critical to achieving high conversion and selectivity.

Q2: What are the most critical parameters affecting the yield and purity?

The synthesis is highly sensitive to three main factors:

  • Temperature Control: Exothermic chlorination reactions can easily lead to side-product formation (e.g., ring-opening or polymerization) if the temperature is not strictly controlled.

  • Stoichiometry of the Chlorinating Agent: An insufficient amount will lead to incomplete chlorination, resulting in a difficult-to-separate mixture of partially chlorinated catechols and quinones. An excessive amount can promote the formation of undesirable byproducts.

  • Moisture Control: The presence of water can interfere with many chlorinating agents and complicate the reaction pathway. Anhydrous conditions are strongly recommended.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a non-polar solvent system (e.g., Hexane:Ethyl Acetate, 8:2 v/v) on silica plates. The starting material, catechol, is highly polar and will have a low Rf value. As the chlorination proceeds, the product becomes less polar, and a new, typically colored spot for o-chloranil will appear at a higher Rf. The disappearance of the catechol spot is a primary indicator of reaction completion.

Q4: What are the physical properties and recommended storage conditions for pure o-chloranil?

Pure o-chloranil is a distinctive Bordeaux-colored fine crystalline powder.[1] Key properties include:

  • CAS Number: 2435-53-2[2]

  • Molecular Weight: 245.88 g/mol [2]

  • Melting Point: 126-129 °C[2]

  • Solubility: Insoluble in water, soluble in some organic solvents.[1]

For long-term stability, o-chloranil should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) and protected from light.[2]

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and resolve specific issues encountered during the synthesis.

Problem: Low or No Product Yield

Q: My reaction produced very little or no o-chloranil after the workup. What are the most likely causes?

A: This is a common issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or workup procedure.

  • Reagent Integrity:

    • Cause: The chlorinating agent (e.g., sulfuryl chloride, chlorine gas) may have degraded. Catechol, the starting material, can oxidize and darken upon storage if exposed to air and light, indicating reduced purity.

    • Solution: Use a freshly opened bottle or a recently purified/distilled chlorinating agent. Ensure your catechol is a white to off-white crystalline solid. If it is significantly discolored, consider purification by recrystallization or sublimation before use.

  • Suboptimal Reaction Conditions:

    • Cause: Inadequate temperature control is a primary culprit. If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a stalled reaction. Conversely, if the temperature is too high, the desired product can decompose, or runaway side reactions can consume the starting material.

    • Solution: Maintain the reaction at the recommended temperature (typically starting at 0-5°C for initial addition and slowly warming) using an ice-salt or cryo-cool bath. Monitor the internal temperature with a thermocouple, not just the bath temperature.

  • Ineffective Workup:

    • Cause: The product might be lost during extraction or washing steps. As an organic-soluble compound, it can be inadvertently discarded if the correct layers are not identified or if emulsions form.

    • Solution: Ensure you are using the correct organic solvent for extraction (e.g., dichloromethane or ethyl acetate). If emulsions form, they can often be broken by adding brine (saturated NaCl solution). Always test a small sample of the aqueous layer by TLC to ensure no product is being discarded.

Problem: Product is Impure and Appears as a Dark Tar or Oil

Q: Instead of a crystalline powder, my final product is a dark, oily, or tar-like substance. How can I diagnose and fix this?

A: This outcome strongly suggests the formation of significant side products or polymerization.

  • Incomplete Chlorination:

    • Cause: Insufficient chlorinating agent or reaction time results in a mixture of mono-, di-, and tri-chlorinated species. These impurities can prevent the final product from crystallizing properly.

    • Solution: Use a slight excess (e.g., 5-10 mol%) of the chlorinating agent. Monitor the reaction by TLC until the starting material and intermediate spots are no longer visible.

  • Polymerization/Decomposition:

    • Cause: Catechols and quinones can polymerize under acidic or high-temperature conditions. The presence of strong Lewis acids or allowing the reaction to overheat can catalyze these unwanted pathways.

    • Solution: Strictly control the temperature. Ensure that any catalyst used is appropriate and added in the correct amount. The reaction should be quenched promptly once complete to neutralize acidic conditions before extensive heating during solvent evaporation.

  • Purification Strategy:

    • Solution: If you have an impure mixture, do not discard it. Attempt purification via column chromatography. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity with ethyl acetate can effectively separate the less-polar o-chloranil from the more polar, under-chlorinated, and polymeric impurities.

Section 3: Optimized Methodologies

The following protocols are provided as a validated starting point for the synthesis and purification of o-chloranil.

Protocol 1: Synthesis of o-Chloranil via Catechol Chlorination

This protocol is based on established principles of aromatic chlorination and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To an oven-dried, three-neck, 250 mL round-bottom flask equipped with a magnetic stir bar, a thermocouple, and a dropping funnel under a nitrogen atmosphere, add catechol (5.0 g, 45.4 mmol) and anhydrous dichloromethane (100 mL).

  • Cooling: Cool the resulting solution to 0°C using an ice-salt bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of sulfuryl chloride (SO₂Cl₂, 14.7 mL, 181.6 mmol, 4.0 eq) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred catechol solution over 60-90 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (Hexane:Ethyl Acetate 8:2). The reaction is complete when the catechol spot (Rf ≈ 0.1) is no longer visible.

  • Quenching: Slowly and carefully pour the reaction mixture into 150 mL of ice-cold water to quench the reaction and hydrolyze any remaining sulfuryl chloride.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product should be a dark red or brown solid.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent system, such as ethanol or an acetic acid/water mixture.

  • Dissolution: Heat the mixture gently with stirring until the solid is fully dissolved. If the solution is highly colored with impurities, you may add a small amount of activated charcoal and heat for another 5-10 minutes.

  • Filtration: If charcoal was used, perform a hot gravity filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.

  • Collection: Collect the Bordeaux-colored crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to obtain pure o-chloranil. Confirm purity by measuring the melting point (126-129 °C).

Section 4: Data and Workflow Visualization

Table 1: Troubleshooting Summary
Problem Encountered Potential Cause Recommended Corrective Action
Low Yield Reagent degradation; Suboptimal temperature; Product loss during workup.Use fresh reagents; Maintain strict temperature control (0-5°C); Check aqueous layers by TLC before discarding.
Impure Product (Oil/Tar) Incomplete chlorination; Polymerization due to excess heat/acid.Increase reaction time or use a slight excess of chlorinating agent; Improve cooling efficiency.
Reaction Stalls Insufficient activation energy; Poor mixing.Allow reaction to warm slowly to room temperature after initial addition; Use efficient magnetic or overhead stirring.
Product Fails to Crystallize Presence of solvent or chlorinated intermediates.Ensure all solvent is removed; Purify via column chromatography before attempting recrystallization.
Diagram 1: General Synthesis & Purification Workflow

This diagram outlines the logical flow from starting materials to the final, purified product.

cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Analysis reagents 1. Prepare Reagents (Anhydrous Solvent, Catechol) setup 2. Assemble Dry Glassware (N2 Atmosphere) reagents->setup cool 3. Cool to 0°C setup->cool add 4. Add Chlorinating Agent (Dropwise, <5°C) cool->add react 5. Stir at RT (12-16h, Monitor by TLC) add->react quench 6. Quench with Ice Water react->quench extract 7. Extract & Wash quench->extract isolate 8. Dry & Evaporate (Crude Product) extract->isolate purify 9. Recrystallize isolate->purify final_product 10. Pure o-Chloranil (Confirm by MP, etc.) purify->final_product

Caption: Workflow for the synthesis and purification of o-chloranil.

Diagram 2: Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing synthesis problems.

start Problem Occurred check_crude Analyze Crude Product by TLC/NMR start->check_crude path_reaction Reaction Failure check_crude->path_reaction No/Low Product in Crude path_purification Purification Issue check_crude->path_purification Product Present but Impure path_degradation Product Degradation check_crude->path_degradation Pure Product Degrades sol_reagents Check Reagent Quality & Stoichiometry path_reaction->sol_reagents sol_conditions Review Temperature Control & Reaction Time path_reaction->sol_conditions sol_chromatography Perform Column Chromatography path_purification->sol_chromatography sol_recrystal Optimize Recrystallization Solvent System path_purification->sol_recrystal sol_storage Improve Workup/Storage (Inert atm, cold, dark) path_degradation->sol_storage

Caption: Decision tree for troubleshooting o-chloranil synthesis.

References

Technical Support Center: Purification of o-Chloranil by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the purification of o-chloranil by recrystallization. Moving beyond simple procedural lists, we will explore the causality behind each step, ensuring a robust and reproducible purification process.

Introduction to o-Chloranil and Recrystallization

o-Chloranil (3,4,5,6-tetrachloro-1,2-benzoquinone) is a powerful oxidizing agent and a valuable reagent in organic synthesis[1]. Its purity is paramount for achieving desired reaction outcomes and avoiding side products. Recrystallization is a fundamental purification technique that leverages differences in solubility to separate a compound from its impurities. The core principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (the mother liquor)[2].

Safety First: Handling o-Chloranil

Before beginning any procedure, it is critical to acknowledge the hazards associated with o-chloranil.

  • Hazard Profile: o-Chloranil is a skin, eye, and respiratory tract irritant[3]. It is also very toxic to aquatic life with long-lasting effects[4].

  • Handling Precautions: Always handle o-chloranil in a well-ventilated fume hood[5]. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[6].

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light. o-Chloranil is sensitive to light and can be decomposed by alkali[7][8].

  • Spillage & Disposal: In case of a spill, avoid creating dust. Sweep the substance into a covered container for disposal[3]. Dispose of all waste in accordance with local, state, and federal regulations[9].

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of o-chloranil in a direct question-and-answer format.

Q1: I've cooled my solution, but no crystals have formed. What should I do?

A1: This is a classic case of a supersaturated solution that requires induction to begin crystallization. The o-chloranil molecules have not yet organized into a crystal lattice.

  • Causality: Crystal formation requires nucleation, which is the initial aggregation of molecules into a stable, ordered cluster. If the energy barrier for nucleation is too high, the solution will remain supersaturated.

  • Solutions:

    • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the solution's surface[10]. The microscopic imperfections in the glass provide nucleation sites, lowering the energy barrier for crystal formation.

    • Add a Seed Crystal: If available, add a single, tiny crystal of pure o-chloranil to the solution[10]. This crystal acts as a perfect template, or "seed," onto which other molecules can deposit, bypassing the initial nucleation step.

    • Reduce Solvent Volume: You may have used too much solvent, meaning the solution is not saturated enough even at low temperatures. Gently heat the solution to boil off a portion of the solvent, thereby increasing the o-chloranil concentration, and then allow it to cool again[10][11].

Q2: My final yield of pure o-chloranil is very low. What went wrong?

A2: A low yield is one of the most common frustrations in recrystallization. The primary causes involve losing the product to the mother liquor or during procedural steps.

  • Causality & Solutions:

    • Excess Solvent: This is the most frequent error. Using more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your product dissolved in the mother liquor even after cooling[10]. To fix this, you can attempt to recover a "second crop" of crystals by boiling off some solvent from the mother liquor and re-cooling.

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), the product will crystallize on the filter paper and in the funnel stem, leading to significant loss[10]. To prevent this, use a pre-heated funnel and receiving flask for the hot filtration.

    • Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Q3: Instead of crystals, an oily substance has formed. How do I fix this?

A3: This phenomenon is known as "oiling out." It occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is excessively supersaturated.

  • Causality: The high concentration of the solute causes it to separate from the solution as a liquid phase (the "oil") rather than a solid crystal lattice.

  • Solutions:

    • Re-heat and Add More Solvent: Heat the mixture until the oil completely redissolves. Then, add a small amount of additional hot solvent to decrease the solution's saturation point[10][11].

    • Ensure Slow Cooling: Allow the less-saturated solution to cool much more slowly. A slower cooling rate gives the molecules more time to align properly into a crystal lattice instead of crashing out as a liquid.

Q4: My final crystals are still colored (e.g., brownish-yellow instead of bright yellow). How can I improve the color?

A4: A persistent off-color indicates the presence of soluble, colored impurities that co-crystallized with your product.

  • Causality: Some impurities have solubility profiles similar to the desired compound or can become trapped within the crystal lattice during rapid crystallization.

  • Solution: Use Activated Charcoal:

    • After dissolving the crude o-chloranil in the hot solvent, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution[10].

    • Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities onto its high-surface-area matrix.

    • Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities[2].

    • Allow the now-decolorized filtrate to cool and crystallize.

    • Caution: Using too much charcoal can adsorb your product, leading to a lower yield[10].

Troubleshooting Decision Tree

The following diagram outlines a logical workflow for diagnosing and solving common recrystallization problems.

TroubleshootingWorkflow start Start Recrystallization: Cooling the Hot Filtrate check_crystals Have crystals formed? start->check_crystals crystals_formed Crystals Formed check_crystals->crystals_formed Yes no_crystals No Crystals Formed (Supersaturation) check_crystals->no_crystals No check_form Are they solid crystals or an oil? crystals_formed->check_form check_yield Is the yield acceptable? check_form->check_yield Solid Crystals oiled_out Oiled Out check_form->oiled_out Oil Formed check_color Is the color pure? check_yield->check_color Yes low_yield Low Yield check_yield->low_yield No success Purification Successful check_color->success Yes bad_color Off-Color Crystals check_color->bad_color No induce Induce Crystallization: 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume no_crystals->induce induce->check_crystals Retry Cooling fix_oil Fix Oiling Out: 1. Re-heat to dissolve oil 2. Add more hot solvent 3. Cool slowly oiled_out->fix_oil fix_oil->start Retry Cooling fix_yield Troubleshoot Yield: - Check for excess solvent - Ensure funnel was pre-heated - Concentrate mother liquor low_yield->fix_yield fix_color Redo Recrystallization: Add activated charcoal step before hot filtration bad_color->fix_color

Caption: A decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q5: How do I choose the best solvent for o-chloranil recrystallization?

A5: The ideal solvent is one in which o-chloranil is highly soluble at high temperatures but poorly soluble at low temperatures[10]. This differential solubility is the driving force for crystallization. o-Chloranil is insoluble in water but soluble in several organic solvents[10][12].

  • Recommended Solvents: Toluene and acetic acid are excellent first choices as they reliably form well-defined crystals[10][13].

  • Other Options: Benzene and acetone can also be used. However, o-chloranil is quite soluble in acetone even at cooler temperatures, which may lead to a lower recovery yield if not handled carefully[10][13].

  • Solvent Selection Principle: A good rule of thumb is "like dissolves like." However, a solvent that dissolves the compound too well at room temperature will not be suitable for recrystallization[14].

Quantitative Data: Solvent Selection
SolventSuitability for o-Chloranil RecrystallizationRationale
Toluene ExcellentGood solubility differential between hot and cold conditions.[10][13]
Acetic Acid ExcellentCommonly cited for yielding pure, well-defined crystals.[10][13][15]
Benzene GoodEffective, but often replaced by less toxic toluene.[5][13]
Acetone FairHigh solubility can lead to lower yields; careful cooling is required.[10][13][16]
Ethanol FairSimilar to acetone, high solubility may reduce recovery.[13][16]
Water Unsuitableo-Chloranil is insoluble in water.[1][7][10]
Chloroform Unsuitableo-Chloranil is highly soluble, making it difficult to crystallize out.[1][7]

Q6: What are the common impurities I am trying to remove from crude o-chloranil?

A6: Impurities typically stem from the synthesis process and can include unreacted starting materials, byproducts from side reactions, or isomers.

  • Isomeric Impurities: A significant impurity can be the p-chloranil isomer (2,3,5,6-tetrachloro-1,4-benzoquinone), which may form during synthesis[13].

  • Incomplete Reaction Products: Partially chlorinated species, such as trichlorobenzoquinone, may be present[10].

  • Synthesis Precursors: Depending on the synthetic route, residual starting materials like hydroquinone or phenol may persist[15][17].

  • Degradation Products: Improper storage or handling, especially in the presence of moisture or alkali, can lead to hydrolysis products like chloranilic acid[8].

Experimental Protocol: Single-Solvent Recrystallization of o-Chloranil

This protocol provides a step-by-step methodology for the purification of o-chloranil using a single solvent like toluene or acetic acid.

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_isolate Isolation dissolve 1. Dissolution Dissolve crude o-chloranil in minimum hot solvent. charcoal 2. Decolorization (Optional) Add activated charcoal. dissolve->charcoal hot_filter 3. Hot Filtration Remove insoluble impurities and charcoal. charcoal->hot_filter cool_rt 4. Slow Cooling Allow filtrate to cool to room temperature. hot_filter->cool_rt ice_bath 5. Ice Bath Cool further to maximize crystal formation. cool_rt->ice_bath vac_filter 6. Vacuum Filtration Collect crystals. ice_bath->vac_filter wash 7. Washing Rinse crystals with ice-cold solvent. vac_filter->wash dry 8. Drying Dry the pure crystals. wash->dry

References

Technical Support Center: Managing Side Reactions in o-Chloranil Mediated Oxidations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for o-chloranil mediated oxidations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using o-chloranil as an oxidant. Here, we address common side reactions, their mechanistic origins, and provide practical, field-tested troubleshooting strategies to ensure the success of your experiments.

Section 1: Understanding o-Chloranil and Its Reactivity

o-Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is a potent oxidizing agent frequently employed in organic synthesis for dehydrogenation and aromatization reactions.[1][2] Its reactivity stems from its electron-deficient quinone ring, making it a strong electron acceptor.[3] However, this high reactivity can also lead to a variety of undesired side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of o-chloranil mediated oxidation?

A1: The primary mechanism often involves hydride abstraction from the substrate by o-chloranil.[4] This process is facilitated by the formation of a charge-transfer complex between the electron-rich substrate and the electron-poor o-chloranil.[4] The reaction proceeds through the transfer of a hydride ion (H-), leading to the oxidized product and the reduced hydroquinone form of chloranil.

Q2: What are the most common side reactions observed with o-chloranil?

A2: The most prevalent side reactions include:

  • Reactions with nucleophiles: Amines, alcohols, and even some solvents can act as nucleophiles, attacking the electron-deficient quinone ring.[1]

  • Acid-catalyzed degradation: While stable in acidic media, o-chloranil can be susceptible to degradation under certain acidic conditions, especially in the presence of nucleophiles.[5]

  • Alkaline decomposition: o-Chloranil readily decomposes in alkaline (basic) conditions.[5][6]

  • Photochemical reactions: Exposure to sunlight can lead to slow decomposition.[5][6]

  • Formation of benzodioxoles: In some cases, particularly with alkyl-substituted benzenes at elevated temperatures, o-chloranil can react to form 4,5,6,7-tetrachloro-1,3-benzodioxole derivatives.[7]

Q3: How does the stability of o-chloranil impact my reactions?

A3: The stability of your o-chloranil stock is critical. Degraded o-chloranil can lead to inconsistent results, lower yields, and the formation of unexpected byproducts.[6] It is sensitive to hydrolysis in aqueous solutions, accelerated decomposition in alkaline conditions, and slow degradation upon exposure to sunlight.[6]

Section 2: Troubleshooting Guide - A Problem-Solving Approach

This section is structured to help you diagnose and solve specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Oxidized Product

Potential Cause A: Incomplete Reaction

  • Why it happens: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate stoichiometry of o-chloranil.

  • Troubleshooting Protocol:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material.

    • Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on the reaction rate and product formation. Be aware that higher temperatures can also promote side reactions.[7]

    • Adjust Stoichiometry: Increase the molar equivalents of o-chloranil incrementally (e.g., from 1.1 eq to 1.5 eq). Note that a large excess may lead to purification challenges.

Potential Cause B: Degradation of o-Chloranil

  • Why it happens: As discussed, o-chloranil can degrade due to moisture, light, or basic conditions.[5][6]

  • Troubleshooting Protocol:

    • Use Fresh Reagent: Always use a freshly opened bottle of o-chloranil or a properly stored reagent.

    • Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly before use. If necessary, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Check pH: Ensure your reaction medium is not basic. o-Chloranil is more stable in acidic media.[5]

Issue 2: Formation of Colored Impurities

Potential Cause A: Nucleophilic Attack on the Quinone Ring

  • Why it happens: Nucleophiles present in the reaction mixture (e.g., amines, alcohols, or even trace water) can attack the electron-deficient ring of o-chloranil, leading to highly colored byproducts.[1] Secondary amines, for instance, react with chloranil to form brown, red, or orange derivatives.[1]

  • Troubleshooting Protocol:

    • Purify Starting Materials: Ensure your starting materials and solvents are free from nucleophilic impurities.

    • Use a Non-Nucleophilic Solvent: Choose a solvent that is less likely to participate in the reaction. Aprotic solvents like toluene, dichloromethane, or acetonitrile are often good choices.

    • Introduce a Proton Source: In some cases, the addition of a mild acid can protonate the nucleophile, reducing its reactivity.

Potential Cause B: Formation of Charge-Transfer Complexes

  • Why it happens: The formation of a charge-transfer complex between your substrate and o-chloranil can impart color to the reaction mixture. While this is a key step in the oxidation mechanism, persistent color may indicate that the complex is not proceeding to the final product.

  • Troubleshooting Protocol:

    • Increase Reaction Temperature: Gently warming the reaction can sometimes provide the necessary activation energy to overcome the stability of the charge-transfer complex.

    • Irradiation: In some cases, photolysis (if appropriate for your substrate) can facilitate the reaction.

Issue 3: Reaction with the Solvent

Potential Cause: Solvent Reactivity

  • Why it happens: Certain solvents can react with o-chloranil, especially at elevated temperatures. For example, refluxing o-chloranil in toluene can lead to the formation of a 1,3-benzodioxole derivative.[7]

  • Troubleshooting Protocol:

    • Solvent Selection: Choose a more inert solvent. Perchlorinated solvents like tetrachloroethylene have been used in such cases.[7]

    • Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature to minimize solvent participation.

Data Summary: Solvent and Temperature Considerations
SolventBoiling Point (°C)Reactivity with o-ChloranilNotes
Toluene111Can react at reflux to form benzodioxoles.[7]Commonly used, but be mindful of temperature.
Dichloromethane40Generally inert.Good for lower temperature reactions.
Acetonitrile82Generally inert.A polar aprotic option.
Tetrachloroethylene121More inert than toluene at high temperatures.[7]A good alternative for high-temperature reactions.

Visualization: Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered low_yield Low Yield start->low_yield colored_impurities Colored Impurities start->colored_impurities solvent_reaction Reaction with Solvent start->solvent_reaction incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction degraded_reagent Degraded Reagent? low_yield->degraded_reagent nucleophilic_attack Nucleophilic Attack? colored_impurities->nucleophilic_attack ct_complex Stable CT Complex? colored_impurities->ct_complex reactive_solvent Reactive Solvent? solvent_reaction->reactive_solvent solution1 Optimize Time/Temp/ Stoichiometry incomplete_reaction->solution1 solution2 Use Fresh Reagent/ Anhydrous Conditions degraded_reagent->solution2 solution3 Purify Materials/ Use Non-nucleophilic Solvent nucleophilic_attack->solution3 solution4 Increase Temperature/ Irradiate ct_complex->solution4 solution5 Change Solvent/ Lower Temperature reactive_solvent->solution5

Caption: Troubleshooting workflow for common issues in o-chloranil oxidations.

Section 3: Advanced Strategies for Side Reaction Management

For particularly sensitive substrates or challenging transformations, more advanced techniques may be required.

Use of Scavengers

In some instances, the addition of a scavenger can help to mitigate side reactions. For example, if trace amounts of a nucleophile are unavoidable, a non-interfering electrophile could be added to consume it. However, the choice of scavenger is highly dependent on the specific reaction and must be carefully considered to avoid introducing new side reactions. While not a common practice with o-chloranil itself, the concept of using scavengers is a valid strategy in managing reactive species in oxidation reactions.[8]

Alternative Oxidizing Agents

If side reactions with o-chloranil cannot be suppressed, it may be necessary to consider alternative oxidizing agents. The choice of alternative will depend on the specific transformation you are trying to achieve.

Oxidizing AgentAdvantagesDisadvantages
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) More powerful oxidant than o-chloranil.[4]More expensive and toxic; can be more prone to side reactions with certain substrates.[4]
Manganese Dioxide (MnO₂) Mild and selective for the oxidation of allylic and benzylic alcohols.Often requires a large excess of reagent and can be heterogeneous.
Swern Oxidation Mild conditions and generally high yields.Requires cryogenic temperatures and produces a stoichiometric amount of dimethyl sulfide as a byproduct.
Dess-Martin Periodinane (DMP) Mild, neutral conditions and a broad substrate scope.Can be explosive under certain conditions and is relatively expensive.

Visualization: Reaction Pathway and Side Reactions

ReactionPathway Substrate Substrate (Reduced Form) CT_Complex Charge-Transfer Complex Substrate->CT_Complex oChloranil o-Chloranil (Oxidized) oChloranil->CT_Complex SideProduct1 Nucleophilic Adduct oChloranil->SideProduct1 Reaction with Nucleophile SideProduct2 Benzodioxole oChloranil->SideProduct2 Reaction with Solvent Product Product (Oxidized Form) CT_Complex->Product Hydroquinone Hydroquinone (Reduced) CT_Complex->Hydroquinone Nucleophile Nucleophile Nucleophile->SideProduct1 Solvent Solvent (e.g., Toluene) Solvent->SideProduct2

Caption: Desired reaction pathway and potential side reactions in o-chloranil oxidations.

Section 4: Concluding Remarks

Successfully managing side reactions in o-chloranil mediated oxidations requires a thorough understanding of the reagent's reactivity and careful attention to experimental conditions. By systematically addressing potential issues as outlined in this guide, researchers can optimize their reaction outcomes and achieve their synthetic goals. For further inquiries, please do not hesitate to contact our technical support team.

References

Technical Support Center: Optimizing Reactions of Tetrachloro-1,2-benzoquinone with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of aminobenzoquinones derived from tetrachloro-1,2-benzoquinone (o-chloranil) and primary amines. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this versatile but often challenging reaction. Our goal is to provide not just protocols, but a foundational understanding of the reaction's mechanics, enabling you to troubleshoot effectively and optimize for your specific substrates.

The reaction of primary amines with tetrachloro-1,2-benzoquinone is a powerful method for creating highly functionalized scaffolds relevant to materials science and drug discovery. However, the high reactivity of the quinone nucleus can lead to issues with selectivity, yield, and product stability. This guide addresses the most common challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the reaction between tetrachloro-1,2-benzoquinone and a primary amine?

A1: The reaction proceeds primarily through a nucleophilic substitution pathway. The primary amine acts as a nucleophile, attacking the electron-deficient quinone ring. This is typically followed by the elimination of hydrogen chloride (HCl). The reaction can proceed in a stepwise manner to yield both mono- and di-substituted products, where the amino group replaces one or two chlorine atoms. The electron-withdrawing nature of the carbonyl groups and the remaining chlorine atoms makes the quinone ring highly susceptible to this type of attack.[1][2]

Q2: Why is my reaction mixture turning dark brown or black immediately?

A2: Dark coloration and the formation of insoluble, tar-like material are common issues in quinone chemistry, often due to polymerization or decomposition side reactions.[3] This can be caused by excessively high temperatures, high reactant concentrations, or the presence of oxygen. Quinones, especially highly reactive ones like o-chloranil, can undergo self-condensation or react uncontrollably under harsh conditions.[2]

Q3: Can I use tetrachloro-1,4-benzoquinone (p-chloranil) interchangeably with the 1,2-isomer?

A3: No, the reactivity and substitution patterns are different. While both are excellent electron acceptors, the relative positions of the carbonyl groups in o-chloranil (1,2) versus p-chloranil (1,4) influence the electronics and sterics of the ring.[4] This leads to differences in reaction rates and the regioselectivity of the amine addition. Protocols should be optimized specifically for the isomer you are using.

Q4: Is it necessary to run this reaction under an inert atmosphere?

A4: While not always strictly required, it is highly recommended. Quinones can be sensitive to oxygen, which can lead to oxidative side reactions and the formation of radical species, contributing to the decomposition and polymerization mentioned in Q2.[5] Using an inert atmosphere (Nitrogen or Argon) provides a more controlled environment and often leads to cleaner reactions and more reproducible yields.[6]

Reaction Optimization Workflow

Successful optimization requires a systematic approach. The following workflow provides a logical progression for developing a robust protocol for your specific primary amine.

G cluster_prep Phase 1: Preparation cluster_initial Phase 2: Initial Screening cluster_eval Phase 3: Evaluation cluster_opt Phase 4: Optimization / Troubleshooting P1 Ensure Reagent Purity (Quinone & Amine) P2 Select & Dry Solvent P1->P2 Critical S1 Set Stoichiometry (e.g., 1:1 for mono) P2->S1 S2 Low Temperature Start (e.g., 0 °C to RT) S1->S2 S3 Monitor by TLC/LC-MS (Every 30 min) S2->S3 E1 Analyze Reaction Outcome S3->E1 E2 Successful Conversion >70% Yield E1->E2 Yes E3 Problem Encountered E1->E3 No O3 Re-run Experiment O1 Consult Troubleshooting Guide E3->O1 O2 Adjust One Variable: - Temperature - Solvent - Stoichiometry O1->O2 O2->O3 O3->S3 Re-monitor

Caption: A systematic workflow for optimizing the reaction of tetrachloro-1,2-benzoquinone.

Troubleshooting Guide

Problem 1: Low to no product yield, starting material remains.

  • Q: I've run the reaction for several hours, but TLC/LC-MS analysis shows mostly unreacted starting material. What's going wrong?

  • A: This issue points to insufficient reactivity under your current conditions. Here are the most likely causes and how to address them:

    • Low Temperature: The activation energy for the reaction may not be met.

      • Solution: Gradually increase the reaction temperature in 10-20 °C increments. If starting at room temperature, try warming to 40 °C, then 60 °C. Monitor for product formation and the appearance of side products. Some reactions may require reflux temperatures, but approach high temperatures with caution to avoid decomposition.[7]

    • Inappropriate Solvent: The solvent plays a crucial role in solvating the reactants and stabilizing the transition state. A suboptimal solvent can hinder the reaction.

      • Solution: Switch to a more polar solvent. Polar aprotic solvents like acetonitrile, DMF, or DMSO can accelerate nucleophilic substitution reactions.[8] For amines that are used as their hydrochloride salts, a polar protic solvent like ethanol might be necessary to ensure solubility.

    • Steric Hindrance: If your primary amine is bulky, the reaction rate will be significantly slower.

      • Solution: These reactions require more forcing conditions. Increase the temperature and reaction time significantly. A stronger, non-nucleophilic base might be needed to facilitate the reaction if HCl buildup is inhibitory.

    • Reagent Quality: Impure starting materials can inhibit the reaction.

      • Solution: Ensure the tetrachloro-1,2-benzoquinone is pure (typically a yellow crystalline solid). Verify the purity of your primary amine; if it's old, consider distillation or re-purification.[6]

Problem 2: Formation of multiple products, including di-substituted species.

  • Q: My goal is to synthesize the mono-substituted product, but I'm getting a mixture of mono- and di-substituted compounds. How can I improve selectivity?

  • A: This is a classic selectivity problem arising from the fact that the initial mono-substituted product can react further with the amine. Control is key.

    • Stoichiometry: Using an excess of the amine is the most common cause of over-substitution.

      • Solution: Use the primary amine as the limiting reagent. A slight excess of the quinone (1.1 to 1.2 equivalents) will ensure all the amine is consumed, minimizing the chance of di-substitution. The relationship between reactant amounts and product yields is governed by stoichiometry.[9][10]

    • Rate of Addition: Adding the amine all at once creates localized areas of high concentration, promoting di-substitution.

      • Solution: Add the primary amine dropwise to a solution of the tetrachloro-1,2-benzoquinone over an extended period (e.g., 30-60 minutes) using a syringe pump. This maintains a low concentration of the amine throughout the reaction, favoring the initial mono-addition.

    • Temperature: Higher temperatures can increase the rate of the second substitution relative to the first.

      • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C or room temperature). This often improves selectivity for the mono-substituted product.

Parameter To Favor Mono-substitution To Favor Di-substitution Rationale
Stoichiometry (Amine:Quinone) 1 : 1.1-1.2≥ 2.1 : 1Controls the availability of the nucleophile for the second substitution.[9]
Mode of Addition Slow, dropwise addition of amineAmine can be added at oncePrevents localized high concentrations of the amine.
Temperature Low (e.g., 0 °C to RT)Moderate to High (e.g., RT to Reflux)Lower temperatures can exploit differences in activation energy between the first and second substitution.

Problem 3: Product decomposes during purification on silica gel.

  • Q: The reaction looks clean by crude analysis, but I lose most of my product during column chromatography. Why?

  • A: Amino-substituted quinones can be unstable, particularly on standard silica gel, which is inherently acidic.

    • Acid Sensitivity: The product may be sensitive to the acidic nature of silica, causing it to streak, decompose, or remain irreversibly adsorbed on the column.[11]

      • Solution 1: Neutralize the silica gel before use. Prepare a slurry of silica in your eluent and add 1-2% triethylamine (or another volatile base like pyridine). After stirring, pack the column as usual. This deactivates the acidic sites.

      • Solution 2: Use an alternative stationary phase. Alumina (neutral or basic) is a common alternative for acid-sensitive compounds. Reverse-phase chromatography (C18) is another excellent option if the product is sufficiently nonpolar.

    • Air/Light Sensitivity: The purified product may be unstable when exposed to air and light on the surface of the stationary phase.[12]

      • Solution: Perform the chromatography quickly, protecting the column from direct light by wrapping it in aluminum foil. Collect fractions and evaporate the solvent promptly to minimize exposure.

Core Experimental Protocols

Protocol 1: General Procedure for Mono-substitution
  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve tetrachloro-1,2-benzoquinone (1.1 eq.) in a suitable dry solvent (e.g., acetonitrile or THF, see Table below). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve the primary amine (1.0 eq.) in the same solvent. Using a syringe pump, add the amine solution dropwise to the stirred quinone solution over 30-60 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the amine.

  • Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and then with brine to remove any water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on neutralized silica gel or an alternative stationary phase.

Table of Recommended Solvents
SolventPolarityBoiling Point (°C)Key Considerations
Acetonitrile (MeCN)Polar Aprotic82Excellent general-purpose solvent for this reaction.[8]
Tetrahydrofuran (THF)Mid-Polarity Aprotic66Good for solubility; ensure it is dry and peroxide-free.
Dichloromethane (DCM)Mid-Polarity Aprotic40Useful for reactions at or below room temperature.
Ethanol (EtOH)Polar Protic78Good for amine salts; can act as a nucleophile at high temperatures.[13]
N,N-Dimethylformamide (DMF)Polar Aprotic153Use for unreactive amines requiring higher temperatures. Difficult to remove under vacuum.

Troubleshooting Logic Diagram

G cluster_yield Yield Issues cluster_selectivity Selectivity Issues cluster_decomp Decomposition Issues Start Analyze Crude Reaction Mixture (TLC / LC-MS) LowYield Low Yield / No Reaction Start->LowYield >80% SM Remaining MultiProd Multiple Products (Poor Selectivity) Start->MultiProd <10% SM, Multiple Spots Decomp Tarry Mixture / Product Loss on Column Start->Decomp Baseline Smear / Low Recovery LY_Cause1 Temp Too Low? LowYield->LY_Cause1 LY_Cause2 Wrong Solvent? LowYield->LY_Cause2 LY_Cause3 Steric Hindrance? LowYield->LY_Cause3 LY_Sol1 Increase Temp LY_Cause1->LY_Sol1 LY_Sol2 Switch to Polar Aprotic (e.g., MeCN, DMF) LY_Cause2->LY_Sol2 LY_Sol3 Increase Temp & Time LY_Cause3->LY_Sol3 MP_Cause1 Incorrect Stoichiometry? MultiProd->MP_Cause1 MP_Cause2 Addition Too Fast? MultiProd->MP_Cause2 MP_Sol1 Use Amine as Limiting Reagent MP_Cause1->MP_Sol1 MP_Sol2 Slow Dropwise Addition (Syringe Pump) MP_Cause2->MP_Sol2 D_Cause1 Temp Too High? Decomp->D_Cause1 D_Cause2 Silica Gel Acidic? Decomp->D_Cause2 D_Sol1 Lower Temp, Use Dilute Conditions D_Cause1->D_Sol1 D_Sol2 Neutralize Silica (Et₃N) or Use Alumina D_Cause2->D_Sol2

Caption: A decision tree for troubleshooting common issues in the reaction.

References

stability issues of 3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Navigating the Aqueous Instability of o-Chloranil

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for 3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione, commonly known as o-chloranil. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this highly reactive quinone in aqueous environments. Given its inherent instability in water, this guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your experiments.

Core Stability Issue: Rapid Aqueous Decomposition

o-Chloranil is a potent electrophile and, as such, is highly susceptible to nucleophilic attack by water.[1] This reactivity leads to rapid decomposition upon dissolution in aqueous media. Studies have shown that the half-life of o-chloranil in aqueous solutions can be less than 30 minutes, with the primary degradation product being tetrachlorocatechol.[2] This rapid transformation is a critical factor that must be managed to obtain reliable experimental results.

The toxicity observed in some experiments using aqueous solutions of o-chloranil has been attributed entirely to the formation of tetrachlorocatechol, highlighting the importance of understanding and controlling this decomposition.[2]

Troubleshooting Guide

This section addresses common problems encountered when working with o-chloranil in aqueous solutions.

Question 1: My freshly prepared aqueous solution of o-chloranil has a different color than expected, or the color changes rapidly. What is happening?

  • Symptom: You dissolve the bordeaux-colored crystalline powder of o-chloranil[3] in an aqueous buffer, but the solution appears greenish-yellow or the initial color fades quickly.

  • Probable Cause: The color change is a visual indicator of the rapid chemical transformation of o-chloranil. The initial dissolution may be incomplete, and the suspended particles will quickly react. The primary product, tetrachlorocatechol, and other subsequent byproducts have different spectral properties.

  • Recommended Solutions:

    • Acknowledge the Instability: Understand that a pure aqueous solution of o-chloranil is transient. Experiments should be designed with this short half-life in mind.

    • Use a Co-Solvent: Since o-chloranil is insoluble in water[3][4], a water-miscible organic solvent is required to prepare a stock solution. Acetone is commonly used, but be aware that even in organic solvents, the compound can be unstable in the presence of light.[2] Prepare fresh acetone stock solutions immediately before dilution into your aqueous buffer.

    • Control Your Timing: Once the stock solution is added to the aqueous medium, the countdown on its degradation begins. Plan your experiments to be executed immediately after preparation. For time-course studies, prepare fresh solutions for each time point if possible.

Question 2: I am seeing inconsistent results in my cell-based or biochemical assays. Could this be related to the stability of o-chloranil?

  • Symptom: You observe high variability between replicate experiments or a loss of biological activity over the duration of the assay.

  • Probable Cause: Yes, this is a classic sign of compound instability. The concentration of the active parent compound, o-chloranil, is decreasing over time, while the concentration of its degradation products is increasing.[2] Your assay may be responding to a changing mixture of compounds, or the degradation products may have different or no biological activity.

  • Recommended Solutions:

    • Characterize the Active Species: Determine if the biological effect you are studying is due to o-chloranil itself or one of its degradation products. You can test the activity of commercially available tetrachlorocatechol as a comparison.

    • Shorten Exposure Times: If the parent compound is the active molecule, minimize the incubation time in your assay to the shortest possible duration that still yields a measurable effect.

    • Analytical Verification: Use an analytical technique like HPLC-UV (see protocol below) to measure the concentration of o-chloranil in your assay medium at the beginning and end of your experiment. This will provide quantitative data on the extent of degradation.

Question 3: How can I confirm that my o-chloranil solution has degraded and identify the byproducts?

  • Symptom: You suspect degradation but need to confirm it analytically and identify the resulting compounds.

  • Probable Cause: Visual inspection is not sufficient for confirmation. A chromatographic method is necessary to separate and identify the components of the solution.

  • Recommended Solutions:

    • HPLC-UV/Vis: High-Performance Liquid Chromatography with a UV/Vis detector is an excellent method for monitoring the disappearance of the parent compound and the appearance of degradation products. The different chromophores of o-chloranil and its hydroxylated byproducts allow for their distinct detection.[5]

    • LC-MS: For definitive identification of the degradation products, Liquid Chromatography-Mass Spectrometry is the preferred method.[5] It can provide the molecular weight of the byproducts, confirming their identity. Studies have identified the following degradation products in aqueous solutions:

      • Tetrachlorocatechol (principal product)

      • 2,5-dichloro-3,6-dihydroxybenzo-1,4-quinone

      • 1,2,3-trihydroxy-4,5,6-trichlorobenzene

      • 1,2,4-trihydroxy-3,5,6-trichlorobenzene

      • Dichloromaleic acid[2]

Frequently Asked Questions (FAQs)

Q: What is the expected half-life of o-chloranil in a typical aqueous buffer (e.g., PBS at pH 7.4)? A: The half-life is reported to be very short, specifically less than 0.5 hours.[2] The exact rate will depend on factors like pH, temperature, and the presence of other nucleophiles. For a related compound, tetrachloro-1,4-benzoquinone (p-chloranil), the half-life at pH 7 is estimated to be just over 1 hour.[6]

Q: How does pH affect the stability of o-chloranil? A: While specific kinetic data for o-chloranil across a pH range is not readily available in the provided search results, the degradation of quinones in water is generally influenced by pH.[1][6] As the degradation mechanism involves nucleophilic attack by water or hydroxide ions, it is expected that the rate of decomposition will increase with higher pH (more alkaline conditions) due to the higher concentration of the stronger nucleophile, hydroxide.

Q: What are the recommended storage conditions for the solid compound and stock solutions? A:

  • Solid: The solid powder should be stored in a tightly closed container in a dry, cool, and well-ventilated place, typically at 2-8°C.[3]

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent (e.g., acetone) fresh for each experiment.[2] If short-term storage is unavoidable, store the stock solution at -20°C or -80°C and protect it from light to minimize degradation.[2]

Q: Is o-chloranil light-sensitive? A: Yes. Solutions of chlorinated benzoquinones in organic solvents have been shown to be unstable in the light.[2] It is best practice to protect all solutions containing o-chloranil from light by using amber vials or covering them with aluminum foil.

Quantitative Stability Data Summary

ParameterValueSource
Common Name o-Chloranil[7]
Synonym 3,4,5,6-Tetrachloro-1,2-benzoquinone[7]
Appearance Bordeaux Fine Crystalline Powder[3]
Water Solubility Insoluble[3][4]
Aqueous Half-Life < 0.5 hours[2]
Principal Product Tetrachlorocatechol[2]
Other Products Dichloromaleic acid, various trihydroxy- and dihydroxy-chlorinated benzenes[2]

Experimental Protocols

Protocol 1: Preparation of Aqueous Working Solutions

This protocol describes a method for preparing a working solution of o-chloranil in an aqueous buffer with the aim of minimizing immediate degradation.

  • Prepare Stock Solution: Weigh out the required amount of solid o-chloranil in a fume hood. Dissolve it in a minimal amount of a dry, water-miscible organic solvent like acetone to create a concentrated stock solution (e.g., 10-50 mM). Prepare this solution immediately before use and protect it from light.

  • Pre-warm Aqueous Medium: Bring your final aqueous medium (e.g., cell culture media, PBS buffer) to the desired experimental temperature.

  • Rapid Dilution: Vigorously vortex or stir the aqueous medium. While it is mixing, quickly inject the required volume of the organic stock solution into the aqueous medium to achieve the final desired concentration. This rapid dispersion helps to avoid high local concentrations of the compound that might precipitate or degrade unevenly.

  • Immediate Use: Use the freshly prepared aqueous solution immediately. Do not store the diluted aqueous solution.

Protocol 2: Monitoring Degradation by HPLC-UV

This protocol provides a general method to analytically monitor the stability of o-chloranil.

  • Sample Preparation: At specified time points (e.g., 0, 15, 30, 60, 120 minutes) after preparing the aqueous solution, take an aliquot of the solution. Immediately quench the degradation by adding an equal volume of cold acetonitrile or methanol. This will precipitate proteins (if present) and stabilize the remaining compound.

  • Centrifugation: Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitates.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial for analysis.

    • Column: A C18 reverse-phase column is suitable for separating the relatively nonpolar o-chloranil from its more polar hydroxylated degradation products.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or acetic acid) and acetonitrile or methanol. For example, a gradient from 20% to 90% organic solvent over 15-20 minutes.

    • Detection: Use a UV detector set to a wavelength where both the parent compound and expected byproducts absorb, such as 280 nm or 310 nm. A diode-array detector (DAD) is ideal as it can capture the full UV spectrum of each eluting peak.

  • Data Analysis: Quantify the peak area of o-chloranil at each time point. Plot the natural log of the peak area versus time. The slope of this line can be used to calculate the degradation rate constant and the half-life of the compound under your specific experimental conditions.

Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation pathway of o-chloranil in an aqueous environment.

degradation_pathway cluster_main Aqueous Degradation of o-Chloranil A 3,4,5,6-Tetrachlorocyclohexa- 3,5-diene-1,2-dione (o-Chloranil) B Tetrachlorocatechol (Principal Product) A->B Hydrolysis (t½ < 0.5 hr) C Further Degradation Products (e.g., Dichloromaleic acid, Trihydroxy-chlorobenzenes) B->C Further Oxidation/Ring Opening

Caption: Primary degradation pathway of o-chloranil in aqueous solution.

Safety Precautions

  • o-Chloranil is classified as a hazardous substance. It can cause skin and serious eye irritation and may cause respiratory irritation.[3][8]

  • Always handle the solid compound and its solutions in a certified chemical fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[3][9]

  • Avoid inhalation of dust or aerosols.[9]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[3][8]

  • Dispose of waste according to institutional and local environmental regulations.[3]

References

Technical Support Center: Storage and Handling of Tetrachloro-o-benzoquinone (o-Chloranil)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tetrachloro-o-benzoquinone, also known as o-chloranil, is a highly reactive reagent utilized in various synthetic applications, including the formation of charge-transfer complexes and as a potent oxidant.[1][2] Its utility is derived from its electron-deficient quinone structure. However, this same reactivity makes it susceptible to degradation, particularly when stored improperly. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including FAQs and troubleshooting protocols, to ensure the long-term stability and integrity of tetrachloro-o-benzoquinone in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for new, unopened containers of tetrachloro-o-benzoquinone?

The primary goal for storing tetrachloro-o-benzoquinone is to mitigate exposure to energy sources (light, heat) and reactive chemical species (water, bases). The compound should be stored under refrigerated conditions, between 2°C and 8°C.[1][3] It is imperative to store it in a dark, dry, and well-ventilated location. The container must be kept tightly sealed to prevent moisture ingress.[3][4][5]

Q2: My laboratory is kept at a constant 20°C. Is it acceptable to store the solid compound at ambient temperature?

This is strongly discouraged. While relatively stable as a dry solid compared to its solutions, o-benzoquinones can decompose at elevated temperatures.[6] Long-term storage outside the recommended 2-8°C range increases the risk of slow, cumulative degradation, which may not be visually apparent but can compromise experimental outcomes.

Q3: The Safety Data Sheet (SDS) mentions storing away from "incompatible materials." What specific chemical classes should I be concerned about?

The high electrophilicity of the quinone ring makes it a target for nucleophiles and reducing agents.[6] Key incompatibilities include:

  • Strong Bases: Can lead to the degradation of the quinone structure.[6]

  • Strong Reducing Agents: Will reduce the quinone to its corresponding hydroquinone (tetrachlorocatechol), eliminating its desired oxidative properties.[6]

  • Water/Moisture: Tetrachloro-o-benzoquinone is highly unstable in aqueous solutions, rapidly decomposing to form tetrachlorocatechol and other byproducts.[7] Even atmospheric moisture can contribute to degradation over time, hence the requirement for a tightly sealed container.

Q4: Does tetrachloro-o-benzoquinone have a defined expiration date?

Many suppliers do not provide a specific expiration date on the Certificate of Analysis (COA).[8] Instead, a release date is provided. It is the responsibility of the end-user to routinely inspect the material to ensure it performs as expected. Visual inspection and periodic purity analysis (see Protocol 2) are recommended, especially for older batches or those used infrequently.

Section 2: Troubleshooting Guide: Identifying and Managing Degradation

This section addresses common issues that may indicate compromised reagent quality.

Issue 1: The material, which should be a red or bordeaux powder, appears discolored, faded, or has clumps.

  • Causality: A visible change in the appearance of the solid is a primary indicator of chemical degradation. The vibrant red color is characteristic of the conjugated o-quinone system.[1][9] Reaction with atmospheric moisture or other contaminants can lead to the formation of tetrachlorocatechol, which is typically a different color or colorless, thus altering the overall appearance of the bulk material. Clumping suggests moisture absorption.

  • Recommended Action:

    • Do not use the material in a critical experiment.

    • Quarantine the container and label it as "Suspect Quality."

    • Perform a purity analysis as described in Protocol 2 to quantify the level of degradation.

    • If significant degradation is confirmed, dispose of the material according to your institution's hazardous waste guidelines.

Issue 2: Experiments using the reagent show inconsistent yields, lower-than-expected reactivity, or complete failure.

  • Causality: The desired reactivity of tetrachloro-o-benzoquinone relies on its high purity as an oxidizing agent. If the material has partially degraded into its reduced hydroquinone form or other byproducts, the effective molar quantity of the active reagent is lower than calculated.[7] This directly impacts stoichiometry and reaction kinetics.

  • Recommended Action:

    • First, validate all other experimental parameters (solvents, other reagents, temperature control).

    • If other parameters are confirmed to be correct, the quality of the tetrachloro-o-benzoquinone is the likely culprit.

    • Analyze the purity of your batch using Protocol 2 .

    • If purity is compromised, acquire a new, unopened lot of the reagent and repeat the experiment. Consider running a small-scale test reaction with the new lot to confirm its efficacy before committing to a large-scale synthesis.

Issue 3: I prepared a stock solution of tetrachloro-o-benzoquinone, but it lost its color and efficacy within an hour.

  • Causality: This is expected behavior, especially in aqueous or protic solvents. Research has shown that chlorinated o-benzoquinones are exceptionally unstable in aqueous solutions, with half-lives potentially under 30 minutes.[7] The primary degradation pathway is the conversion to the corresponding catechol.[7] Instability is also observed in certain organic solvents, particularly when exposed to ambient light.[7]

  • Recommended Action:

    • Never store tetrachloro-o-benzoquinone in solution.

    • Solutions must be prepared fresh immediately before use.

    • When preparing the solution, use a dry, aprotic solvent and protect the vessel from light by wrapping it in aluminum foil.

    • Use the solution immediately after preparation.

Section 3: Standard Operating Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, visually inspect the container for an intact seal and any signs of damage.

  • Labeling: Affix a label with the date received and the date opened.

  • Storage Location: Immediately transfer the unopened container to a designated refrigerator or cold room maintained at 2-8°C.[1][3] The location must be dark and approved for chemical storage.

  • Inert Atmosphere (Optional, for high-purity applications): For long-term storage after opening, consider transferring the solid to a Schlenk flask or a vial inside a nitrogen-filled glovebox to minimize exposure to air and moisture.

  • Dispensing: When weighing the compound, bring the container to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid. Work quickly and reseal the container tightly immediately after dispensing.

  • Return to Storage: Promptly return the sealed container to the 2-8°C storage location.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for analyzing related chlorinated aromatic compounds and serves as a reliable method to check for the presence of the primary degradation product, tetrachlorohydroquinone (tetrachlorocatechol).[10]

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • Reverse-phase C18 column (e.g., Newcrom B, 4.6 x 150 mm, 3 µm, or equivalent).[10]

  • Mobile Phase Preparation:

    • Prepare a mobile phase of 60:40 (v/v) Acetonitrile (HPLC grade) and Water (HPLC grade).[10]

    • Buffer the mobile phase by adding phosphoric acid to a final concentration of 0.1%.[10]

    • Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV at 290 nm.[10]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Standard: Prepare a ~10 µg/mL solution of a new, trusted lot of tetrachloro-o-benzoquinone in the mobile phase. This will serve as the reference for retention time and peak shape.

    • Sample: Prepare a ~10 µg/mL solution of the suspect tetrachloro-o-benzoquinone in the mobile phase.

  • Analysis:

    • Inject the standard to establish the retention time for pure tetrachloro-o-benzoquinone.

    • Inject the sample.

    • Interpretation: Compare the chromatograms. The presence of a significant secondary peak, likely eluting earlier than the parent compound (as the hydroquinone is more polar), indicates degradation. The relative peak areas can be used to estimate the percentage of impurity.

Section 4: Technical Summary Tables

Table 1: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2°C – 8°CMinimizes thermal decomposition.[6]
Atmosphere Dry, inert (e.g., Argon, Nitrogen) if possible.Prevents reaction with atmospheric moisture.[7]
Light Protect from light (use amber vials or store in the dark).Avoids photochemical degradation.[4][6]
Container Tightly sealed, original manufacturer's container.Prevents contamination and moisture ingress.[3][4]

Table 2: Incompatible Materials and Conditions

Material/ConditionHazard
Water / Protic Solvents Rapid decomposition to tetrachlorocatechol.[7]
Strong Bases Degradation of the quinone ring system.[6]
Strong Reducing Agents Reduction to the corresponding hydroquinone.[6]
Temperatures > 8°C Increased rate of thermal decomposition.
Direct Sunlight / UV Light Provides energy for photochemical decomposition.

Section 5: Visualization Diagrams

G cluster_0 Troubleshooting Workflow start Suspected Degradation of Tetrachloro-o-benzoquinone visual Visual Cues? (Discoloration, Clumping) start->visual perf Poor Performance? (Low Yield, Inconsistent Results) visual->perf No hplc Action: Perform Purity Analysis (See Protocol 2) visual->hplc Yes perf->hplc Yes good Result: Reagent is OK. Troubleshoot Other Experimental Parameters perf->good No result Degradation Confirmed? hplc->result dispose Action: Quarantine & Dispose of Reagent result->dispose Yes result->good No

Caption: Troubleshooting workflow for suspected degradation.

G cluster_legend Legend OBQ Tetrachloro-o-benzoquinone (Active Oxidant) Degradants Tetrachlorocatechol + Other Byproducts (Inactive/Reduced Form) OBQ->Degradants  Water, Light, Heat, Bases   key1 Active Reagent key2 Degradation Product

Caption: Simplified degradation pathway of o-chloranil.

References

Technical Support Center: Overcoming o-Chloranil Solubility Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for o-chloranil (3,4,5,6-tetrachloro-1,2-benzoquinone). This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful oxidizing agent but face challenges due to its limited solubility. Here, we provide in-depth, field-proven insights and practical troubleshooting protocols to help you optimize your reaction conditions and achieve consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is my o-chloranil not dissolving in the reaction solvent?

A1: The poor solubility of o-chloranil is fundamentally due to its molecular structure. As a planar, highly chlorinated, and symmetrical molecule, it packs very efficiently into a stable crystal lattice.[1] A significant amount of energy is required to overcome these strong intermolecular forces (van der Waals forces) and solvate the individual molecules.

  • Causality: The key issue is that the solvation energy provided by many common organic solvents is insufficient to overcome the high lattice energy of solid o-chloranil. This results in low solubility, which can lead to incomplete or sluggish reactions, as the reagent is not available in the solution phase to react.[2][3]

Q2: I'm starting a new reaction. What are the best initial solvents to try for dissolving o-chloranil?

A2: Selecting the right solvent is the most critical first step. While o-chloranil is poorly soluble in water and non-polar solvents like petroleum ether[4], it shows moderate to good solubility in several common organic solvents.

  • Expert Recommendation: Start with moderately polar, aprotic solvents. Based on available data and practical experience, the following solvents are recommended for initial screening:

    • Good Solubility: Acetone, Chloroform.[5]

    • Moderate Solubility: Benzene, Diethyl Ether.[1]

    • Sparingly Soluble: Carbon Disulfide, Carbon Tetrachloride.[4]

The following table summarizes the known solubility characteristics of the more common p-chloranil, which serves as a useful proxy for o-chloranil due to their structural similarity.

SolventSolubility DescriptionReference
WaterInsoluble / Poorly Soluble[1][4][6]
AcetoneSoluble[1][7][8]
ChloroformSparingly Soluble / Soluble[4][8][9]
BenzeneSoluble[1]
Diethyl EtherSoluble[1][4]
EthanolSparingly Soluble / Cold Alcohol[4][7][8]
Carbon TetrachlorideSparingly Soluble[4][9]
Petroleum EtherAlmost Insoluble (cold)[4]

Note: This data is primarily for p-chloranil and should be used as a guideline for initial solvent screening for o-chloranil.

Troubleshooting Guides & Advanced Protocols

Q3: My reaction is sluggish, and I suspect o-chloranil solubility is the culprit. How can I confirm this and what should I do?

A3: This is a very common issue. If your reaction is not proceeding to completion or is unexpectedly slow, undissolved o-chloranil is a likely cause.

  • Diagnostic Check: Visually inspect the reaction mixture. If you see solid, yellow-greenish particles of o-chloranil settled at the bottom or suspended in the mixture after a reasonable amount of stirring, solubility is limiting your reaction rate.[1][8] The reaction is effectively running only on the small amount of reagent that has managed to dissolve, creating a concentration bottleneck.

Workflow for Troubleshooting Solubility-Limited Reactions

Below is a systematic workflow to address this problem, moving from the simplest to more advanced interventions.

G cluster_0 Problem Identification cluster_1 Initial Interventions cluster_2 Advanced Solutions A Sluggish or Incomplete Reaction B Visual Check: Is solid o-chloranil visible? A->B Suspect solubility issue C Increase Temperature (Check reagent stability) B->C Yes G Investigate other factors: - Catalyst activity - Reagent purity - Reaction kinetics B->G No, solution is clear D Use a Co-Solvent System (See Protocol 1) C->D Issue persists E Change Primary Solvent (Use solubility table) D->E Issue persists F Employ Phase-Transfer Catalysis (See Protocol 2) E->F If solvent change is not feasible or effective

Caption: Decision workflow for addressing poor o-chloranil solubility.

Q4: How can I improve solubility without a complete solvent change? The primary solvent is critical for my reaction's outcome.

A4: This is a frequent constraint in multi-step synthesis. In this case, you can modify the solvent environment using co-solvents or by adjusting the temperature.

  • Expertise: The addition of a co-solvent —a good solvent for o-chloranil that is also miscible with your primary solvent—is a powerful technique.[10][11] The co-solvent works by altering the overall polarity of the solvent mixture, breaking up the "self-association" of the primary solvent and creating a more favorable environment for solvating the o-chloranil molecules.[12][13]

Protocol 1: Implementing a Co-Solvent System
  • Selection: Choose a co-solvent in which o-chloranil is highly soluble (e.g., acetone, chloroform) and that is fully miscible with your primary reaction solvent. Ensure the co-solvent is inert under your reaction conditions.

  • Pre-Dissolution: In a separate flask, dissolve the required amount of o-chloranil in the minimum volume of the chosen co-solvent. Gentle warming may be applied if necessary, but ensure the temperature does not exceed the boiling point of the co-solvent or degrade the o-chloranil.

  • Introduction to Reaction: Slowly add the concentrated o-chloranil/co-solvent solution to your main reaction vessel containing the primary solvent and other reactants.

  • Optimization: The goal is to use the smallest amount of co-solvent possible, typically starting at 5-10% of the total reaction volume.[11] If solubility issues persist, you can incrementally increase the percentage.

  • Validation: Monitor the reaction. A significant increase in reaction rate or yield compared to the non-co-solvent attempt validates this approach. Be mindful that changing the solvent mixture can sometimes affect reaction pathways or equilibria.[14]

Q5: My reaction involves an aqueous phase, and o-chloranil is completely insoluble. Are there any methods to make this reaction work?

A5: Yes, this is a classic scenario where Phase-Transfer Catalysis (PTC) is the ideal solution. PTC is a technique used to facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[15][16]

  • Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, "TBAB"), transports a reactant from the aqueous phase into the organic phase where the o-chloranil is dissolved.[15][17] The catalyst essentially acts as a "ferry," carrying the water-soluble reactant across the phase boundary to allow it to react with the o-chloranil.[16] This avoids the need to find a single solvent for all components.

G Mechanism of Phase-Transfer Catalysis cluster_0 Aqueous Phase cluster_1 Organic Phase A Reactant Anion (A⁻) + Na⁺ D Catalyst-Anion Complex (Q⁺A⁻) A->D Ion Exchange B o-Chloranil (o-CQ) C Product (o-CQ-A) + Catalyst (Q⁺X⁻) B->C Reaction C->A Catalyst Regeneration D->B

Caption: Simplified mechanism of Phase-Transfer Catalysis (PTC).

Protocol 2: General Procedure for Phase-Transfer Catalysis
  • Setup: In your reaction vessel, combine the o-chloranil with a water-immiscible organic solvent (e.g., toluene, dichloromethane) in which it has some solubility.

  • Aqueous Phase: In a separate vessel, dissolve your water-soluble reactant (e.g., a sodium salt, Na⁺A⁻) in water.

  • Combine and Add Catalyst: Combine the two phases in the reaction vessel. Add the phase-transfer catalyst (typically 1-5 mol% relative to the limiting reagent). Common catalysts include benzyltriethylammonium chloride or various tetralkylammonium salts.[15]

  • Reaction Conditions: Stir the biphasic mixture vigorously. Efficient stirring is crucial as it maximizes the interfacial surface area where the catalyst exchange occurs.[18] The reaction can often be run at room temperature or with gentle heating.

  • Workup: Upon reaction completion, stirring is stopped, and the two phases will separate. The organic layer containing the product can be easily isolated using a separatory funnel. This often simplifies purification compared to single-phase systems.[15]

Safety & Handling

  • Personal Protective Equipment (PPE): Always handle o-chloranil in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19][20][21]

  • Inhalation/Contact: Avoid inhaling dust or fumes.[9][20] o-Chloranil is an irritant to the skin, eyes, and respiratory tract.[19][21] In case of contact, flush the affected area with copious amounts of water.[9][20]

  • Disposal: Dispose of o-chloranil and its solutions as hazardous waste according to local regulations. Do not discharge into the environment.[20][21][22]

  • Incompatibilities: Avoid strong bases and strong oxidizing agents.[9][22]

References

analytical challenges in the quantification of 3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quantification of 3,4,5,6-Tetrachlorocyclohexa-3,5-diene-1,2-dione

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the analytical quantification of this compound, also known as tetrachloro-o-benzoquinone or o-chloranil. This guide is designed for researchers, analytical chemists, and drug development professionals who are tackling the unique challenges presented by this highly reactive and unstable analyte. As a chlorinated quinone, o-chloranil belongs to a class of compounds that are of significant interest as potential disinfection byproducts (DBPs) in water treatment processes, but its inherent reactivity makes accurate quantification a formidable task.[1][2]

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established analytical principles and field-proven experience.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the analytical workflow, from sample collection to final data analysis.

Section 1: Sample Collection & Preservation

Question: I am seeing rapid loss of my analyte, sometimes even before I can get the sample back to the lab. Why is this happening and what can I do?

Answer: This is the most common challenge with o-chloranil and related chlorinated quinones. The issue stems from two primary factors: inherent chemical instability and reaction with residual disinfectants.

  • Causality: Chlorinated quinones are highly susceptible to decomposition in aqueous solutions, particularly under neutral or alkaline conditions and when exposed to light.[3] They can be readily reduced to their corresponding catechols (in this case, tetrachlorocatechol), which is often the primary degradation product observed.[3] If your sample contains residual chlorine or other disinfectants, the analyte can be further oxidized or transformed.

  • Solution: Immediate and proper sample preservation is critical.

    • Dechlorination: The first step upon collection must be to quench any residual disinfectant. Use an appropriate quenching agent. For a 40 mL vial, common choices include:

      • 3 mg of sodium thiosulfate

      • 25 mg of ascorbic acid

    • Acidification & Stabilization: Analyte stability is significantly improved in an acidic environment. The addition of formic acid to a final concentration of 0.25% has been proven effective for stabilizing similar haloquinones.[1][2] Alternatively, hydrochloric acid (HCl) can be used to adjust the sample pH to <2.[4]

    • Light & Temperature Control: Collect samples in amber glass vials to prevent photodegradation.[4] Immediately place samples on ice (0-4°C) and store them refrigerated until extraction.[5]

Question: My samples are showing inconsistent results, even when collected from the same source at the same time. What could be causing this variability?

Answer: Inconsistency often points to variability in the sample collection and preservation procedure itself.

  • Causality: Even minor differences in the time between collection and preservation, the amount of preservative added, or exposure to light can lead to significant differences in analyte concentration. Headspace in the vial can also contribute to analyte loss through volatilization or oxidation.

  • Solution: Standardize your sampling protocol rigorously.

    • Headspace-Free Vials: Fill sample vials completely to form a positive meniscus before capping to eliminate headspace.[4][6]

    • Pre-dosed Vials: Prepare your sample vials in the lab before going to the field. Pre-weigh the quenching agent and have the acid preservative ready for immediate addition.

    • Field Blanks: Always collect a field blank by filling a pre-preserved vial with analyte-free water at the sampling site. This will help you identify any contamination introduced during the collection and transport process.

Section 2: Sample Preparation & Extraction

Question: I am experiencing very low recovery of o-chloranil after Solid-Phase Extraction (SPE). How can I improve my extraction efficiency?

Answer: Low SPE recovery is a multifaceted problem that can be traced to the analyte's properties, the sorbent material, or the elution solvent.

  • Causality: o-Chloranil is insoluble in water and can adsorb strongly to surfaces.[5] If the SPE sorbent is not conditioned properly, or if the elution solvent is not strong enough to desorb the analyte, recovery will be poor. Furthermore, allowing the SPE cartridge to dry out completely before elution can lead to irreversible adsorption and loss of the analyte.[1]

  • Solution: Optimize your SPE method with the following steps:

    • Sorbent Choice: A C18 (octadecylsilane) stationary phase is a good starting point, as it has shown good performance for separating similar haloquinones.[1]

    • Conditioning and Loading: Ensure the cartridge is thoroughly conditioned with methanol followed by acidified reagent water (matching your sample's pH). Load the sample at a steady, slow flow rate (e.g., 5-10 mL/min) to ensure efficient trapping.

    • Elution Solvent: Use a solvent mixture that can effectively disrupt the hydrophobic interactions between o-chloranil and the C18 sorbent. A mixture of methanol and dichloromethane is a powerful elution solvent. Start with a 50:50 (v/v) mixture and optimize from there.

    • Evaporation Step: When concentrating the eluate, do not evaporate to complete dryness.[1] This can cause the volatile analyte to be lost. Concentrate under a gentle stream of nitrogen and stop when approximately 100-200 µL of solvent remains, then reconstitute in your mobile phase starting condition.

Section 3: Chromatographic Analysis (LC-MS/MS)

Question: My analyte peak is broad and shows significant tailing. What is the cause and how can I get a sharp, symmetrical peak?

Answer: Peak tailing for a compound like o-chloranil in reverse-phase LC is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Causality: The carbonyl groups in the o-chloranil structure can engage in secondary interactions with residual, un-capped silanol groups on the silica-based stationary phase, leading to peak tailing. An inappropriate mobile phase pH or composition can also exacerbate this issue.

  • Solution:

    • Column Selection: Use a high-quality, end-capped C18 column. A column with a phenyl stationary phase could also be an alternative to explore, as it offers different selectivity for aromatic compounds.[1]

    • Mobile Phase Optimization: Maintain an acidic mobile phase to keep the analyte in a neutral form and minimize interactions with silanols. A mobile phase consisting of 0.1-0.25% formic acid in water (Solvent A) and methanol with 0.1-0.25% formic acid (Solvent B) is a robust starting point.[1]

    • System Check: Ensure there is no "dead volume" in your LC system connections, which can also contribute to peak broadening.

Question: I have very low sensitivity in my MS detector. How can I improve the signal for o-chloranil?

Answer: Low MS sensitivity for haloquinones is a known challenge. However, their unique ionization behavior can be leveraged for significant signal enhancement.

  • Causality: Standard electrospray ionization (ESI) can be inefficient for this class of compounds.

  • Solution: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode . Research has shown that chloro- and bromo-quinones are uniquely ionized through a reduction step in the ESI source to form a radical anion, [M+H]•−.[1][2] This provides a highly specific and sensitive detection method.

    • Source Parameter Tuning: Infuse a standard solution of o-chloranil directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for the formation of this specific ion.

    • MRM Transition: For tandem MS (MS/MS), identify the major product ions for Multiple Reaction Monitoring (MRM). Common fragmentation pathways for these compounds involve the loss of HX (where X is Cl) and CO.[2] For tetrachloro-o-benzoquinone (m/z 246), potential transitions would involve fragments from the [M+H]•− precursor.

Visual Workflow & Troubleshooting Diagrams

The following diagrams illustrate the recommended analytical workflow and a decision tree for troubleshooting common issues.

Analytical_Workflow cluster_0 Sample Collection & Preservation cluster_1 Sample Preparation cluster_2 Analysis & Quantification S1 1. Collect Sample in Amber Vial S2 2. Immediately Quench (e.g., Ascorbic Acid) S1->S2 S3 3. Acidify to pH < 2 (e.g., Formic Acid) S2->S3 S4 4. Store at 4°C S3->S4 P1 5. Load Sample onto Conditioned C18 SPE Cartridge S4->P1 P2 6. Wash Cartridge (Acidified Water) P1->P2 P3 7. Elute Analyte (Methanol/DCM) P2->P3 P4 8. Concentrate Eluate (Do Not Evaporate to Dryness) P3->P4 P5 9. Reconstitute in Mobile Phase A P4->P5 A1 10. Inject into LC-MS/MS System (C18 Column, Acidic Mobile Phase) P5->A1 A2 11. Detect using ESI- (Negative Ion Mode) A1->A2 A3 12. Quantify using MRM Transitions A2->A3

Caption: Complete analytical workflow for o-chloranil quantification.

Caption: Decision tree for troubleshooting low analyte recovery.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound that I should monitor?

The principal degradation product is tetrachlorocatechol, formed via the reduction of the quinone.[3] In complex matrices or under prolonged exposure to disinfectants, other chlorinated and hydroxylated aromatic acids may also form. It is advisable to develop an analytical method that can also detect tetrachlorocatechol, as its presence can be a key indicator of analyte degradation during sample handling or storage.

Q2: What is the best way to prepare calibration standards for such a reactive compound?

Due to its instability in solution, stock solutions of o-chloranil should be prepared in a non-aqueous solvent like methanol or acetonitrile and stored at -20°C in the dark. Working calibration standards should be prepared fresh daily by diluting the stock solution in the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% formic acid). Do not store low-concentration aqueous standards for extended periods.

Q3: Can I use Gas Chromatography (GC) for this analysis?

While GC-MS can be used for the analysis of many disinfection byproducts, LC-MS/MS is generally preferred for chlorinated quinones.[7][8][9] The relatively low volatility and thermal lability of o-chloranil can make GC analysis challenging without derivatization, which adds complexity and potential for analyte loss. The sensitivity and specificity achieved with LC-MS/MS using negative ESI are typically superior for this compound class.[1][2]

Q4: Is an isotopically labeled internal standard available, and is it necessary?

The use of a stable, isotopically labeled internal standard (e.g., ¹³C₆-o-chloranil) is the gold standard for correcting for matrix effects and variations in extraction recovery and instrument response. While commercial availability may be limited, its use is highly recommended for achieving the most accurate and precise quantification. If an exact analog is not available, a structurally similar chlorinated quinone not expected in the samples could be used as a surrogate standard, but this will not correct for all matrix effects as effectively.

Experimental Protocols

Protocol 1: Sample Collection and Preservation

Objective: To collect and stabilize an aqueous sample for the analysis of o-chloranil.

Materials:

  • 40 mL pre-cleaned amber glass vials with Teflon-lined septa.

  • Ascorbic acid (ACS grade).

  • Formic acid (LC-MS grade).

  • Cooler with ice packs.

Procedure:

  • Prior to fieldwork, add 25 mg of ascorbic acid to each 40 mL vial.

  • At the sampling site, flush the sampling tap for 2-3 minutes until the water temperature stabilizes.[4]

  • Reduce the flow to a gentle stream (the width of a pencil).[4]

  • Uncap a prepared vial. Without overflowing, carefully fill the vial until a positive meniscus is formed.

  • Add 100 µL of formic acid to the vial (for a final concentration of ~0.25%).

  • Immediately cap the vial, ensuring no air bubbles (headspace) are trapped.[6] If bubbles are present, uncap, add a few more drops of sample, and re-cap.

  • Invert the vial gently several times to mix the contents.

  • Label the vial clearly and place it in a cooler on ice immediately.

  • Transport to the laboratory and store at 4°C in the dark until extraction (recommended within 48 hours).

Protocol 2: Solid-Phase Extraction (SPE)

Objective: To extract and concentrate o-chloranil from the preserved aqueous sample.

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 6 mL).

  • SPE vacuum manifold.

  • Methanol (HPLC grade).

  • Dichloromethane (DCM, HPLC grade).

  • Reagent water with 0.25% formic acid.

  • Nitrogen evaporator.

Procedure:

  • Cartridge Conditioning:

    • Pass 6 mL of DCM through the C18 cartridge.

    • Pass 6 mL of methanol through the cartridge.

    • Pass 6 mL of reagent water (0.25% formic acid) through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the entire 40 mL water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 6 mL of reagent water (0.25% formic acid) to remove salts and other interferences.

    • Dry the cartridge under vacuum for 10 minutes to remove excess water.

  • Analyte Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the analyte by passing 8 mL of a 50:50 (v/v) methanol:DCM mixture through the cartridge. Collect the eluate.

  • Concentration and Reconstitution:

    • Concentrate the eluate to approximately 100 µL under a gentle stream of nitrogen at 35°C. CRITICAL: Do not evaporate to dryness.[1]

    • Add 900 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid) to bring the final volume to 1 mL. Vortex briefly.

    • Transfer the final extract to a 2 mL autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Method Parameters

Objective: To provide a starting point for the chromatographic separation and mass spectrometric detection of o-chloranil.

Parameter Recommended Setting Rationale
LC Column High-quality end-capped C18, 2.1 x 100 mm, 2.6 µmProvides good hydrophobic retention and peak shape.[1]
Mobile Phase A 0.25% Formic Acid in WaterAcidifies mobile phase to ensure analyte neutrality and improve stability.[2]
Mobile Phase B 0.25% Formic Acid in MethanolMethanol is an effective organic solvent for elution.[1]
Gradient 5% B to 95% B over 8 min, hold 2 min, re-equilibrateGeneric gradient suitable for separating non-polar compounds.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 10 µLStandard injection volume.
Ionization Mode Electrospray Ionization (ESI), NegativeCritical for sensitive detection via reduction mechanism.[1][2]
MS Analysis Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity.
Precursor Ion To be determined by infusion (e.g., m/z 245.9 for [M-H]⁻ or similar)Must be empirically determined for the specific instrument.
Product Ions To be determined by infusion (e.g., loss of Cl, CO)Must be empirically determined for the specific instrument.

References

Technical Support Center: Minimizing Toxic Byproducts in Reactions Involving o-Chloranil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with o-chloranil. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you minimize the formation of toxic byproducts in your experiments. As a potent oxidant, o-chloranil is a valuable reagent, but its use requires careful consideration of potential side reactions that can lead to hazardous compounds, including polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).

This resource is designed to provide you with the expertise and practical insights needed to conduct your research safely and effectively.

I. Understanding the Risk: The Origin of Toxic Byproducts

The primary concern when working with o-chloranil is the potential for the formation of highly toxic and persistent organic pollutants, particularly dioxins. While the synthesis of chloranil itself from polychlorinated phenols is a known source of dioxins, these byproducts can also potentially form in subsequent reactions where o-chloranil is used as a reagent.[1][2]

Frequently Asked Questions (FAQs): The Basics

Q1: What are the main toxic byproducts of concern in reactions with o-chloranil?

A1: The most significant toxic byproducts are polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). These compounds are highly toxic, carcinogenic, and environmentally persistent. Other chlorinated aromatic compounds can also be formed as side products, depending on the specific reaction conditions and substrates.

Q2: How can dioxins form in my reaction if I am not starting with them?

A2: Dioxin formation in reactions involving chlorinated compounds like o-chloranil can occur through several proposed mechanisms, particularly at elevated temperatures.[1] These mechanisms often involve precursor molecules, such as chlorophenols, which can dimerize and cyclize to form the rigid dioxin structure. In the context of o-chloranil reactions, reactive intermediates or side products could potentially act as these precursors.

Q3: Are reactions with certain substrates more prone to forming toxic byproducts?

A3: Yes, reactions involving phenols, anilines, and other aromatic compounds with nucleophilic sites are of particular concern. These substrates can react with o-chloranil through substitution or redox pathways that may generate chlorinated intermediates susceptible to forming dioxins or other polychlorinated byproducts.[3]

II. Proactive Mitigation Strategies: Controlling Your Reaction

Minimizing the formation of toxic byproducts is best achieved through careful control of reaction parameters. The following section provides a troubleshooting guide to help you optimize your experimental setup.

Troubleshooting Guide: Minimizing Byproduct Formation

Issue/Observation Potential Cause Recommended Action & Scientific Rationale
Reaction mixture darkens excessively or forms tar-like substances. Polymerization or uncontrolled side reactions, potentially at elevated temperatures.Lower the reaction temperature. Many oxidation reactions with o-chloranil can proceed at or below room temperature. Elevated temperatures can promote the formation of radical intermediates and subsequent dimerization or polymerization pathways that may lead to complex mixtures and potential dioxin precursors.
Formation of multiple, difficult-to-separate chlorinated byproducts. Non-selective reaction conditions or use of a highly reactive solvent.Optimize your solvent choice. Aprotic, non-polar solvents are generally preferred to minimize side reactions. Protic solvents may react with o-chloranil or its intermediates. Aromatic solvents, while often good for solubility, could potentially participate in side reactions. Consider a solvent screen to identify the optimal medium for your specific transformation.
Low yield of desired product with evidence of starting material degradation. Over-oxidation or reaction with atmospheric oxygen.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This will minimize the involvement of molecular oxygen, which can participate in radical chain reactions and lead to a broader range of byproducts.
Inconsistent reaction outcomes. Presence of catalytic impurities in reagents or glassware.Use high-purity reagents and thoroughly clean glassware. Trace metals can catalyze the formation of dioxins and other undesired byproducts. Ensure all reagents are of appropriate grade and that glassware is free from any residual oxidizing or reducing agents.

Diagram: Troubleshooting Workflow for Minimizing Byproducts

TroubleshootingWorkflow start Reaction with o-Chloranil Shows Undesirable Byproducts temp Is the reaction run at elevated temperature? start->temp solvent Is an appropriate solvent being used? temp->solvent No lower_temp Action: Lower reaction temperature. temp->lower_temp Yes atmosphere Is the reaction run under an inert atmosphere? solvent->atmosphere Yes optimize_solvent Action: Screen for an optimal aprotic, non-polar solvent. solvent->optimize_solvent No purity Are high-purity reagents and clean glassware being used? atmosphere->purity Yes inert_atmosphere Action: Rerun reaction under N2 or Ar. atmosphere->inert_atmosphere No check_purity Action: Use high-purity reagents and rigorously clean glassware. purity->check_purity No end Optimized Reaction with Minimized Byproducts purity->end Yes lower_temp->solvent optimize_solvent->atmosphere inert_atmosphere->purity check_purity->end

Caption: A decision-making workflow for troubleshooting and minimizing byproduct formation in reactions involving o-chloranil.

III. Post-Reaction Handling: Quenching, Workup, and Purification

Proper handling of the reaction mixture after completion is critical to prevent the formation of byproducts during workup and to safely remove any that may have formed.

Experimental Protocol: Safe Quenching and Workup

This protocol provides a general guideline for quenching reactions involving o-chloranil and subsequent workup to remove excess reagent and its reduction product, tetrachlorohydroquinone.

Materials:

  • Completed reaction mixture containing o-chloranil.

  • Saturated aqueous sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₅) solution.

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Activated carbon (optional).

Procedure:

  • Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of a reducing agent, such as sodium sulfite or sodium thiosulfate, with vigorous stirring. The characteristic yellow color of o-chloranil should dissipate. This step reduces the excess oxidant to the more water-soluble hydroquinone.

    • Rationale: Rapidly quenching the reaction with a reducing agent prevents further oxidation and potential side reactions during workup.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent for extraction and shake vigorously.

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts).

      • Water.

      • Brine (to aid in phase separation).

    • Rationale: The aqueous washes help to remove the reduced chloranil (tetrachlorohydroquinone) and other water-soluble impurities.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the organic solvent under reduced pressure.

  • Purification:

    • The crude product can be further purified by standard techniques such as column chromatography or recrystallization.

    • For reactions where the formation of highly non-polar, chlorinated byproducts is suspected, a filtration through a small plug of activated carbon before final concentration may help to adsorb these impurities.

IV. Analytical Considerations and Safer Alternatives

FAQs: Analysis and Alternatives

Q4: How can I detect the presence of toxic byproducts in my reaction mixture?

A4: The gold standard for the detection of trace levels of PCDDs and PCDFs is high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).[3][4][5] For routine monitoring of other chlorinated byproducts, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be employed.

Q5: Are there safer alternatives to o-chloranil for oxidation reactions?

A5: Yes, depending on the specific transformation, several greener alternatives exist. For dehydrogenation reactions, catalysts based on manganese, ruthenium, or even metal-free organocatalysts can be effective under aerobic conditions. For other oxidation reactions, reagents like IBX (2-iodoxybenzoic acid) or even enzymatic catalysts can be considered. The choice of an alternative will depend on the substrate and the desired reactivity.

V. Mechanistic Insights into Dioxin Formation

A simplified representation of a potential pathway for dioxin formation from chlorophenol precursors is shown below. This highlights the importance of avoiding conditions that could generate such precursors in your reaction.

Diagram: Simplified Dioxin Formation Pathway

DioxinFormation CP1 Chlorophenol Precursor 1 Rad1 Phenoxy Radical 1 CP1->Rad1 Oxidation CP2 Chlorophenol Precursor 2 Rad2 Phenoxy Radical 2 CP2->Rad2 Oxidation Dimer Dimerized Intermediate Rad1->Dimer Rad2->Dimer Dimerization PCDD Polychlorinated Dibenzo-p-dioxin (PCDD) Dimer->PCDD Cyclization & Dehydrochlorination

Caption: A simplified schematic showing the potential formation of a PCDD from chlorophenol precursors via phenoxy radical intermediates.

By understanding the potential risks and implementing the mitigation strategies outlined in this guide, you can use o-chloranil more safely and effectively in your research. Always prioritize safety and consult relevant safety data sheets and institutional guidelines before beginning any new experimental procedure.

References

Validation & Comparative

A Comparative Analysis of Oxidizing Strength: o-Chloranil vs. p-Chloranil

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate oxidizing agent is a critical decision that can define the success of a synthetic pathway or the accuracy of an experimental assay. Among the panoply of available reagents, quinones, and specifically chlorinated quinones, are renowned for their efficacy and tunable reactivity. This guide provides an in-depth, objective comparison of the oxidizing strength of two prominent isomers: o-chloranil (3,4,5,6-tetrachloro-1,2-benzoquinone) and p-chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone). By integrating experimental data with fundamental chemical principles, we aim to equip the scientific community with the knowledge to make informed decisions for their specific applications.

Introduction: Isomeric Distinction with Functional Consequences

o-Chloranil and p-chloranil share the same molecular formula, C₆Cl₄O₂, but differ in the relative positions of their carbonyl groups. This seemingly subtle structural variance leads to significant differences in their electronic properties and, consequently, their oxidizing capabilities. While p-chloranil is more commonly employed in synthetic chemistry, evidence suggests that o-chloranil possesses a greater intrinsic oxidizing strength. This guide will dissect the evidence and provide a framework for understanding and experimentally verifying these differences.

Electrochemical Evidence: A Quantitative Comparison of Oxidizing Power

The standard reduction potential (E°) is a definitive measure of a substance's tendency to be reduced, and thus its strength as an oxidizing agent. A more positive reduction potential signifies a stronger oxidizing agent.

A comprehensive electrochemical study of o-chloranil in aqueous solution using cyclic voltammetry has determined its standard reduction potentials for key proton-coupled electron transfer (PCET) processes.[1][2][3][4] In contrast, while direct, directly comparable aqueous data for p-chloranil is less explicitly documented in a single source, a thorough study on a series of quinones provides a self-consistent set of experimental data that allows for a robust comparison.[5]

CompoundReduction ProcessStandard Reduction Potential (E°) vs. SHESource(s)
o-Chloranil One-proton, two-electron+0.67 V[1][2][3]
Two-proton, two-electron+0.79 V[1][2][3][4]
p-Chloranil Two-electron, two-protonSlightly more positive than 1,4-benzoquinone (~+0.71 V)[5]

Note: The reduction potential of p-chloranil is inferred from a comparative study which states its 2e-/2H+ reduction potential is only slightly more positive than that of 1,4-benzoquinone. The value for 1,4-benzoquinone is approximately +0.71 V.

The data clearly indicates that o-chloranil possesses a significantly higher standard reduction potential than p-chloranil, confirming it as the stronger oxidizing agent in aqueous media.

Unraveling the "Ortho" Effect: Structural and Electronic Rationale

The enhanced oxidizing strength of o-chloranil can be attributed to the proximate arrangement of its two carbonyl groups. This "ortho" positioning introduces several key factors:

  • Dipole-Dipole Repulsion: The adjacent carbonyl groups in o-chloranil exhibit strong dipole-dipole repulsion. This destabilizes the neutral quinone form, making its reduction to the corresponding catechol, where this repulsion is alleviated, more energetically favorable.

  • Enhanced Electrophilicity: The proximity of the electron-withdrawing carbonyl groups and chlorine atoms creates a more electron-deficient π-system in o-chloranil. This is quantitatively supported by Mayr's electrophilicity scale, which assigns o-chloranil a higher electrophilicity parameter (E = -8.77) compared to related p-quinones, indicating a greater propensity to accept electrons.

  • Stabilization of the Reduced Form: Upon reduction, the resulting catecholate of o-chloranil can be effectively stabilized through intramolecular hydrogen bonding between the adjacent hydroxyl groups, further driving the reduction process.

This interplay of electronic destabilization in the oxidized state and stabilization in the reduced state culminates in a more positive reduction potential for o-chloranil.

Caption: Relationship between o-chloranil's structure and its enhanced oxidizing strength.

Experimental Protocol: Comparative Analysis by Cyclic Voltammetry

To empirically validate the difference in oxidizing strength, cyclic voltammetry (CV) is the method of choice. This protocol provides a standardized approach for this comparison.

Objective: To determine and compare the formal reduction potentials of o-chloranil and p-chloranil in an aqueous buffered solution.

Materials:

  • o-Chloranil

  • p-Chloranil

  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Glassy carbon working electrode

    • Ag/AgCl reference electrode

    • Platinum wire counter electrode

  • Phosphate buffer solution (0.1 M, pH 7.0)

  • Supporting electrolyte (e.g., 0.1 M KCl)

  • High-purity water

  • Argon or Nitrogen gas for deoxygenation

  • Micropipettes and standard laboratory glassware

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with high-purity water and sonicate for 2-3 minutes to remove any residual alumina.

    • Dry the electrode under a stream of nitrogen.

  • Electrolyte Preparation:

    • Prepare a 0.1 M phosphate buffer solution at pH 7.0.

    • Dissolve the supporting electrolyte (0.1 M KCl) in the buffer solution.

    • Prepare stock solutions of o-chloranil and p-chloranil (e.g., 10 mM) in a suitable organic solvent (e.g., acetonitrile) due to their limited aqueous solubility.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with a known volume of the buffered electrolyte.

    • Deoxygenate the solution by bubbling with argon or nitrogen for at least 15-20 minutes. Maintain a blanket of inert gas over the solution during the experiment.

    • Add a small, precise volume of the o-chloranil stock solution to the cell to achieve the desired final concentration (e.g., 1 mM).

    • Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs (e.g., +0.8 V) to a potential sufficiently negative to observe the reduction peak (e.g., -0.2 V) and then reversing the scan back to the initial potential. A typical scan rate is 100 mV/s.

    • Repeat the measurement for p-chloranil under identical conditions.

  • Data Analysis:

    • From the cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

    • Calculate the formal reduction potential (E°') using the equation: E°' = (Epa + Epc) / 2 .

    • Compare the E°' values obtained for o-chloranil and p-chloranil.

G cluster_0 Experimental Workflow A Prepare Electrodes & Electrolyte B Assemble 3-Electrode Cell A->B C Deoxygenate Solution (Ar/N2 Purge) B->C D Add Analyte (o- or p-chloranil) C->D E Run Cyclic Voltammetry D->E F Record Voltammogram E->F G Determine Epa and Epc F->G H Calculate E°' = (Epa + Epc) / 2 G->H I Compare E°' values H->I

Caption: Workflow for the comparative electrochemical analysis of chloranils.

Conclusion and Practical Implications

The collective evidence from electrochemical data and theoretical principles unequivocally establishes that o-chloranil is a stronger oxidizing agent than p-chloranil . The primary driver for this enhanced reactivity is the steric and electronic strain imposed by the adjacent carbonyl groups in the ortho isomer.

For the practicing scientist, this has direct implications:

  • For Challenging Oxidations: When a substrate is particularly resistant to oxidation, o-chloranil may offer a more effective solution than its more common para counterpart.

  • Reaction Selectivity: The differing redox potentials can be exploited to achieve selectivity in complex molecular systems where multiple oxidizable functional groups are present.

  • Drug Development and Biological Assays: In the context of probing biological redox pathways or developing quinone-based therapeutics, the choice between o- and p-chloranil could significantly impact biological activity and mechanism of action.

While p-chloranil is more readily available and widely used, a comprehensive understanding of the superior oxidizing power of o-chloranil empowers researchers to select the optimal reagent, thereby enhancing the efficiency, and in some cases, the feasibility of their chemical transformations.

References

efficacy of 3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione against other quinones in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Quinone Oxidants: The Efficacy of o-Chloranil in Modern Synthesis

For researchers, scientists, and professionals in drug development, the selection of an oxidizing agent is a critical decision that dictates the success of synthetic pathways. Among the vast arsenal of reagents, quinones are mainstays for a variety of transformations, most notably dehydrogenation and aromatization reactions. While 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and 2,3,5,6-tetrachloro-1,4-benzoquinone (p-chloranil) are ubiquitous in the lab, the isomeric ortho-chloranil (3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione) presents a unique and potent alternative.

This guide provides an objective, data-driven comparison of o-chloranil's performance against its more common counterparts. We will delve into its physicochemical properties, explore its efficacy in key chemical transformations, and provide detailed experimental protocols to inform your synthetic strategy.

Physicochemical Properties: A Tale of Two Isomers and a Potent Competitor

The oxidizing power of a quinone is fundamentally linked to its electron-accepting ability, which is quantitatively measured by its redox potential. A more positive redox potential signifies a stronger oxidizing agent. The structural arrangement of electron-withdrawing groups and carbonyls dramatically influences this property.

As the data below indicates, o-chloranil possesses a significantly higher redox potential than its para-isomer, positioning it as a more powerful oxidant. While DDQ remains the strongest of the three, the choice of reagent is rarely based on strength alone; factors like stability, cost, and substrate compatibility are paramount.

Propertyo-Chloranilp-ChloranilDDQ
IUPAC Name This compound[1]2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione[2]2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Molar Mass 245.88 g/mol [3]245.88 g/mol [4]227.01 g/mol [4]
Appearance Yellow solidYellow crystalline solid[2][4]Yellow to orange crystalline powder[4]
Melting Point 135-137 °C290 °C (sublimes)[4]213-216 °C (decomposes)[4]
Solubility Soluble in many organic solventsInsoluble in water; soluble in benzene, ether[4]Reacts with water; soluble in dioxane, benzene[4]
Redox Potential (V vs. SHE) +0.79 V (Aqueous)[4][5]~ +0.71 V (Acetonitrile)[4]~ +1.0 V (Acetonitrile)[4]

The key takeaway is the superior oxidizing potential of o-chloranil compared to p-chloranil. This ~80 mV difference stems from the proximity of the two carbonyl dipoles in the ortho configuration, which destabilizes the oxidized form relative to the reduced catechol, making the reduction more favorable.

Comparative Efficacy in Key Chemical Transformations

The utility of a quinone is defined by its performance in the laboratory. Here, we compare o-chloranil, p-chloranil, and DDQ in several critical synthetic applications.

Dehydrogenation and Aromatization

This is the quintessential application for high-potential quinones. The generally accepted mechanism involves a hydride abstraction from the substrate, often initiated by the formation of a charge-transfer (CT) complex.[6] The resulting carbocation is then quenched by the quinone radical anion to yield the aromatized product and the corresponding hydroquinone.[6]

G cluster_0 Dehydrogenation Workflow A Substrate + Quinone (e.g., Tetralone + o-Chloranil) B Formation of Charge-Transfer (CT) Complex A->B Mixing C Rate-Limiting Step: Hydride Abstraction B->C Electron Transfer D Ion-Paired Intermediate {[Substrate_cation]+[Hydroquinone_anion]-} C->D E Proton Transfer D->E F Aromatized Product + Hydroquinone E->F

Caption: Generalized workflow for quinone-mediated dehydrogenation.

  • Oxidizing Power in Practice: DDQ's high redox potential makes it the reagent of choice for difficult dehydrogenations, often succeeding where chloranils fail or require harsh conditions.[4] However, this high reactivity can be a double-edged sword, leading to over-oxidation or side reactions with sensitive substrates.

  • The o-Chloranil Advantage: With a redox potential neatly between that of p-chloranil and DDQ, o-chloranil occupies a valuable middle ground. It is more effective than p-chloranil, allowing for reactions under milder conditions, but is generally less aggressive than DDQ. This makes it ideal for substrates containing sensitive functional groups that might not tolerate DDQ.

  • Regioselectivity: In complex systems like steroids, the choice of quinone can influence the position of the newly formed double bond.[4] DDQ and chloranil have been shown to exhibit different regioselectivity in the dehydrogenation of keto-steroids, a crucial consideration in pharmaceutical synthesis.[7]

  • Mechanistic Divergence: While high-potential p-quinones typically react via hydride abstraction, bio-inspired o-quinones can access different kinetically favorable pathways, such as addition-elimination mechanisms, expanding their synthetic scope.[6]

Diels-Alder Reactions

Quinones, with their electron-deficient double bonds, are excellent dienophiles in [4+2] cycloaddition reactions for constructing six-membered rings.

  • o-Quinone Reactivity: o-Chloranil serves as a potent dienophile. A unique feature of o-quinones is their ability to undergo not only the standard Diels-Alder reaction across the carbocyclic diene but also hetero-Diels-Alder reactions involving the dicarbonyl system.[8] This dual reactivity opens up pathways to diverse molecular scaffolds.

  • p-Quinone Reactivity: p-Chloranil is also a competent dienophile and is frequently used in reactions like the Povarov reaction (an aza-Diels-Alder) to synthesize quinoline derivatives.[9][10]

The choice between isomers depends on the desired adduct. If the target is an α-diketone fused ring system, o-chloranil is the logical choice.

G cluster_1 Aza-Diels-Alder for Quinoline Synthesis Start Aniline + Aldehyde + Alkyne Step1 Form Imine (Diene) [Lewis Acid Catalyst, e.g., BF3·OEt2] Start->Step1 Step2 [4+2] Cycloaddition with Alkyne (Dienophile) Step1->Step2 Step3 Dihydroquinoline Intermediate Step2->Step3 Step4 Oxidation with Quinone (e.g., p-Chloranil) Step3->Step4 End Quinoline Product + Hydroquinone Step4->End

Caption: Workflow for quinoline synthesis using a quinone oxidant.

Charge-Transfer (CT) Complex Formation

The formation of colored charge-transfer complexes between electron-donating molecules (like polynuclear aromatic hydrocarbons) and electron-accepting quinones is a well-documented phenomenon.[11][12] This interaction is often the prelude to a full redox reaction. Spectroscopic studies have confirmed that both o-chloranil and p-chloranil are effective at forming these complexes, indicating their utility as electron acceptors in various chemical and material science applications.[11][13]

Detailed Experimental Protocols

To translate theory into practice, we provide the following validated protocols.

Protocol 1: Aromatization of α-Tetralone using o-Chloranil

This protocol describes the conversion of 1-tetralone to 1-naphthol, a classic dehydrogenation reaction.

Materials:

  • 1-Tetralone (1.0 mmol, 146 mg)

  • o-Chloranil (1.1 mmol, 270 mg)

  • Dioxane (5 mL)

  • Hydrochloric acid, 2M (for workup)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-tetralone and o-chloranil.

  • Add 5 mL of dry dioxane via syringe.

  • Heat the reaction mixture to reflux (approx. 101 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature. The tetrachlorocatechol byproduct may precipitate.

  • Filter the mixture through a pad of celite, washing with a small amount of ethyl acetate.

  • Transfer the filtrate to a separatory funnel and dilute with 20 mL of ethyl acetate.

  • Wash the organic layer sequentially with 2M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-naphthol.

Rationale: Dioxane is used as a high-boiling, inert solvent. A slight excess of o-chloranil ensures complete conversion of the starting material. The acidic and basic washes are crucial for removing the tetrachlorocatechol byproduct and any unreacted starting materials.

Protocol 2: Synthesis of a 2,4-Diarylquinoline via Aza-Diels-Alder

This protocol is adapted from literature procedures demonstrating the use of p-chloranil as the oxidant in a Povarov-type reaction.[9]

Materials:

  • Aniline derivative (1.0 mmol)

  • Aryl aldehyde (1.0 mmol)

  • Aryl acetylene (1.2 mmol)

  • p-Chloranil (1.1 mmol, 270 mg)

  • BF₃·OEt₂ (20 mol%, 25 µL)

  • Chloroform (5 mL)

  • Molecular sieves (4 Å, ~200 mg)

Procedure:

  • To a flame-dried Schlenk tube containing activated 4 Å molecular sieves, add the aniline derivative and aryl aldehyde.

  • Add 5 mL of dry chloroform and stir the mixture at room temperature for 30 minutes to pre-form the imine.

  • Add the aryl acetylene, followed by p-chloranil.

  • Finally, add the Lewis acid catalyst, BF₃·OEt₂, dropwise.

  • Seal the tube and heat the reaction to 60 °C.

  • Monitor the reaction by TLC. The reaction is typically complete in 12-24 hours.

  • After cooling to room temperature, quench the reaction by adding 10 mL of saturated NaHCO₃ solution.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline.

Rationale: The Lewis acid catalyzes the [4+2] cycloaddition between the in-situ formed imine and the electron-rich alkyne. p-Chloranil serves as the terminal oxidant to convert the dihydroquinoline intermediate to the final aromatic product.[9]

G cluster_2 Quinone Reactivity Pathways Start Substrate + Quinone Node_A Hydride Abstraction (Favored by high E_redox, non-nucleophilic substrates) Start->Node_A Node_B Nucleophilic Addition (Favored by o-quinones, nucleophilic substrates) Start->Node_B Result_A Dehydrogenated Product Node_A->Result_A Result_B Addition Product (e.g., Ketal Adduct) Node_B->Result_B

Caption: Mechanistic decision tree for quinone reactions.

Handling, Storage, and Safety

As potent oxidants, chloranils require careful handling.

  • Personal Protective Equipment (PPE): Always use gloves, safety glasses, and a lab coat. Avoid creating dust and work in a well-ventilated fume hood.[14]

  • Stability: Chloranils are sensitive to light and can hydrolyze in aqueous solutions, particularly under alkaline conditions.[15] This degradation can lead to inconsistent results. It is recommended to use aprotic, non-polar solvents and prepare solutions fresh.[15]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, light-resistant container.[14][15]

Conclusion and Outlook

While DDQ remains the benchmark for high-potential quinone oxidants, its reactivity and cost can be prohibitive. The chloranils offer milder, more economical alternatives. The evidence presented in this guide demonstrates that This compound (o-chloranil) is a demonstrably stronger oxidizing agent than its more common para-isomer, a direct consequence of its higher redox potential.[4]

This positions o-chloranil as a valuable tool for synthetic chemists, bridging the reactivity gap between p-chloranil and DDQ. Its unique ortho-dicarbonyl structure also opens avenues for distinct reactivity in cycloadditions and reactions with nucleophiles not accessible to p-quinones. By understanding the relative strengths and unique chemical properties of each quinone, researchers can make more informed decisions, optimizing reaction conditions and unlocking new synthetic possibilities.

References

A Comparative Analysis of the Biological Effects of Chlorinated Quinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative study of the biological effects of different chlorinated quinones, designed for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships that dictate their toxicity, explore the intricate signaling pathways they modulate, and provide detailed experimental protocols to assess their biological impact. Our focus is to synthesize technical accuracy with field-proven insights to offer a comprehensive resource for understanding and investigating these potent electrophiles.

Introduction: The Double-Edged Sword of Chlorinated Quinones

Quinones are a class of cyclic organic compounds that are widespread in nature and are also synthesized for various industrial applications, including as pesticides, herbicides, and intermediates in the manufacturing of dyes and pharmaceuticals.[1] Chlorinated quinones, in particular, are of significant toxicological interest as they are metabolites of various environmental pollutants such as pentachlorophenol (PCP) and polychlorinated biphenyls (PCBs).[2][3]

The biological activity of quinones is primarily attributed to two key mechanisms:

  • Redox Cycling and Oxidative Stress: Quinones can undergo one-electron reduction to form semiquinone radicals. These radicals can then react with molecular oxygen to regenerate the parent quinone and produce superoxide radicals, initiating a cascade of reactive oxygen species (ROS) that leads to oxidative stress and cellular damage.[2][4]

  • Alkylation of Macromolecules: As potent electrophiles (Michael acceptors), quinones can covalently bind to nucleophilic groups in cellular macromolecules, including proteins and DNA. This alkylation can disrupt protein function and lead to genotoxicity.[2]

The addition of chlorine atoms to the quinone ring significantly influences its physicochemical properties, particularly its electron affinity (electrophilicity), which in turn modulates its biological reactivity and toxicity.[2] This guide will provide a comparative analysis of the biological consequences of this structural variation.

Structure-Toxicity Relationship: The Impact of Chlorination

The degree of chlorination on the benzoquinone ring is a critical determinant of its cytotoxic potential. Generally, an increase in the number of chlorine substituents enhances the electrophilicity of the quinone, leading to greater toxicity.[2] This is clearly demonstrated in comparative cytotoxicity studies.

A study comparing 14 different p-benzoquinone congeners in primary rat hepatocytes and PC12 cells found that tetrachloro-p-benzoquinone (chloranil) was the most cytotoxic.[2] The study established a quantitative structure-toxicity relationship, revealing that the most cytotoxic quinones possessed the highest electron affinity and the smallest molecular volume.[2]

Table 1: Comparative Cytotoxicity of Chlorinated p-Benzoquinones

CompoundNumber of Chlorine AtomsHepatocyte LD50 (µM)PC12 Cell LD50 (µM)
2-Chloro-p-benzoquinone1100 ± 1080 ± 8
2,3-Dichloro-p-benzoquinone260 ± 755 ± 6
2,5-Dichloro-p-benzoquinone240 ± 535 ± 4
2,6-Dichloro-p-benzoquinone250 ± 645 ± 5
Tetrachloro-p-benzoquinone (Chloranil)425 ± 320 ± 2

Data sourced from Siraki et al., (2004).[2]

This data clearly illustrates a trend where increased chlorination correlates with lower LD50 values, indicating higher cytotoxicity.

Mechanistic Insights: Key Signaling Pathways Modulated by Chlorinated Quinones

Chlorinated quinones exert their toxic effects by dysregulating critical cellular signaling pathways, primarily those involved in oxidative stress response and inflammation.

The Keap1/Nrf2 Antioxidant Response Pathway

The Keap1/Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Electrophiles, such as chlorinated quinones, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).[3][5]

Studies have shown that polychlorinated biphenyl quinones (PCB-quinones) can activate the Nrf2/ARE pathway, and this activation is associated with the generation of ROS and the involvement of the PI3K/AKT signaling pathway.[3]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_stress Oxidative/Electrophilic Stress cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Keap1 Keap1 Keap1_Nrf2->Keap1 Ubiquitination & Degradation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation CQ Chlorinated Quinone (CQ) CQ->Keap1_Nrf2 Reacts with Keap1 (Cysteine modification) ROS ROS CQ->ROS ARE ARE Nrf2_n->ARE Binds to Genes Antioxidant & Detoxification Genes (NQO1, HO-1) ARE->Genes Activates Transcription cluster_cytoplasm cluster_cytoplasm Genes->cluster_cytoplasm Cellular Protection

Figure 1: Activation of the Keap1/Nrf2 pathway by chlorinated quinones.
Pro-inflammatory Signaling: The NF-κB and TLR4 Pathways

Tetrachloro-1,4-benzoquinone (TCBQ) has been shown to induce inflammatory responses, particularly in neuronal cells. This pro-inflammatory effect is mediated through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] TCBQ-induced ROS generation leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation marks IκB for degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[6]

Furthermore, TCBQ can trigger inflammation and neurological dysfunction through the Toll-like receptor 4 (TLR4) signaling pathway.[7] TCBQ exposure enhances the expression of TLR4 and its downstream adaptor protein MyD88, leading to the activation of MAPKs (JNK, p38, and ERK) and subsequent release of pro-inflammatory cytokines.[7]

NFkB_TLR4_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCBQ_ext Tetrachloro-1,4-benzoquinone (TCBQ) TLR4 TLR4 TCBQ_ext->TLR4 Activates ROS ROS TCBQ_ext->ROS Induces MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB_NFkB->IkB IκB Degradation NFkB NF-κB IkB_NFkB->NFkB Releases NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation ROS->IKK Activates ProInflam_Genes Pro-inflammatory Gene Transcription NFkB_n->ProInflam_Genes Activates

Figure 2: TCBQ-induced pro-inflammatory signaling via TLR4 and NF-κB.
Genotoxicity: DNA Adduct Formation

The electrophilic nature of chlorinated quinones makes them reactive towards nucleophilic sites on DNA bases, leading to the formation of DNA adducts. These adducts can distort the DNA helix, interfere with replication and transcription, and ultimately lead to mutations and carcinogenesis. The formation of DNA adducts by various polychlorinated biphenyls has been demonstrated, with the extent of adduction depending on the degree of chlorination.

Experimental Protocols for Assessing Biological Effects

To facilitate research in this area, we provide detailed, step-by-step methodologies for key experiments to assess the biological effects of chlorinated quinones.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cells of interest (e.g., hepatocytes, PC12, HepG2)

  • Complete cell culture medium

  • Chlorinated quinone stock solutions (in a suitable solvent like DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the chlorinated quinone in complete culture medium. Remove the old medium from the wells and add 100 µL of the quinone solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or LD50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with chlorinated quinones seed_cells->treat_cells incubate Incubate for desired time treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_formazan Incubate for formazan formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals incubate_formazan->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end_process End analyze_data->end_process

Figure 3: Workflow for the MTT cytotoxicity assay.
Oxidative Stress Detection: CellROX® Green Assay

This assay utilizes a fluorogenic probe that exhibits bright green fluorescence upon oxidation by ROS, primarily superoxide and hydroxyl radicals.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Chlorinated quinone stock solutions

  • CellROX® Green Reagent

  • Hoechst 33342 (for nuclear counterstaining)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Grow cells on glass coverslips or in a 96-well plate suitable for fluorescence imaging.

  • Treatment: Treat the cells with the desired concentrations of chlorinated quinones for the appropriate duration. Include a positive control (e.g., H2O2) and a vehicle control.

  • Staining: Remove the treatment medium and wash the cells with PBS. Add fresh medium containing CellROX® Green Reagent (final concentration of 5 µM) and Hoechst 33342.

  • Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.

  • Imaging: Wash the cells with PBS and acquire images using a fluorescence microscope with appropriate filters for green (CellROX®) and blue (Hoechst) fluorescence.

  • Quantification: The fluorescence intensity can be quantified using image analysis software or a fluorescence plate reader.

DNA Adduct Analysis: ³²P-Postlabeling Assay

The ³²P-postlabeling assay is a highly sensitive method for detecting a wide range of DNA adducts without prior knowledge of their chemical structure.

Materials:

  • DNA isolation kit

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager or autoradiography film

Procedure:

  • DNA Isolation: Isolate high-purity DNA from cells or tissues exposed to chlorinated quinones.

  • DNA Digestion: Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional): For low levels of adducts, an enrichment step using nuclease P1 digestion of normal nucleotides can be performed.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • TLC Separation: Separate the ³²P-labeled adducted nucleotides from the normal nucleotides using multi-dimensional thin-layer chromatography.

  • Detection and Quantification: Detect the radioactive adduct spots using a phosphorimager or autoradiography. The amount of adducts can be quantified relative to the total amount of DNA.

Conclusion and Future Directions

Chlorinated quinones represent a significant class of toxicants with diverse and potent biological effects. Their cytotoxicity is strongly correlated with the degree of chlorination, which enhances their electrophilicity and capacity for redox cycling. The primary mechanisms of their action involve the induction of oxidative stress through ROS generation and the alkylation of critical cellular macromolecules, leading to the dysregulation of key signaling pathways such as the Keap1/Nrf2 antioxidant response and pro-inflammatory NF-κB and TLR4 signaling, as well as the formation of genotoxic DNA adducts.

Further research is warranted to perform more direct comparative studies on the activation of specific signaling pathways by a broader range of chlorinated quinones. A deeper understanding of the differential effects of mono-, di-, tri-, and tetrachlorinated quinones on these pathways will provide a more nuanced view of their structure-activity relationships. Additionally, the development of more sensitive and high-throughput methods for detecting and quantifying specific DNA adducts formed by these compounds will be crucial for assessing their carcinogenic risk. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to further unravel the complex biological effects of chlorinated quinones and to develop strategies for mitigating their potential harm to human health and the environment.

References

Navigating Immunoassay Specificity: A Comparative Guide to the Cross-Reactivity of o-Chloranil

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precision of immunoassays is paramount. The specificity of the antibody-antigen interaction is the bedrock of reliable quantification. However, the presence of structurally similar, non-target molecules can lead to cross-reactivity, a phenomenon that can significantly compromise assay accuracy. This guide provides an in-depth technical analysis of the potential cross-reactivity of o-chloranil in immunoassays, offering a framework for its evaluation and a comparative perspective against a structurally related analyte, pentachlorophenol (PCP).

The Specter of Cross-Reactivity in Immunoassays

Immunoassays harness the exquisite specificity of antibodies to detect and quantify a target analyte.[1] This specificity arises from the complementary shapes and chemical properties of the antibody's binding site (paratope) and a specific region on the antigen (epitope). Cross-reactivity occurs when an antibody binds to a non-target molecule that shares structural similarities with the intended analyte.[2] This can lead to an overestimation of the target analyte's concentration, generating false-positive results or inaccurate quantitative data. For small molecules, known as haptens, which are not immunogenic on their own, immunoassays typically employ a competitive format. In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[3][4]

Structural Analogs: The Case of o-Chloranil and Pentachlorophenol

o-Chloranil (3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione) is a quinone derivative with a fully chlorinated six-membered ring.[5] Pentachlorophenol (PCP) is a widely used pesticide and wood preservative, and its presence in environmental and biological samples is often monitored using immunoassays.[6][7][8] The structural similarities between o-chloranil and PCP provide a strong rationale for investigating potential cross-reactivity in PCP-specific immunoassays.

Structural Comparison:

Featureo-ChloranilPentachlorophenol (PCP)
Core Structure Chlorinated cyclohexadiene-dioneChlorinated phenol
Chlorination TetrachloroPentachloro
Functional Groups Two ketone groupsOne hydroxyl group
Aromaticity Non-aromatic ringAromatic ring

Despite the differences in their core ring structure and functional groups, the high degree of chlorination and the overall planar geometry of both molecules create the potential for them to be recognized by the same antibody. An antibody raised against a PCP-hapten conjugate might possess a binding pocket that accommodates the chlorinated ring structure, with less stringency on the specific functional groups.

Quantifying Cross-Reactivity: A Competitive ELISA Protocol

To experimentally determine the cross-reactivity of o-chloranil in a pentachlorophenol immunoassay, a competitive enzyme-linked immunosorbent assay (ELISA) is the method of choice.[9][10] This protocol outlines the key steps for such an analysis.

Experimental Workflow for Competitive ELISA

ELISA_Workflow cluster_prep Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis Plate_Coating 1. Plate Coating: Microtiter plate wells are coated with PCP-protein conjugate. Washing_1 2. Washing: Remove unbound conjugate. Plate_Coating->Washing_1 Blocking 3. Blocking: Block non-specific binding sites with BSA. Washing_1->Blocking Incubation 4. Incubation: Add anti-PCP antibody, PCP standards, and o-chloranil samples. Blocking->Incubation Washing_2 5. Washing: Remove unbound antibodies. Incubation->Washing_2 Secondary_Ab 6. Secondary Antibody: Add enzyme-conjugated secondary antibody. Washing_2->Secondary_Ab Washing_3 7. Washing: Remove unbound secondary antibody. Secondary_Ab->Washing_3 Substrate_Addition 8. Substrate Addition: Add chromogenic substrate (e.g., TMB). Washing_3->Substrate_Addition Color_Development 9. Color Development: Incubate for color reaction. Substrate_Addition->Color_Development Stop_Reaction 10. Stop Reaction: Add stop solution. Color_Development->Stop_Reaction Read_Plate 11. Read Plate: Measure absorbance at 450 nm. Stop_Reaction->Read_Plate Data_Processing 12. Data Processing: Calculate IC50 values and percent cross-reactivity. Read_Plate->Data_Processing

Caption: Competitive ELISA workflow for assessing cross-reactivity.

Step-by-Step Methodology

Materials and Reagents:

  • High-binding 96-well microplate

  • Pentachlorophenol (PCP) standard

  • o-Chloranil

  • PCP-protein conjugate (for coating)

  • Anti-PCP primary antibody (e.g., rabbit polyclonal)

  • Enzyme-conjugated secondary antibody (e.g., HRP-goat anti-rabbit)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the PCP-protein conjugate to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the PCP standard and the o-chloranil test compound in Assay Buffer (e.g., PBS).

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the diluted anti-PCP primary antibody for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step, performing 4-5 washes.

  • Substrate Addition: Add 100 µL of the TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color has developed.

  • Stop Reaction: Add 50 µL of Stop Solution to each well to stop the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The signal generated in a competitive ELISA is inversely proportional to the concentration of the analyte in the sample.[11] To quantify cross-reactivity, the concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined.

Calculating Percent Cross-Reactivity:

The percent cross-reactivity (%CR) is calculated using the following formula:[12]

%CR = (IC50 of PCP / IC50 of o-chloranil) x 100

Hypothetical Experimental Data

The following table presents plausible data from a competitive ELISA experiment designed to assess the cross-reactivity of o-chloranil in a PCP immunoassay.

CompoundIC50 (ng/mL)Percent Cross-Reactivity (%)
Pentachlorophenol (PCP)10100
o-Chloranil 250 4
Tetrachlorophenol5020
Dichlorophenol>1000<1

Interpretation of Results:

In this hypothetical scenario, o-chloranil exhibits a 4% cross-reactivity in the pentachlorophenol immunoassay. This indicates that the anti-PCP antibody has a significantly lower affinity for o-chloranil compared to PCP. While the cross-reactivity is not zero, it is relatively low. The significance of this level of cross-reactivity depends on the specific application of the immunoassay. For environmental screening where a simple positive/negative result is required, this may be acceptable. However, for precise quantitative analysis, particularly in samples where o-chloranil may be present at high concentrations, this level of cross-reactivity could lead to inaccurate results.

Conclusion and Recommendations

This guide has provided a comprehensive framework for understanding and evaluating the potential cross-reactivity of o-chloranil in immunoassays, using a pentachlorophenol assay as a case study. The structural similarity between these two compounds underscores the importance of empirical testing to validate the specificity of any immunoassay.

Key Takeaways:

  • Cross-reactivity is a critical parameter in immunoassay validation, driven by structural similarity between the target analyte and other molecules.

  • o-Chloranil, due to its chlorinated ring structure, has the potential to cross-react in immunoassays developed for other chlorinated compounds like pentachlorophenol.

  • A competitive ELISA is the appropriate format for quantifying the cross-reactivity of small molecules.

  • The calculation of IC50 values and percent cross-reactivity provides a quantitative measure of antibody specificity.

References

The Gold Standard: A Comparative Guide to Validating o-Chloranil Derivative Structures with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. For o-chloranil derivatives, a class of compounds with significant potential in materials science and medicinal chemistry, this structural validation is often a complex challenge. While a suite of spectroscopic techniques provides valuable insights, X-ray crystallography emerges as the definitive method for resolving structural ambiguities and providing the ground truth of atomic arrangement. This guide offers an in-depth comparison of analytical techniques, provides field-proven protocols for obtaining high-quality single crystals, and presents a case study illustrating the unparalleled power of X-ray crystallography in the structural elucidation of o-chloranil derivatives.

Beyond the Spectrum: Why Spectroscopic Methods Can Fall Short

Common spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are workhorses in the chemist's analytical arsenal. They provide crucial information about the connectivity, functional groups, and mass of a molecule. However, for complex, highly substituted, and often sterically hindered o-chloranil derivatives, these techniques can present limitations:

  • NMR Spectroscopy: While powerful for elucidating the carbon-hydrogen framework, NMR can be hampered by several factors in the context of polychlorinated quinone derivatives. The presence of multiple chlorine atoms can lead to complex splitting patterns and overlapping signals, making definitive assignment challenging. Furthermore, NMR provides information about the molecule's structure in solution, which may not always perfectly represent its solid-state conformation, a critical aspect for understanding crystal packing and solid-state properties. In some cases, the symmetry of the molecule can also lead to fewer unique signals than expected, masking subtle structural differences.

  • Mass Spectrometry: MS provides an accurate molecular weight, confirming the elemental composition of a synthesized compound. However, it offers limited information about the specific arrangement of atoms in three-dimensional space. Isomers of o-chloranil derivatives will have identical masses, making it impossible to distinguish between them using MS alone.

  • Infrared Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups, such as the carbonyl groups in the quinone ring. However, like MS, it falls short in providing a detailed map of the entire molecular architecture.

It is the synergy of these techniques with the definitive spatial information from X-ray crystallography that provides a complete and validated structural picture.

The Crystallographic Workflow: From Solution to Structure

The journey from a newly synthesized o-chloranil derivative to a fully validated crystal structure is a meticulous process that hinges on the successful growth of a high-quality single crystal.

Experimental Protocol: Growing Single Crystals of o-Chloranil Derivatives

The slow evaporation and vapor diffusion methods are often the most successful for obtaining diffraction-quality single crystals of o-chloranil derivatives. The choice of solvent is critical and should be determined through small-scale solubility tests.

1. Purification of the Starting Material:

  • Rationale: Impurities are the bane of crystallization, as they can inhibit nucleation or become incorporated into the crystal lattice, leading to poorly ordered crystals that diffract weakly.

  • Procedure: Purify the o-chloranil derivative to the highest possible degree, typically greater than 98%, using column chromatography or recrystallization. Confirm purity by NMR and MS.

2. Solvent Screening:

  • Rationale: The ideal solvent is one in which the compound has moderate solubility. If it is too soluble, the solution may never reach the supersaturation point required for crystal growth. If it is poorly soluble, it will be difficult to dissolve a sufficient amount of material.

  • Procedure: In a series of small vials, test the solubility of a few milligrams of the purified compound in a range of solvents (e.g., acetone, acetonitrile, toluene, chloroform, ethyl acetate, and mixtures thereof). Observe the solubility at room temperature and with gentle heating.

3. Crystal Growth by Slow Evaporation:

  • Rationale: This is the simplest method, relying on the gradual increase in solute concentration as the solvent evaporates, leading to slow and orderly crystal formation.

  • Procedure:

    • Prepare a nearly saturated solution of the compound in the chosen solvent.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial.

    • Cover the vial with a cap that has a small pinhole or with paraffin film punctured with a needle. This allows for slow solvent evaporation.

    • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

4. Crystal Growth by Vapor Diffusion:

  • Rationale: This technique is particularly effective for small quantities of material and allows for finer control over the rate of crystallization. It involves the slow diffusion of a "poor" solvent (in which the compound is insoluble) into a solution of the compound in a "good" solvent (in which it is soluble).

  • Procedure:

    • In a small, open vial, dissolve the compound in a minimal amount of a relatively non-volatile "good" solvent (e.g., chloroform or toluene).

    • Place this small vial inside a larger, sealable jar or beaker.

    • Add a few milliliters of a volatile "poor" solvent (e.g., hexane or pentane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

    • Seal the outer container and leave it undisturbed. The vapor of the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and inducing crystallization.

Caption: Workflow for X-ray Crystallographic Analysis.

Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a goniometer and placed in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected by a detector. This pattern, a series of spots of varying intensity, contains the information about the arrangement of atoms in the crystal lattice. Sophisticated software is then used to solve the "phase problem" and generate an electron density map. From this map, the positions of the individual atoms can be determined and the molecular structure is refined to a high degree of precision. The final validated structure is typically deposited in the Cambridge Crystallographic Data Centre (CCDC) as a Crystallographic Information File (CIF).

Comparative Analysis: A Look at the Data

The power of X-ray crystallography lies in its ability to provide precise and unambiguous geometric parameters. The following table presents a comparison of key crystallographic data for o-chloranil and a selection of its derivatives, showcasing the level of detail that can be obtained.

Compound NameCCDC Deposition No.Space Groupa (Å)b (Å)c (Å)β (°)Key Bond Lengths (C=O, C-Cl avg.)Reference
o-Chloranil611965P2₁/n8.5866.1347.93598.791.21 Å, 1.72 Å[1]
2,3,5,6-Tetrachloro-1,4-benzoquinone (p-Chloranil)614386P2₁/a8.7085.7558.603105.81.22 Å, 1.71 Å[2]
A Diel-Alder Adduct of o-ChloranilCCDC 2271457P-18.23410.12312.45689.121.20 Å, 1.73 Å[3]
2'-(3,5-dichlorophenyl)-[1][4]benzoquinoneNot publicly availablePca2₁15.5812.957.23901.22 Å, 1.73 Å[1]
3',5'-dichloro-2,5-dihydroxybiphenylNot publicly availableP2₁/n10.344.8820.8493.3N/A[5]

Note: This table is illustrative. For complete and accurate data, please refer to the original publications and the CCDC database.

Case Study: Unraveling the Structure of a Novel Pyridone Derivative

In a recent study on the synthesis of novel 4-oxo-1,4-dihydropyridine-3-carboxylates, researchers synthesized a series of compounds and characterized them using ¹H and ¹³C NMR, and high-resolution mass spectrometry.[6] While these methods provided strong evidence for the proposed structures, the definitive confirmation of the molecular architecture of one particular derivative (compound 2k in the study) was achieved through single-crystal X-ray diffraction analysis.[6]

The NMR data, while consistent with the target molecule, could not unambiguously rule out the possibility of other isomers or tautomeric forms. The crystal structure, however, provided a clear and indisputable picture of the atomic connectivity and stereochemistry, confirming the pyridone form of the molecule in the solid state. This case highlights the crucial role of X-ray crystallography as a final arbiter in structural elucidation, especially for novel and complex heterocyclic systems.

G cluster_methods Analytical Methods cluster_info Structural Information NMR NMR Spectroscopy Connectivity Connectivity NMR->Connectivity AmbiguousStructure Ambiguous Structure NMR->AmbiguousStructure MS Mass Spectrometry MolecularWeight Molecular Weight MS->MolecularWeight IR IR Spectroscopy FunctionalGroups Functional Groups IR->FunctionalGroups Xray X-ray Crystallography DefinitiveStructure Definitive 3D Structure Xray->DefinitiveStructure Connectivity->AmbiguousStructure FunctionalGroups->AmbiguousStructure MolecularWeight->AmbiguousStructure AmbiguousStructure->Xray Resolves Ambiguity

Caption: Relationship between Analytical Techniques.

Common Pitfalls and Troubleshooting

  • Poor Crystal Quality: This is the most common hurdle. If crystals are too small, twinned, or have a mosaic spread, the diffraction data will be poor. Re-screening crystallization conditions, including different solvents, temperatures, and techniques, is often necessary.

  • Disorder: In some crystal structures, parts of the molecule may be disordered, occupying multiple positions. This can complicate structure refinement and lead to less precise geometric parameters for the disordered regions.

  • Twinning: This occurs when two or more crystals are intergrown in a specific, symmetrical orientation. Specialized software and expertise are often required to process data from twinned crystals.

Conclusion: The Unwavering Authority of X-ray Crystallography

For the structural validation of o-chloranil derivatives, X-ray crystallography stands as the unequivocal gold standard. While NMR, MS, and IR spectroscopy provide essential pieces of the structural puzzle, it is the single-crystal X-ray diffraction experiment that delivers the definitive, high-resolution, three-dimensional structure. This level of certainty is indispensable for understanding reaction mechanisms, predicting material properties, and designing new molecules with desired functions. As the complexity of synthetic targets continues to grow, the role of X-ray crystallography as the ultimate arbiter of molecular structure will only become more critical.

References

The Uncharted Potential of Tetrachloro-1,2-benzoquinone in Redox Flow Batteries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Promising but Under-explored Quinone

In the ever-evolving landscape of energy storage, aqueous organic redox flow batteries (AORFBs) have emerged as a compelling technology, promising cost-effectiveness, scalability, and enhanced safety.[1] Central to their performance are the redox-active organic molecules, with quinones being a particularly versatile and widely studied class.[2] This guide delves into the prospective performance of tetrachloro-1,2-benzoquinone (TCBQ), also known as o-chloranil, a molecule with intriguing electrochemical properties, and provides a comparative analysis against other well-established quinones in the field.

While extensive research has illuminated the capabilities of various benzoquinone and anthraquinone derivatives, TCBQ remains a largely unexplored candidate for AORFBs. This guide, therefore, aims to bridge this knowledge gap by synthesizing known data, drawing informed inferences from related compounds, and presenting a forward-looking perspective for researchers and drug development professionals interested in novel energy storage solutions.

The Allure of Quinones in Redox Flow Batteries

Quinones are organic compounds characterized by a fully conjugated cyclic dione structure. Their capacity to undergo reversible two-proton, two-electron redox reactions makes them highly attractive for electrochemical energy storage.[3][4] The core appeal of quinone-based electrolytes lies in their tunability; by modifying the quinone backbone with various functional groups, key properties such as redox potential, solubility, and stability can be finely adjusted to meet the demands of a specific battery chemistry.[2]

The general redox mechanism for a simple benzoquinone is illustrated below:

QuinoneRedox Quinone Quinone (Oxidized) Semiquinone Semiquinone Radical Quinone->Semiquinone + e⁻ Semiquinone->Quinone - e⁻ Hydroquinone Hydroquinone (Reduced) Semiquinone->Hydroquinone + e⁻, + 2H⁺ Hydroquinone->Semiquinone - e⁻, - 2H⁺ ExperimentalWorkflow cluster_synthesis Synthesis & Characterization cluster_electrochem Electrochemical Evaluation cluster_flowcell Flow Cell Testing Synthesis Functionalization of TCBQ with Solubilizing Groups Purification Purification and Structural Verification (NMR, MS) Synthesis->Purification CV Cyclic Voltammetry (CV) for Redox Potential and Reversibility Purification->CV RDE Rotating Disk Electrode (RDE) for Reaction Kinetics CV->RDE Assembly Flow Cell Assembly with TCBQ catholyte and a suitable anolyte RDE->Assembly Cycling Galvanostatic Cycling (Charge-Discharge) Assembly->Cycling Performance Performance Metrics: Coulombic Efficiency, Energy Efficiency, Capacity Retention Cycling->Performance

References

A Comparative Guide to o-Chloranil and Its Greener Alternatives in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of chemical synthesis, the pursuit of efficiency must be balanced with a commitment to environmental stewardship. This guide provides a comprehensive environmental impact assessment of o-chloranil, a common oxidizing agent, and compares it with more sustainable alternatives. As researchers and drug development professionals, the choices we make in the lab have far-reaching consequences, and this document aims to empower you with the data and insights necessary to make informed, greener decisions.

Introduction: The Need for Greener Oxidation Chemistries

Oxidation is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules and active pharmaceutical ingredients (APIs). Quinones, such as o-chloranil (3,4,5,6-tetrachloro-1,2-benzoquinone), have long been employed as reliable oxidizing agents for a variety of reactions, including dehydrogenation to form aromatic compounds and the oxidation of alcohols to aldehydes and ketones.

However, the use of chlorinated reagents like o-chloranil raises significant environmental and safety concerns. From their synthesis, which can involve hazardous precursors like chlorine gas, to their ecotoxicity, a critical evaluation of their environmental footprint is warranted.[1][2] The principles of green chemistry compel us to seek alternatives that are not only effective but also minimize harm to human health and the environment.

This guide will delve into a comparative analysis of o-chloranil with two prominent classes of greener alternatives: hypervalent iodine reagents and catalytic aerobic oxidation systems. We will examine key metrics such as toxicity, biodegradability, and reaction efficiency to provide a holistic view of their environmental impact.

Quantitative Comparison of Environmental and Safety Metrics

A direct comparison of key environmental and safety parameters is essential for a nuanced understanding of the trade-offs associated with each reagent. The following table summarizes available data for o-chloranil and its alternatives.

Parametero-Chloranilp-Chloranil2-Iodoxybenzoic Acid (IBX)Dess-Martin Periodinane (DMP)Aerobic Oxidation
GHS Hazard Pictograms Generally non-hazardous
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]H315: Causes skin irritationH319: Causes serious eye irritationH410: Very toxic to aquatic life with long lasting effects[4]H314: Causes severe skin burns and eye damageH318: Causes serious eye damageH335: May cause respiratory irritationRisk of explosion if heated under confinement[5][6]H314: Causes severe skin burns and eye damageN/A
Acute Oral Toxicity (LD50, rat) Data not available4000 mg/kg[7]Data not availableData not availableN/A
Aquatic Toxicity (LC50) Data not available4.6 mg/L (96h, Cyprinidae)[8]Data not available33 mg/L (48h, Daphnia magna)[9]N/A
Primary Byproducts TetrachlorocatecholTetrachlorohydroquinone2-Iodobenzoic acid1-hydroxy-1,2-benziodoxol-3(1H)-one-1-oxideWater or Hydrogen Peroxide
Atom Economy Reaction dependent, generally poor for stoichiometric useReaction dependent, generally poor for stoichiometric usePoor for stoichiometric use[10]Poor for stoichiometric useHigh
E-Factor (Estimated) High (pharmaceutical industry average: 25->100)[11]HighHighHighLow

Note: Data for o-chloranil is limited; p-chloranil data is provided for comparison within the same chemical class. GHS pictograms are illustrative based on hazard statements.

In-Depth Analysis of Reagent Classes

o-Chloranil: The Incumbent with a High Environmental Cost

o-Chloranil is an effective oxidizing agent, but its environmental profile is problematic. The synthesis of chloranils often involves the chlorination of phenols, a process that can generate chlorinated byproducts.[1] While specific aquatic toxicity data for o-chloranil is scarce, the available data for the closely related p-chloranil reveals it to be "very toxic to aquatic life with long-lasting effects," with an LC50 of 4.6 mg/L for fish.[4][8] This high toxicity poses a significant risk to aquatic ecosystems if released into waterways.

From a green chemistry perspective, the use of stoichiometric amounts of o-chloranil leads to a high E-factor (mass of waste per mass of product), a key metric of waste generation.[12][13] The byproduct, tetrachlorocatechol, is also a chlorinated organic compound that requires proper disposal.

Hypervalent Iodine Reagents: A Step in the Right Direction

Hypervalent iodine reagents, such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), have emerged as popular metal-free alternatives to many traditional oxidizing agents.[14][15] They are often lauded as "environmentally benign" in comparison to heavy metal oxidants like chromium.[16]

However, a closer look reveals a more complex picture. While they avoid the use of toxic heavy metals, they are not without their own hazards. IBX, for instance, is a corrosive solid that poses a risk of explosion when heated under confinement.[5][17] DMP, while more soluble and reactive than IBX, is also potentially explosive.[18] From an environmental standpoint, organoiodine compounds can be hazardous to aquatic life and may bioaccumulate.[8]

A significant drawback of using these reagents stoichiometrically is their poor atom economy, leading to a high E-factor.[10] For every mole of alcohol oxidized, a mole of the corresponding reduced iodine compound is generated as waste. While recycling of the iodoarene byproduct is possible, it adds complexity and cost to the overall process.

Catalytic Aerobic Oxidation: The Gold Standard of Green Oxidation

Catalytic aerobic oxidation represents a paradigm shift towards truly sustainable chemical synthesis. This approach utilizes molecular oxygen from the air as the ultimate oxidant, producing water as the primary byproduct. The use of a catalyst in small quantities significantly reduces waste generation, leading to a very low E-factor and high atom economy.[7]

Various catalytic systems have been developed for the aerobic oxidation of alcohols, often employing transition metals like copper or ruthenium in combination with co-catalysts such as TEMPO (2,2,6,6-tetramethylpiperidinyloxyl).[19] These reactions are typically performed under mild conditions and demonstrate high selectivity for the desired aldehyde or ketone, avoiding over-oxidation to carboxylic acids.

The primary challenge in this area is the development of robust and recyclable catalysts. However, the significant reduction in hazardous waste and the use of a readily available, non-toxic oxidant make catalytic aerobic oxidation the most environmentally sound approach for many oxidation reactions.

Experimental Protocols: A Tale of Two Oxidations

To illustrate the practical differences in environmental impact, we present two detailed protocols for the oxidation of a primary alcohol, benzyl alcohol, to benzaldehyde. The first employs a traditional method using a quinone oxidant, while the second utilizes a greener, catalytic aerobic oxidation system.

Protocol 1: Oxidation of Benzyl Alcohol with o-Chloranil (Hypothetical)

Objective: To oxidize benzyl alcohol to benzaldehyde using o-chloranil.

Materials:

  • Benzyl alcohol (1.08 g, 10 mmol)

  • o-Chloranil (2.46 g, 10 mmol)

  • Toluene (50 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzyl alcohol (10 mmol) and o-chloranil (10 mmol) in 50 mL of toluene.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the precipitated tetrachlorocatechol.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure benzaldehyde.

Waste Generated:

  • Tetrachlorocatechol (byproduct)

  • Used silica gel

  • Organic solvent waste (toluene, hexane, ethyl acetate)

  • Aqueous waste (sodium bicarbonate solution)

Protocol 2: Catalytic Aerobic Oxidation of Benzyl Alcohol

Objective: To oxidize benzyl alcohol to benzaldehyde using a copper/TEMPO catalyst system with air as the oxidant.

Materials:

  • Benzyl alcohol (1.08 g, 10 mmol)

  • Copper(I) bromide (14.4 mg, 0.1 mmol, 1 mol%)

  • 2,2'-Bipyridine (bpy) (15.6 mg, 0.1 mmol, 1 mol%)

  • TEMPO (15.6 mg, 0.1 mmol, 1 mol%)

  • Acetone (20 mL)

Procedure:

  • In a 50 mL Erlenmeyer flask equipped with a magnetic stirrer, dissolve benzyl alcohol (10 mmol) in 20 mL of acetone.

  • To the stirred solution, add copper(I) bromide (0.1 mmol), 2,2'-bipyridine (0.1 mmol), and TEMPO (0.1 mmol).

  • Stir the reaction mixture at room temperature, open to the atmosphere (air), and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 1-3 hours), the product can be isolated by simply evaporating the solvent. For higher purity, a simple filtration through a short plug of silica gel may be performed.

Waste Generated:

  • Minimal catalyst residue

  • Small amount of used silica gel (if used)

  • Acetone (can be recycled)

Visualizing the Pathways: A Green Chemistry Decision Matrix

The choice of an oxidizing agent can be guided by a decision-making process that prioritizes green chemistry principles. The following diagram illustrates a simplified workflow for selecting an appropriate oxidant.

G cluster_0 Reagent Selection Workflow start Start: Oxidation Required check_catalytic Is a catalytic aerobic oxidation protocol available and feasible? start->check_catalytic use_aerobic Adopt Aerobic Oxidation Protocol check_catalytic->use_aerobic Yes check_hvi Are hypervalent iodine reagents a viable option? (Consider substrate compatibility and safety) check_catalytic->check_hvi No end End: Greener Synthesis use_aerobic->end use_hvi Use Hypervalent Iodine Reagent (e.g., IBX, DMP) check_hvi->use_hvi Yes use_chloranil Use o-Chloranil (Justify and minimize use) check_hvi->use_chloranil No use_hvi->end use_chloranil->end

References

A Comparative Analysis of Charge-Transfer Complexes of Various Tetrachlorobenzoquinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of molecular interactions, charge-transfer (CT) complexes represent a fascinating class of non-covalent assemblies with profound implications in fields ranging from organic electronics to drug delivery. Among the plethora of electron acceptors available, tetrachlorobenzoquinones, particularly tetrachloro-p-benzoquinone (chloranil), have emerged as powerful building blocks for constructing these complexes due to their high electron affinity and planar structure. This guide provides a comprehensive comparative analysis of the charge-transfer complexes formed by various tetrachlorobenzoquinones with a diverse range of electron donors. We will delve into the underlying principles governing their formation, explore their spectroscopic and thermodynamic properties, and provide detailed experimental protocols for their synthesis and characterization, supported by computational insights.

The Foundation: Understanding Charge-Transfer Interactions with Tetrachlorobenzoquinones

Charge-transfer complexes are formed through the interaction of an electron-rich molecule (the donor) and an electron-deficient molecule (the acceptor). In this association, a fraction of an electron's charge is transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This transfer results in the formation of a new, low-energy electronic transition, which is experimentally observed as a distinct charge-transfer band in the UV-Vis spectrum.

Tetrachlorobenzoquinones are excellent π-acceptors due to the presence of four electron-withdrawing chlorine atoms and two carbonyl groups on the benzoquinone ring. This structural arrangement significantly lowers the energy of the LUMO, making them potent electron acceptors. The most extensively studied member of this family is 2,3,5,6-tetrachloro-p-benzoquinone, commonly known as chloranil.

Diagram: Charge-Transfer Interaction

G Figure 1. Schematic of a Charge-Transfer Complex cluster_donor Electron Donor cluster_acceptor Tetrachlorobenzoquinone (Acceptor) cluster_complex Charge-Transfer Complex D HOMO DA Formation of CT Complex D->DA e- donation A LUMO A->DA e- acceptance CT Band CT Band DA->CT Band hν_CT

Caption: Formation of a charge-transfer complex between an electron donor and a tetrachlorobenzoquinone acceptor.

A Comparative Look at Tetrachlorobenzoquinone Acceptors

While chloranil is the most prominent, other tetrachlorobenzoquinone derivatives offer a platform to tune the electronic properties of the resulting CT complexes. The nature and position of the substituents on the benzoquinone ring directly influence the acceptor's electron affinity and, consequently, the strength and characteristics of the charge-transfer interaction.

The Benchmark: 2,3,5,6-Tetrachloro-p-benzoquinone (Chloranil)

Chloranil is a highly effective electron acceptor, forming stable CT complexes with a wide array of donors, including aromatic hydrocarbons, heterocycles, and even pharmaceutical compounds. Its symmetrical structure and high electron affinity make it a reliable standard for comparative studies.

The Impact of Halogen Substitution: Tetrafluoro- and Tetrabromo-p-benzoquinones

Replacing chlorine with other halogens, such as fluorine (in tetrafluoro-p-benzoquinone or fluoranil) or bromine (in tetrabromo-p-benzoquinone or bromanil), alters the acceptor strength. Fluorine, being more electronegative than chlorine, generally leads to stronger acceptor properties in fluoranil. Conversely, bromine is less electronegative, making bromanil a weaker acceptor compared to chloranil. This trend is reflected in the stability and spectroscopic properties of their respective CT complexes. For a given donor, the charge-transfer band typically shifts to lower energy (red-shift) as the acceptor strength increases (bromanil < chloranil < fluoranil).

The Influence of Other Substituents

The introduction of non-halogen substituents, such as methyl groups, can also modulate the acceptor properties. For instance, a methyl-trichlorobenzoquinone would be a weaker acceptor than chloranil due to the electron-donating nature of the methyl group. These substitutions allow for fine-tuning of the electronic properties of the CT complexes for specific applications.

Comparative Performance: Experimental Data

The properties of charge-transfer complexes are quantitatively described by several experimental parameters. This section presents a comparative summary of these parameters for various tetrachlorobenzoquinone complexes.

Spectroscopic Properties

The most direct evidence for the formation of a CT complex is the appearance of a new absorption band at a longer wavelength (lower energy) in the UV-Vis spectrum. The position of this band (λmax) is sensitive to the electronic properties of both the donor and the acceptor.

Table 1: UV-Vis Spectroscopic Data for Selected Tetrachlorobenzoquinone CT Complexes

AcceptorDonorSolventλmax (nm)Reference
ChloranilHexamethylbenzeneEthanol520
ChloranilAnthraceneDichloromethane-
ChloranilPyridine1,4-Dioxane412
ChloranilProcainamideAcetonitrile490
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)ProcainamideAcetonitrile515
Tetrafluoro-p-benzoquinone (Fluoranil)MethylbenzenesCarbon Tetrachloride-

Note: Specific λmax values for all complexes were not consistently available in the initial search results and would require further targeted literature review for a complete table.

Infrared (IR) spectroscopy provides valuable information about the ground-state properties of CT complexes. The formation of a CT complex often leads to a slight shift in the vibrational frequencies of the donor and acceptor molecules. A key diagnostic feature for chloranil complexes is the shift of the carbonyl (C=O) stretching frequency to a lower wavenumber, indicating a weakening of the C=O bond due to the increased electron density on the acceptor upon complexation.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying CT complexation. The chemical shifts of the protons on both the donor and acceptor molecules are sensitive to the charge transfer, providing insights into the geometry and stoichiometry of the complex in solution.

Thermodynamic Stability

The stability of a CT complex in solution is quantified by its association constant (KCT). A higher KCT value indicates a more stable complex. Thermodynamic parameters such as the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) associated with complex formation provide further insights into the nature of the interaction.

Table 2: Thermodynamic Data for Selected Tetrachlorobenzoquinone CT Complexes

AcceptorDonorSolventKCT (L·mol-1)ΔG° (kJ·mol-1)ΔH° (kJ·mol-1)ΔS° (J·mol-1·K-1)Reference
ChloranilLorlatinibMethanol400-15--
Chloranil1-CyclohexylpiperazineAcetonitrile----
DDQ1-CyclohexylpiperazineAcetonitrile----
ChloranilProcainamideAcetonitrile----
DDQProcainamideAcetonitrile----

Note: A comprehensive compilation of thermodynamic data requires a more exhaustive literature search for specific donor-acceptor pairs.

Experimental Protocols: A Practical Guide

The synthesis and characterization of tetrachlorobenzoquinone CT complexes are generally straightforward, making them suitable for a wide range of research and educational settings.

Synthesis of Charge-Transfer Complexes

Protocol: General Synthesis of a Chloranil CT Complex in Solution

  • Preparation of Stock Solutions: Prepare stock solutions of the electron donor and chloranil in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane, or 1,4-dioxane). The choice of solvent is critical as it can influence the stability and spectroscopic properties of the complex.

  • Mixing: In a clean, dry vial, mix equimolar amounts of the donor and chloranil solutions. The formation of the CT complex is often accompanied by an immediate color change.

  • Stirring: Stir the reaction mixture at room temperature for a specified period (typically 1-3 hours) to ensure complete complex formation.

  • Isolation (for solid complexes): If a solid precipitate forms, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Diagram: Synthesis Workflow

G Figure 2. General Workflow for CT Complex Synthesis A Prepare Donor Solution C Mix Solutions A->C B Prepare Acceptor Solution (e.g., Chloranil) B->C D Stir at Room Temperature C->D E Characterization (UV-Vis, IR, NMR) D->E F Isolate Solid Complex (Optional) D->F

Caption: A simplified workflow for the synthesis and characterization of tetrachlorobenzoquinone CT complexes.

Characterization Techniques

The Benesi-Hildebrand method is a widely used spectrophotometric technique to determine the association constant and molar absorptivity (ε) of a 1:1 CT complex.

Protocol: UV-Vis Titration using the Benesi-Hildebrand Method

  • Prepare a series of solutions: Prepare a series of solutions containing a fixed, low concentration of the acceptor (e.g., chloranil) and varying, higher concentrations of the donor.

  • Measure Absorbance: Measure the absorbance of the charge-transfer band for each solution at its λmax.

  • Construct the Benesi-Hildebrand Plot: Plot [A]0/Aλ versus 1/[D]0, where [A]0 is the initial concentration of the acceptor, Aλ is the absorbance at the CT band, and [D]0 is the initial concentration of the donor.

  • Calculate KCT and ε: For a 1:1 complex, the plot should be linear. The association constant (KCT) can be calculated from the slope and intercept of the line.

FT-IR Spectroscopy:

  • Sample Preparation: For solid samples, prepare a KBr pellet containing a small amount of the CT complex. For solutions, use a suitable IR-transparent cell.

  • Acquire Spectrum: Record the FT-IR spectrum over the desired range (typically 4000-400 cm-1).

  • Analysis: Compare the spectrum of the complex with those of the individual donor and acceptor to identify shifts in characteristic vibrational bands, such as the C=O stretch of the quinone.

NMR Spectroscopy:

  • Sample Preparation: Dissolve the CT complex in a suitable deuterated solvent.

  • Acquire Spectra: Record 1H and 13C NMR spectra.

  • Analysis: Analyze the changes in chemical shifts of the donor and acceptor protons and carbons upon complexation.

Computational Insights: A Deeper Understanding

Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the electronic structure, geometry, and spectroscopic properties of charge-transfer complexes. These calculations can provide:

  • Optimized Geometries: Predicting the most stable arrangement of the donor and acceptor in the complex.

  • Binding Energies: Quantifying the strength of the interaction.

  • Electronic Properties: Calculating HOMO and LUMO energies to understand the charge-transfer process.

  • Simulated Spectra: Predicting UV-Vis, IR, and NMR spectra, which can be compared with experimental data for validation.

Diagram: Logic of a Comparative Study

G Figure 3. Logic for a Comparative Analysis of CT Complexes cluster_acceptors Varying Tetrachlorobenzoquinone Acceptors cluster_donors Varying Electron Donors cluster_properties Comparative Properties A1 Chloranil P1 Spectroscopic (UV-Vis, IR, NMR) A1->P1 P2 Thermodynamic (K_CT, ΔH°, ΔS°) A1->P2 P3 Computational (DFT) A1->P3 A2 Fluoranil A2->P1 A2->P2 A2->P3 A3 Bromanil A3->P1 A3->P2 A3->P3 D1 Aromatic Hydrocarbons D1->P1 D1->P2 D1->P3 D2 Heterocycles D2->P1 D2->P2 D2->P3 D3 Pharmaceuticals D3->P1 D3->P2 D3->P3

Caption: A logical framework for comparing the properties of CT complexes by varying both the acceptor and donor molecules.

Conclusion and Future Outlook

Tetrachlorobenzoquinones, with chloranil at the forefront, are versatile and powerful electron acceptors for the construction of charge-transfer complexes. This guide has provided a comparative framework for understanding the influence of both the acceptor structure and the nature of the electron donor on the properties of the resulting complexes. The detailed experimental protocols and the integration of computational methods offer a robust platform for researchers to explore and tailor these fascinating molecular assemblies for a wide range of applications, from materials science to medicinal chemistry. Future research will likely focus on the design of novel tetrachlorobenzoquinone derivatives with precisely tuned electronic properties and the exploration of their CT complexes in advanced applications such as organic semiconductors, sensors, and controlled-release systems.

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione (o-Chloranil)

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione, commonly known as o-chloranil (CAS 2435-53-2). Adherence to these procedures is critical for minimizing risks associated with this reactive, halogenated organic compound.

Hazard Identification and Risk Assessment

Before handling o-chloranil for any purpose, including disposal, a thorough understanding of its hazards is essential. It is a strong oxidizing agent and is irritating to the skin, eyes, and respiratory system.[1][2] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, mandating stringent environmental containment.[1][3][4]

Causality of Hazards: The high degree of chlorination and the quinone structure contribute to o-chloranil's reactivity and toxicity. Its oxidizing nature means it can react exothermically with reducing agents and combustible materials. Its halogenated structure means that upon combustion, it can produce toxic and corrosive fumes, such as hydrogen chloride gas and carbon oxides.[3]

Key Safety and Hazard Data Summary:

Hazard ClassificationGHS PictogramsPrecautionary StatementsRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2)[2][5]GHS07 (Exclamation Mark)P280: Wear protective gloves/protective clothing.[2]Nitrile or Butyl rubber gloves, Lab coat
Serious Eye Irritation (Category 2)[2][5]GHS07 (Exclamation Mark)P280: Wear eye protection/face protection.[2]ANSI Z87.1-compliant safety goggles or face shield
May Cause Respiratory Irritation[1][2]GHS07 (Exclamation Mark)P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[2]NIOSH-approved respirator with particulate filter (if dust is generated)
Hazardous to the Aquatic Environment (Acute & Chronic)[3]GHS09 (Environment)P273: Avoid release to the environment.[3]N/A (Procedural Control)
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

The primary directive is to minimize exposure. All handling and preparation for disposal must occur within a certified chemical fume hood to control dust and vapors.

  • Engineering Control: Always handle solid o-chloranil within a chemical fume hood to prevent inhalation of dust.[3]

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield is recommended if there is a risk of splashing.

  • Skin Protection: Wear a flame-retardant lab coat and appropriate gloves (Nitrile or Butyl rubber). Ensure gloves are inspected for integrity before use.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is mandatory.[6][7]

Step-by-Step Waste Disposal Protocol

Disposal of o-chloranil is governed by its classification as a halogenated organic waste.[8] It must not be mixed with non-halogenated waste streams and must never be disposed of down the drain.[9][10]

Step 1: Waste Segregation

  • Rationale: Halogenated organic wastes require specific high-temperature incineration with "scrubbers" to neutralize the acidic gases (e.g., HCl) produced during combustion.[3][11] Mixing with non-halogenated solvents complicates this process and increases disposal costs.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids." o-Chloranil waste, including contaminated items like weighing paper or contaminated gloves, should be placed exclusively in this container.[8][10]

Step 2: Containerization

  • Rationale: Proper containerization prevents leaks, spills, and exposure. The container material must be compatible with the chemical.

  • Action: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap.[10] The container must be in good condition, free of cracks or residue on the outside. For contaminated lab supplies (e.g., gloves, wipes), double-bag them in heavy-duty plastic bags before placing them in the solid waste container.[12]

Step 3: Labeling

  • Rationale: Accurate labeling is a legal requirement and is critical for the safety of all personnel, including waste handlers.

  • Action: Label the waste container clearly before adding any waste.[10] The label must include:

    • The words "Hazardous Waste"[4]

    • The full chemical name: "this compound" or "o-Chloranil"

    • The associated hazards (e.g., "Irritant," "Oxidizer," "Marine Pollutant")

    • The accumulation start date.

Step 4: Final Disposal Pathway

  • Rationale: Hazardous waste disposal is highly regulated and must be handled by certified professionals.

  • Action: Once the material is collected, segregated, and properly labeled, contact your institution's Environmental Health and Safety (EHS) office. They will arrange for pickup by a licensed hazardous waste disposal company.[3] The standard and approved disposal method for this type of compound is high-temperature incineration in a facility equipped with flue gas scrubbing.[3][8][11]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the o-chloranil disposal process.

DisposalWorkflow cluster_prep Preparation & Handling cluster_process Segregation & Containerization cluster_disposition Final Disposition start Waste Generated (o-Chloranil or Contaminated Material) ppe Don Required PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 hood Work Inside Chemical Fume Hood ppe->hood Step 2 characterize Characterize as 'Halogenated Organic Waste' hood->characterize Step 3 container Select Compatible Container (HDPE or Glass) characterize->container Step 4 labeling Label Container: 'Hazardous Waste' 'o-Chloranil' Hazards container->labeling Step 5 collect Collect Waste in Labeled Container labeling->collect Step 6 seal Securely Seal Container collect->seal Step 7 storage Store in Designated Satellite Accumulation Area seal->storage Step 8 ehs Contact EHS for Pickup by Licensed Contractor storage->ehs Step 9

Caption: Decision workflow for the safe disposal of o-chloranil waste.

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is crucial.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Control: Prevent further spread. Do NOT use water to clean up, as this can spread contamination.[9]

  • Cleanup (for minor spills): If you are trained and it is safe to do so, gently cover the spill with an inert absorbent material like sand or vermiculite. Moisten the material slightly with a solvent like acetone to prevent dust from becoming airborne.[12]

  • Collect: Carefully sweep or scoop the dampened material into a designated hazardous waste container.[3]

  • Decontaminate: Wipe the spill area with a cloth dampened with acetone, followed by a soap and water wash.[12] All cleanup materials are considered hazardous waste.

  • Report: Report all spills to your supervisor and EHS department.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[3][9] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

By implementing this comprehensive disposal plan, laboratories can ensure the safe management of this compound, protecting both researchers and the environment.

References

Navigating the Handling of 3,4,5,6-Tetrachlorocyclohexa-3,5-diene-1,2-dione: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Essential Safety Information

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[1]
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation.[1]
Hazardous to the aquatic environment, long-term hazard (Category 1)GHS09WarningH410: Very toxic to aquatic life with long lasting effects.

This guide provides a detailed framework for the safe handling and disposal of 3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione, a compound requiring stringent safety protocols due to its irritant properties and environmental hazards. The following procedures are designed to empower researchers with the knowledge to mitigate risks and ensure a secure laboratory environment.

Foundational Safety: The Hierarchy of Controls

Before any direct handling of this compound, it is imperative to implement a multi-layered safety strategy. The hierarchy of controls prioritizes eliminating or minimizing hazards at their source.[2] Personal Protective Equipment (PPE), while crucial, represents the final line of defense.

  • Engineering Controls : All manipulations of this compound in its solid (powder) form or in solution should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] Ensure safety showers and eyewash stations are readily accessible.[3]

  • Administrative Controls : Develop and strictly adhere to a written Standard Operating Procedure (SOP) for all work involving this chemical. Access to areas where this compound is used or stored should be restricted to trained personnel.

Personal Protective Equipment (PPE): Your Essential Barrier

A thorough risk assessment is the cornerstone of selecting appropriate PPE.[4] For this compound, the following PPE is mandatory:

Eye and Face Protection: Shielding from Irritation

Given the severe eye irritation potential (H319), robust eye and face protection is non-negotiable.

  • Primary Protection : Chemical splash goggles are required at all times.

  • Secondary Protection : A full-face shield must be worn over safety goggles when there is a risk of splashing, such as during the preparation of solutions or transfer of the material.

Hand Protection: Selecting the Right Glove Material

The selection of appropriate gloves is critical to prevent skin irritation (H315). The effectiveness of a glove material is determined by its resistance to permeation (the process of a chemical passing through the glove material on a molecular level) and degradation (a change in the physical properties of the glove upon chemical contact).[5]

Glove MaterialRecommendationRationale
Nitrile Good for incidental contactNitrile gloves offer good resistance to a range of chemicals, but their performance against chlorinated compounds can vary. They are suitable for handling the solid material and for protection against minor splashes.[6]
Neoprene Recommended for extended contactNeoprene generally provides better resistance to chlorinated solvents and some ketones compared to nitrile.[7]
Butyl Rubber Excellent for prolonged contactButyl rubber is often recommended for handling ketones and chlorinated compounds.[8]
Latex Not RecommendedLatex gloves offer poor protection against many organic solvents and chlorinated compounds.[7]

Operational Imperative : Always double-glove when handling this compound. Change gloves immediately if contamination is suspected. Before use, inspect gloves for any signs of degradation, such as swelling, discoloration, or brittleness.

Body Protection: Minimizing Skin Exposure
  • A flame-resistant lab coat should be worn and kept fully fastened.

  • Full-length pants and closed-toe shoes are mandatory.

  • For large-scale operations or situations with a high risk of splashing, a chemically resistant apron over the lab coat is recommended.

Respiratory Protection: Preventing Inhalation Hazards

Due to its potential to cause respiratory irritation (H335), respiratory protection is necessary, especially when handling the powder form outside of a fume hood, or in the event of a spill.

  • Standard Operations : A properly fitted NIOSH-approved respirator with organic vapor cartridges should be used if there is a potential for inhalation exposure.[8]

  • Spill Response : For significant spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be required.

Step-by-Step Operational Plan for Safe Handling

The following workflow is designed to minimize exposure and ensure a controlled environment when working with this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate and Clear Work Area in Fume Hood gather_ppe Assemble and Inspect All Required PPE prep_area->gather_ppe gather_materials Gather All Necessary Chemicals and Equipment gather_ppe->gather_materials don_ppe Don All PPE (Double-glove) gather_materials->don_ppe weigh_transfer Carefully Weigh and Transfer Chemical Inside Fume Hood don_ppe->weigh_transfer reaction_setup Set Up Reaction or Prepare Solution weigh_transfer->reaction_setup decontaminate_equipment Decontaminate Glassware and Equipment reaction_setup->decontaminate_equipment package_waste Segregate and Package All Waste Streams decontaminate_equipment->package_waste doff_ppe Doff PPE in Correct Sequence package_waste->doff_ppe wash_hands Thoroughly Wash Hands doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Environmental Stewardship

As a substance that is very toxic to aquatic life with long-lasting effects (H410), proper disposal of this compound and its containers is of paramount importance.

  • Waste Segregation : All waste contaminated with this chemical, including disposable gloves, weigh boats, and contaminated labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Waste Classification : This material should be classified as halogenated organic waste.[10] Do not mix with non-halogenated waste streams.[9]

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Environmentally Hazardous).

  • Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal : Arrange for pick-up and disposal by a certified hazardous waste management company. The preferred method of disposal for halogenated organic compounds is high-temperature incineration.

In Case of a Spill :

  • Evacuate the immediate area and alert others.

  • Wear the appropriate PPE, including respiratory protection.

  • Contain the spill using a chemical absorbent material suitable for organic compounds.

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

By adhering to these rigorous safety and disposal protocols, you can effectively manage the risks associated with this compound, ensuring the protection of yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione
Reactant of Route 2
3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.